molecular formula C8H4ClIN2 B131391 4-Chloro-6-iodoquinazoline CAS No. 98556-31-1

4-Chloro-6-iodoquinazoline

Cat. No.: B131391
CAS No.: 98556-31-1
M. Wt: 290.49 g/mol
InChI Key: BDAIUOPDSRAOKI-UHFFFAOYSA-N
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Description

4-Chloro-6-iodoquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C8H4ClIN2 and its molecular weight is 290.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAIUOPDSRAOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457722
Record name 4-Chloro-6-iodoquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98556-31-1
Record name 4-Chloro-6-iodoquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-iodoquinazoline
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline (CAS: 98556-31-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-iodoquinazoline is a pivotal heterocyclic building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and an iodine atom at the 6-position, allows for sequential, regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It details experimental protocols for its synthesis and its conversion to advanced intermediates in drug discovery programs. Furthermore, this document elucidates the biological significance of its derivatives, particularly in the context of inhibiting the EGFR and HER2 signaling pathways, which are critical in various cancers.

Chemical and Physical Properties

This compound is a solid, typically appearing as a light brown to dark grey powder at room temperature.[1][2] Its core structure is a bicyclic aromatic system composed of a benzene ring fused to a pyrimidine ring. The physicochemical properties of this compound are summarized in the table below, compiled from various sources.

PropertyValueReferences
CAS Number 98556-31-1[3]
Molecular Formula C₈H₄ClIN₂[3]
Molecular Weight 290.49 g/mol [3]
Melting Point 175.0 to 179.0 °C[2]
Boiling Point (Predicted) 363.2 ± 22.0 °C[2]
Density (Predicted) 2.017 ± 0.06 g/cm³[2]
Appearance Light Brown to Dark Grey Solid[1][2]
Solubility Chloroform (Slightly), Methanol (Slightly, Heated)[2]
Storage Conditions Inert atmosphere (Nitrogen or Argon) at 2–8 °C[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its precursor, 6-iodoquinazolin-4-ol. Two common and effective methods are detailed below.

Experimental Protocol 1: Chlorination using Thionyl Chloride

This method employs thionyl chloride as both the chlorinating agent and the solvent, with a catalytic amount of dimethylformamide (DMF).

Procedure:

  • To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL).[4]

  • Heat the mixture to reflux and maintain for 4.5 hours.[4]

  • After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.[4]

  • To ensure complete removal of residual thionyl chloride, dissolve the residue in dichloromethane (DCM) (20 mL), add toluene (50 mL), and evaporate to dryness. Repeat this co-evaporation step once more.[4]

  • The desired product, this compound, is obtained as a brown solid (5.2 g, 99% yield).[4]

Experimental Protocol 2: Chlorination using Oxalyl Chloride

This alternative method utilizes oxalyl chloride in 1,2-dichloroethane (DCE) with DMF.

Procedure:

  • In a reaction flask under a nitrogen atmosphere, cool a solution of 1,2-dichloroethane (DCE) (10 mL) in an ice-water bath.[4]

  • Add anhydrous dimethylformamide (DMF) (3.20 mL) to the cooled DCE.[4]

  • Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE (25 mL) dropwise. A white precipitate will form during the addition.[4]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.[4]

  • Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in batches to the mixture under a nitrogen flow.[4]

  • Immediately heat the mixture to reflux and maintain for 4.5 hours.[4]

  • Cool the reaction to room temperature and pour it into an excess of an ice-water mixture (approximately 300 mL).[4]

  • Extract the aqueous layer with dichloromethane (DCM) (500 mL, followed by 2 x 50 mL).[4]

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound as a brown solid (5.2 g, 99% yield).[4]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the 6-position is ideal for palladium-catalyzed cross-coupling reactions.[4][5] This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules, most notably the anticancer drug Lapatinib.[3][6]

G A This compound B Nucleophilic Aromatic Substitution (SNAr) (at C4-Cl) A->B + Nucleophile (e.g., aniline) D 4-Anilino-6-iodoquinazoline Intermediate B->D C Palladium-Catalyzed Cross-Coupling (at C6-I) E Lapatinib and other Biologically Active Molecules C->E D->C + Boronic Acid/Ester (e.g., Suzuki Coupling)

Caption: Synthetic utility of this compound.
Role in Lapatinib Synthesis

Lapatinib is a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[1] The synthesis of Lapatinib prominently features this compound as a starting material. The general synthetic workflow is as follows:

G cluster_0 Lapatinib Synthesis Workflow A This compound C SNAr Reaction (Nucleophilic Substitution) A->C B 3-Chloro-4-(3-fluorobenzyloxy)aniline B->C D N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl) -6-iodoquinazolin-4-amine C->D F Suzuki Coupling D->F E 5-Formylfuran-2-boronic acid E->F G Lapatinib Aldehyde Intermediate F->G I Reductive Amination G->I H 2-(Methylsulfonyl)ethylamine H->I J Lapatinib I->J

Caption: Key steps in the synthesis of Lapatinib.
Experimental Protocol: Synthesis of Lapatinib Intermediate

The first key step in Lapatinib synthesis is the nucleophilic aromatic substitution of the chlorine atom on this compound with a substituted aniline.

Procedure for the synthesis of N-[3-chloro-4-{(3'-fluoro-benzyloxy)phenyl}]-6-iodo-quinazoline:

  • Charge a reaction vessel with 4-chloro-6-iodo-quinazoline and tetrahydrofuran under a nitrogen atmosphere.[7]

  • Add 3-chloro-4-(3-fluorobenzyloxy)aniline (typically 1.0-1.2 equivalents) to the mixture.[3][7]

  • Heat the reaction mixture to 60-65 °C and maintain for approximately 4 hours, monitoring the reaction progress by TLC or HPLC.[3][7]

  • Upon completion, cool the reaction mixture to room temperature (25-30 °C) and stir for 2-3 hours to allow for product precipitation.[7]

  • Filter the resulting solid, wash with a cold solvent (e.g., isopropanol), and dry under vacuum to yield the desired 4-anilinoquinazoline intermediate.[3]

Further Applications and Reactivity

Beyond Lapatinib, the versatile reactivity of this compound makes it a valuable precursor for generating libraries of quinazoline-based compounds for drug discovery. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for kinase inhibitors.[8] The nature of the substituent on the aniline ring, as well as the group introduced at the 6-position via cross-coupling, can be systematically varied to optimize potency and selectivity against various kinase targets.[8] Microwave-assisted synthesis has been shown to significantly accelerate the SNAr reaction, reducing reaction times from hours to minutes.[5]

Biological Significance and Signaling Pathways

Derivatives of this compound, particularly Lapatinib, exert their biological effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

Mechanism of Action of Lapatinib

Lapatinib is a potent and reversible dual inhibitor that targets the intracellular tyrosine kinase domains of both EGFR (ErbB1) and HER2 (ErbB2).[1] In many cancers, particularly certain types of breast and lung cancer, these receptors are overexpressed or dysregulated, leading to uncontrolled cell proliferation. Lapatinib competitively binds to the ATP-binding site within the kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[9] The primary pathways inhibited are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, both of which are crucial for cell proliferation and survival.[1] By blocking these pathways, Lapatinib can induce cell cycle arrest and apoptosis in cancer cells.[1]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR/HER2 Ras Ras EGFR:f0->Ras Activates PI3K PI3K EGFR:f0->PI3K Activates Lapatinib Lapatinib Lapatinib->EGFR:f0 Inhibits (Competitive Binding) ATP ATP ATP->EGFR:f0 Binds Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Lapatinib's inhibition of the EGFR/HER2 signaling pathway.
Structure-Activity Relationship (SAR)

The biological activity of 4-anilinoquinazolines is highly dependent on the substitution patterns on both the quinazoline core and the aniline moiety.

  • Aniline Substituents: Small, lipophilic groups at the 3-position of the aniline ring are generally preferred for potent EGFR inhibition.[8]

  • Quinazoline Substituents: Electron-donating groups on the quinazoline ring, such as methoxy groups at the 6- and 7-positions, have been shown to significantly enhance inhibitory potency against EGFR.[8] The side chain at the 6-position, introduced via coupling to the iodo-intermediate, is crucial for modulating activity and targeting other kinases, such as VEGFR.[9]

Quantitative Biological Data

The following table summarizes the inhibitory activity of selected 4-anilinoquinazoline derivatives against various cancer cell lines. This data highlights the potential for developing potent anticancer agents from the this compound scaffold.

CompoundCell LineTarget(s)IC₅₀ (µM)Reference
Lapatinib BT474 (HER2+)EGFR, HER20.1[7]
Gefitinib T98G (Glioblastoma)EGFR37.8[5]
Erlotinib T98G (Glioblastoma)EGFR21.3[5]
Compound 10b HCT-116 (Colon)-2.8[5]
Compound 10b T98G (Glioblastoma)-2.0[5]
Compound 9 **MGC-803 (Gastric)-1.89[10]

*Compound 10b is a 6-bromo-N-(3-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine.[5] **Compound 9 is N-(4-bromophenyl)-2-phenylquinazolin-4-amine.[10]

Conclusion

This compound is a cornerstone intermediate for medicinal chemists, offering a robust and versatile platform for the synthesis of kinase inhibitors and other biologically active molecules. Its well-defined reactivity allows for the systematic and efficient construction of diverse chemical libraries. The profound clinical success of Lapatinib, a direct descendant of this intermediate, underscores the therapeutic potential held within the 4-anilinoquinazoline scaffold. Future research leveraging this key building block will undoubtedly continue to fuel the discovery and development of novel targeted therapies for a range of human diseases.

References

An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline: A Key Intermediate in Targeted Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4-Chloro-6-iodoquinazoline. This pivotal quinazoline derivative serves as a critical building block in the synthesis of various biologically active compounds, most notably in the development of targeted cancer therapies. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₄ClIN₂.[1][2] Its structure is characterized by a quinazoline core substituted with a chlorine atom at the 4th position and an iodine atom at the 6th position.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 98556-31-1[1][2][3]
Molecular Formula C₈H₄ClIN₂[1][2]
Molecular Weight 290.49 g/mol [1][2]
Canonical SMILES C1=CC2=C(C=C1I)C(=NC=N2)Cl[2]
InChI InChI=1S/C8H4ClIN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H[1][2]
InChIKey BDAIUOPDSRAOKI-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry.

PropertyValue
Appearance Light Brown to Dark Grey Solid[1][4]
Melting Point 175.0 to 179.0 °C[1][5]
Boiling Point (Predicted) 363.2 ± 22.0 °C at 760 mmHg[1][5]
Density (Predicted) 2.017 ± 0.06 g/cm³[1][5]
Solubility Chloroform (Slightly), Methanol (Slightly, Heated)[1]
pKa (Predicted) 0.15 ± 0.30[1]
Flash Point (Predicted) 173.4 ± 22.3 °C[5]
Refractive Index (Predicted) 1.740[5]
Stability Hygroscopic[1]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several targeted therapies, most notably Lapatinib.[1][3][4] Lapatinib is a potent dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6] The versatile reactivity of the chlorine and iodine substituents on the quinazoline core allows for the strategic construction of complex molecular architectures required for potent and selective kinase inhibition.[4]

The chlorine atom at the 4-position is susceptible to nucleophilic substitution by amines, a key step in the synthesis of 4-anilinoquinazoline derivatives, which are a well-established class of kinase inhibitors.[4][6] The iodine atom at the 6-position can be utilized in cross-coupling reactions to introduce further molecular diversity.[4]

Signaling Pathway Context: Tyrosine Kinase Inhibition

As this compound is a key building block for tyrosine kinase inhibitors like Lapatinib, understanding the general mechanism of action of these drugs is crucial for drug development professionals. The following diagram illustrates a simplified signaling pathway and the inhibitory action of a tyrosine kinase inhibitor.

Tyrosine_Kinase_Inhibitor_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, HER2) ATP ATP RTK->ATP Binds Substrate Substrate Protein RTK->Substrate Catalyzes ATP->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Becomes Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Proliferation TKI Tyrosine Kinase Inhibitor (e.g., Lapatinib) TKI->RTK Ligand Growth Factor (Ligand) Ligand->RTK Binds

Caption: Simplified mechanism of a Receptor Tyrosine Kinase (RTK) inhibitor.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily starting from 6-iodoquinazolin-4-one or its tautomer, 6-iodo-4(H)-quinazolinone. Below are detailed protocols based on literature procedures.[1][4]

Method 1: Using Thionyl Chloride

This protocol involves the chlorination of 6-iodoquinazolin-4-ol using thionyl chloride.

Workflow Diagram:

Synthesis_Method_1 Start 6-Iodoquinazolin-4-ol + Thionyl Chloride + DMF (cat.) Reflux Heat to Reflux (4.5 hours) Start->Reflux Evaporation1 Evaporate to Dryness Reflux->Evaporation1 Dissolution Dissolve in DCM + Toluene Evaporation1->Dissolution Evaporation2 Evaporate to Dryness (2x) Dissolution->Evaporation2 Product This compound (Brown Solid) Evaporation2->Product

Caption: Workflow for the synthesis of this compound using thionyl chloride.

Detailed Procedure:

  • To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL) as a catalyst.[4]

  • Heat the mixture to reflux and maintain for 4.5 hours.[4]

  • Cool the reaction mixture to room temperature.[4]

  • Evaporate the mixture to dryness under reduced pressure.[4]

  • Dissolve the residue in dichloromethane (DCM) (20 mL) and add toluene (50 mL).[4]

  • Evaporate the solution to dryness under reduced pressure. Repeat this DCM/toluene addition and evaporation step one more time to ensure complete removal of residual thionyl chloride.[4]

  • The final product, this compound, is obtained as a brown solid (5.2 g, 99% yield).[4]

Method 2: Using Oxalyl Chloride

This method utilizes oxalyl chloride in 1,2-dichloroethane (DCE) for the chlorination.[1]

Detailed Procedure:

  • Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF, 3.20 mL) to a stirred solution of 1,2-dichloroethane (DCE, 10 mL) in a flask cooled in an ice-water bath.[1][3]

  • Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE (25 mL) dropwise. A white precipitate will form during the addition.[1][3]

  • After the addition is complete, remove the ice-water bath and continue stirring the mixture at room temperature for 5 minutes.[1][3]

  • Add 6-iodo-4(H)-quinazolinone (5.0 g, 18 mmol) in batches under a nitrogen atmosphere.[1][3]

  • Immediately heat the mixture to reflux and maintain for 4.5 hours.[1][3]

  • Cool the reaction to room temperature.[1][3]

  • Pour the reaction mixture into an excess of an ice-water mixture (approximately 300 mL).[1]

  • Extract the aqueous layer with dichloromethane (DCM, approximately 500 mL), followed by two additional extractions with DCM (2 x 50 mL).[1][3]

  • Combine all organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1][3]

  • The product, this compound, is obtained as a brown solid (5.2 g, 99% yield).[1][3]

Safety and Handling

This compound is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Hazard StatementDescription
H315 Causes skin irritation[2][5]
H319 Causes serious eye irritation[2][5]
H335 May cause respiratory irritation[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert gas (nitrogen or Argon) at 2–8 °C.[1] Keep away from incompatible materials such as strong oxidizing agents.[7]

This guide provides a foundational understanding of this compound, a molecule of significant interest in contemporary medicinal chemistry and drug development. Its strategic importance as a synthetic intermediate underscores the continuous need for high-purity materials and well-defined synthetic protocols in the pharmaceutical industry.

References

4-Chloro-6-iodoquinazoline: A Linchpin in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-iodoquinazoline, a critical heterocyclic intermediate in contemporary medicinal chemistry. The document details its discovery and historical development, focusing on its pivotal role in the synthesis of targeted cancer therapeutics. A thorough examination of its physicochemical properties, supported by tabulated quantitative data, is presented. Furthermore, detailed experimental protocols for its synthesis are provided, alongside visualizations of key synthetic pathways to facilitate a deeper understanding of the chemical processes involved. This guide serves as an essential resource for professionals engaged in drug discovery and development, offering insights into the synthesis and application of this vital chemical scaffold.

Discovery and History

The history of this compound is intrinsically linked to the broader development of quinazoline-based pharmaceuticals. The foundational quinazoline ring system was first synthesized in 1869 by Peter Griess.[1] However, the specific discovery of this compound is more recent and is closely associated with the quest for potent and selective enzyme inhibitors in cancer therapy.

Its emergence as a key chemical intermediate is largely credited to the extensive research and development efforts in the field of tyrosine kinase inhibitors. Specifically, the synthesis of the dual tyrosine kinase inhibitor, Lapatinib, a 4-anilinoquinazoline derivative, relies heavily on this compound as a starting material.[2] Patents filed in the late 1990s and early 2000s by pharmaceutical companies, such as GlaxoSmithKline, describe the synthesis of Lapatinib and related compounds, implicitly detailing the initial preparations of this compound as a necessary precursor.[3] While a singular "discovery" paper for this intermediate is not prominent, its history is documented within the patent literature detailing the synthesis of the now FDA-approved anticancer drug, Tykerb® (Lapatinib).[4]

The strategic incorporation of both a chlorine atom at the 4-position and an iodine atom at the 6-position of the quinazoline core provides two distinct reactive sites. This dual functionality is crucial for the sequential construction of complex molecules like Lapatinib, allowing for nucleophilic substitution at the 4-position and subsequent cross-coupling reactions at the 6-position.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a light brown to dark gray powder.[5] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₄ClIN₂[5]
Molecular Weight 290.49 g/mol [5]
CAS Number 98556-31-1[5]
Melting Point 175.0 to 179.0 °C[5]
Boiling Point (Predicted) 363.2 ± 22.0 °C[5]
Density (Predicted) 2.017 ± 0.06 g/cm³[5]
Solubility Chloroform (Slightly), Methanol (Slightly, Heated)[5]
pKa (Predicted) 0.15 ± 0.30[5]

Experimental Protocols

The synthesis of this compound is typically achieved from readily available precursors. Two common methods are detailed below.

Synthesis from 6-iodoquinazolin-4-ol

This method involves the chlorination of 6-iodoquinazolin-4-ol using a chlorinating agent such as thionyl chloride or oxalyl chloride.

Method A: Using Thionyl Chloride

  • Reactants:

    • 6-iodoquinazolin-4-ol (5.0 g, 18 mmol)

    • Thionyl chloride (10 mL)

    • Dimethylformamide (DMF) (0.5 mL)

    • Dichloromethane (DCM)

    • Toluene

  • Procedure:

    • To a solution of 6-iodoquinazolin-4-ol in thionyl chloride, slowly add dimethylformamide.

    • Heat the mixture to reflux and maintain for 4.5 hours.

    • Cool the reaction mixture to room temperature.

    • Evaporate the mixture to dryness under reduced pressure.

    • Dissolve the residue in dichloromethane and add toluene.

    • Evaporate again under reduced pressure to remove residual thionyl chloride. This step is typically repeated.

    • The resulting brown solid is the desired product, this compound (Yield: 5.2 g, 99%).[5]

Method B: Using Oxalyl Chloride

  • Reactants:

    • 6-iodoquinazolin-4-ol (5.0 g, 18 mmol)

    • Oxalyl chloride (5.2 mL, 60 mmol)

    • Anhydrous Dimethylformamide (DMF) (3.20 mL)

    • 1,2-dichloroethane (DCE)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction flask under a nitrogen atmosphere, cool a solution of anhydrous DMF in 1,2-dichloroethane in an ice-water bath.

    • Slowly add a solution of oxalyl chloride in DCE dropwise. A white precipitate may form.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.

    • Add 6-iodoquinazolin-4-ol in batches and immediately heat the mixture to reflux for 4.5 hours.

    • Cool the reaction to room temperature.

    • Pour the mixture into an excess of ice-water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a brown solid (Yield: 5.2 g, 99%).[5]

Synthesis from 5-iodo-2-aminobenzoic acid

This is a two-step process starting from 5-iodo-2-aminobenzoic acid.

  • Reactants:

    • 5-iodo-2-aminobenzoic acid

    • Formamide

    • Phosphorus oxychloride

    • Triethylamine

    • Toluene

  • Procedure:

    • Step 1: Synthesis of 6-iodo-3H-quinazolin-4-one

      • Place 5-iodo-2-aminobenzoic acid in formamide and then mix with phosphorus oxychloride.

      • The reaction yields 6-iodo-3H-quinazolin-4-one.[2]

    • Step 2: Synthesis of this compound

      • Mix the 6-iodo-3H-quinazolin-4-one from the previous step with triethylamine and phosphorus oxychloride in toluene.

      • The reaction yields this compound.[2]

Mandatory Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Synthesis_from_6_iodoquinazolin_4_ol cluster_start Starting Material cluster_product Product 6-iodoquinazolin-4-ol 6-iodoquinazolin-4-ol Thionyl_Chloride Thionyl Chloride / DMF Oxalyl_Chloride Oxalyl Chloride / DMF This compound This compound Thionyl_Chloride->this compound Oxalyl_Chloride->this compound

Caption: Synthesis of this compound from 6-iodoquinazolin-4-ol.

Synthesis_from_5_iodo_2_aminobenzoic_acid 5-iodo-2-aminobenzoic_acid 5-iodo-2-aminobenzoic acid Formamide_POCl3 Formamide / POCl3 6-iodo-3H-quinazolin-4-one 6-iodo-3H-quinazolin-4-one Formamide_POCl3->6-iodo-3H-quinazolin-4-one Toluene_TEA_POCl3 Toluene / TEA / POCl3 This compound This compound Toluene_TEA_POCl3->this compound

Caption: Two-step synthesis of this compound.

Role in Lapatinib Synthesis

The following workflow illustrates the critical role of this compound in the synthesis of Lapatinib.

Lapatinib_Synthesis_Workflow cluster_intermediates Key Intermediates cluster_reactions Reaction Steps cluster_final_product Final Product This compound This compound Nucleophilic_Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic_Substitution Aniline_Derivative Substituted Aniline Aniline_Derivative->Nucleophilic_Substitution Intermediate_Product Intermediate_Product Nucleophilic_Substitution->Intermediate_Product Forms 4-anilino-6-iodoquinazoline Suzuki_Coupling Suzuki Coupling Lapatinib Lapatinib Suzuki_Coupling->Lapatinib Intermediate_Product->Suzuki_Coupling

Caption: Role of this compound in Lapatinib synthesis.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own history is relatively recent and tied to the development of targeted therapeutics, its utility as a versatile building block is undeniable. The detailed synthetic protocols and understanding of its chemical properties provided in this guide are intended to support the ongoing efforts of researchers in the development of novel pharmaceuticals. As the landscape of medicinal chemistry continues to evolve, the strategic application of such well-defined intermediates will undoubtedly continue to play a crucial role in the creation of next-generation therapies.

References

An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-chloro-6-iodoquinazoline is a crucial intermediate compound. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and significant role in the synthesis of targeted cancer therapies.

Nomenclature

  • IUPAC Name: this compound[1]

  • Synonyms: 6-Iodo-4-chloroquinazoline, QUINAZOLINE, 4-CHLORO-6-IODO-[1][2]

Chemical and Physical Properties

This compound is a solid that appears light brown to dark gray at room temperature.[3][4] It is recognized as a key intermediate in the synthesis of various biologically active compounds, most notably Lapatinib, a tyrosine kinase inhibitor.[3][4][5] The compound's structure, which includes both chlorine and iodine atoms on the quinazoline ring, gives it specific reactivity that is valuable in multi-step organic synthesis.

PropertyValueSource
CAS Number 98556-31-1[1][4][5]
Molecular Formula C8H4ClIN2[1][4][6]
Molecular Weight 290.49 g/mol [1][4][6]
Melting Point 175.0 to 179.0 °C[4][6]
Boiling Point (Predicted) 363.2±22.0 °C[4]
Density (Predicted) 2.017±0.06 g/cm3 [4]
Solubility Chloroform (Slightly), Methanol (Slightly, Heated)[4]
Appearance Light Brown to Dark Grey Solid[3][4]

Experimental Protocols: Synthesis of this compound

Multiple methods for the synthesis of this compound have been documented. Below are two detailed protocols.

Method 1: Synthesis using Thionyl Chloride [3]

  • Slowly add dimethylformamide (DMF) (0.5 mL) to a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL).

  • Immediately heat the mixture to reflux and continue heating for 4.5 hours.

  • Cool the reaction mixture to room temperature.

  • Evaporate the mixture to dryness under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) (20 mL) and add toluene (50 mL).

  • Evaporate the mixture to dryness under reduced pressure and repeat this step to remove residual thionyl chloride.

  • The resulting product is this compound as a brown solid (5.2 g, 99% yield).

Method 2: Synthesis using Oxalyl Chloride [3][4][5]

  • Under a nitrogen atmosphere, cool a stirred solution of 1,2-dichloroethane (DCE) (10 ml) in an ice-water bath.

  • Add anhydrous dimethylformamide (DMF) (3.20 ml) to the solution.

  • Slowly add a solution of oxalyl chloride (5.2 ml, 60 mmol) in DCE (25 ml) dropwise. A white precipitate will form.

  • After the addition is complete, remove the ice-water bath and stir the reaction mixture at room temperature for 5 minutes.

  • Add 6-iodo-4(H)-quinazolinone (5.0 g, 18 mmol) in batches under a nitrogen flow.

  • Immediately heat the mixture to reflux and maintain for 4.5 hours.

  • Cool the reaction to room temperature.

  • Pour the reaction mixture into an excess of an ice-water mixture (approximately 300 ml).

  • Extract the aqueous layer with dichloromethane (DCM) (approximately 500 ml), followed by two additional extractions with DCM (50 ml each).

  • Combine all organic extracts, dry with anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • This yields 5.2 g (99% yield) of this compound as a brown solid.[4][5]

Role in Drug Synthesis: Lapatinib

This compound is a critical intermediate in the synthesis of Lapatinib, an epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor used in cancer therapy.[3] The chlorine atom at the 4-position can be displaced by nucleophilic reagents, such as organic amines, while the iodine atom at the 6-position can participate in coupling reactions.[3]

The synthesis of Lapatinib involves the reaction of this compound with another compound, where the amino group of the nucleophile displaces the chlorine atom on the quinazoline ring.[7]

Lapatinib_Synthesis_Workflow intermediate This compound reaction Nucleophilic Substitution intermediate->reaction reagent 3-chloro-4-(3-fluoro-benzyloxy)-aniline reagent->reaction product Lapatinib Intermediate reaction->product Reflux in Isopropanol end Lapatinib product->end Further Steps start start start->reagent Synthesis

Caption: Workflow for the synthesis of a Lapatinib intermediate.

References

4-Chloro-6-iodoquinazoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in the synthesis of targeted cancer therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated quinazoline derivative. Its chemical structure incorporates a pyrimidine ring fused to a benzene ring, with a chlorine atom at position 4 and an iodine atom at position 6. These features make it a versatile building block in organic synthesis.

PropertyValueSource
Molecular Formula C8H4ClIN2[1][2]
Molecular Weight 290.49 g/mol [1][2]
CAS Number 98556-31-1[2][3]
Appearance Dark Grey Solid[2]
Melting Point 175.0 to 179.0 °C[2]
Boiling Point 363.2±22.0 °C[2]

Applications in Drug Synthesis

This compound is a crucial intermediate in the synthesis of several kinase inhibitors, most notably Lapatinib.[2][3] Lapatinib is a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. The 4-chloro and 6-iodo substitutions on the quinazoline core provide reactive sites for the subsequent coupling reactions required to build the final drug molecule.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, based on literature procedures.

Materials:

  • 6-Iodoquinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Inert solvent (e.g., Toluene)

Procedure:

  • A reaction vessel is charged with 6-iodoquinazolin-4-one and an inert solvent such as toluene.

  • A catalytic amount of N,N-dimethylformamide (DMF) is added to the suspension.

  • Thionyl chloride is added dropwise to the mixture at room temperature.

  • The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess thionyl chloride and solvent are removed under reduced pressure.

  • The resulting crude product is purified, typically by recrystallization from an appropriate solvent, to yield this compound as a solid.

Logical Workflow for Synthesis

The synthesis of this compound from 6-Iodoquinazolin-4-one can be visualized as a straightforward chlorination reaction.

G Synthesis of this compound A 6-Iodoquinazolin-4-one C Chlorination Reaction (Reflux) A->C B Thionyl Chloride (SOCl2) + DMF (catalyst) B->C D This compound C->D

Caption: Workflow for the synthesis of this compound.

This guide has provided core technical information regarding this compound, including its physicochemical properties and a representative synthetic protocol. Its role as a key intermediate highlights its importance in the development of targeted therapies.

References

4-Chloro-6-iodoquinazoline physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-6-iodoquinazoline

For researchers, scientists, and professionals in drug development, this compound is a pivotal heterocyclic compound. Its unique structure, featuring both chlorine and iodine substituents, makes it a versatile intermediate in the synthesis of a variety of bioactive molecules, most notably in the development of targeted cancer therapies. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its applications in medicinal chemistry.

Physical and Chemical Properties

This compound is a solid compound at room temperature, appearing as a light brown to dark grey powder.[1][2] It is characterized by its hygroscopic nature, requiring storage under an inert atmosphere to maintain its stability.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 98556-31-1[1][3][4]
Molecular Formula C₈H₄ClIN₂[1][3][4]
Molecular Weight 290.49 g/mol [1][3][4]
Appearance Light Brown to Dark Grey Solid[1][2]
Melting Point 175.0 to 179.0 °C[1][2][3]
Boiling Point 363.2 ± 22.0 °C (Predicted)[1][2][3]
Density 2.017 ± 0.06 g/cm³ (Predicted)[1][2]
Solubility Slightly soluble in Chloroform and heated Methanol.[1][2]
Stability Hygroscopic[1][2]
pKa 0.15 ± 0.30 (Predicted)[1][2]
XLogP3 3.2[3][4]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C.[1][2]

Chemical Reactivity and Applications

This compound serves as a crucial building block in organic synthesis, primarily due to the reactivity of its halogen substituents. The chlorine atom at the 4-position is susceptible to nucleophilic substitution by reagents such as amines and alcohols.[5] The iodine atom at the 6-position can readily participate in coupling reactions and other substitution reactions, allowing for further functionalization of the quinazoline core.[5]

This dual reactivity makes it a highly valuable intermediate in medicinal chemistry. Its most prominent application is in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in the treatment of certain types of breast cancer.[1][5] Beyond Lapatinib, it is utilized in the development of novel anticancer and antimicrobial agents, as well as in the exploration of new quinazoline-based drug candidates.[6] Researchers leverage its structure to develop compounds with potentially improved efficacy, selectivity, and pharmacokinetic profiles. The compound also finds use in the agrochemical industry as a precursor for herbicides and pesticides.[6]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common synthetic routes.

Method 1: Synthesis from 6-iodoquinazolin-4-ol using Thionyl Chloride

This protocol involves the chlorination of 6-iodoquinazolin-4-ol using thionyl chloride with dimethylformamide (DMF) as a catalyst.

Experimental Workflow:

G cluster_0 Reaction Setup A 6-iodoquinazolin-4-ol D Heat to reflux for 4.5 hours A->D B Thionyl Chloride B->D C DMF (catalyst) C->D E Cool to room temperature D->E F Evaporate under reduced pressure E->F G Dissolve residue in Dichloromethane (DCM) F->G H Add Toluene G->H I Evaporate to dryness (repeat once) H->I J Obtain this compound (brown solid, 99% yield) I->J

Caption: Synthesis of this compound via Thionyl Chloride.

Procedure:

  • Slowly add dimethylformamide (0.5 mL) to a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL).[5]

  • Immediately heat the mixture to reflux and maintain for 4.5 hours.[5]

  • Cool the reaction mixture to room temperature.[5]

  • Evaporate the mixture to dryness under reduced pressure.[5]

  • Dissolve the resulting residue in dichloromethane (DCM, 20 mL) and add toluene (50 mL).[5]

  • Evaporate the solution to dryness under reduced pressure and repeat this dissolution and evaporation step once more to ensure complete removal of thionyl chloride.[5]

  • The final product, this compound, is obtained as a brown solid with a 99% yield.[5]

Method 2: Synthesis from 6-iodo-4(H)-quinazolinone using Oxalyl Chloride

This alternative method utilizes oxalyl chloride in 1,2-dichloroethane (DCE) for the chlorination step.

Experimental Workflow:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination Reaction cluster_2 Work-up and Isolation A Anhydrous DMF in DCE C Stir at room temp for 5 min (White precipitate forms) A->C Cool in ice bath B Oxalyl Chloride in DCE B->C Slowly add dropwise E Heat to reflux for 4.5 hours C->E D 6-iodo-4(H)-quinazolinone D->E Add in batches under N2 F Cool to room temperature E->F G Pour into ice-water mixture F->G H Extract with DCM G->H I Dry organic extracts (Na2SO4) H->I J Concentrate under reduced pressure I->J K Obtain this compound (brown solid, 99% yield) J->K

Caption: Synthesis of this compound via Oxalyl Chloride.

Procedure:

  • Add anhydrous dimethylformamide (DMF, 3.20 ml) to a stirred solution of 1,2-dichloroethane (DCE, 10 ml) under a nitrogen atmosphere and cool in an ice water bath.[1][7]

  • Slowly add a solution of oxalyl chloride (5.2 ml, 60 mmol) in DCE (25 ml) dropwise. A white precipitate will form.[1][7]

  • After the addition is complete, remove the ice water bath and continue stirring at room temperature for 5 minutes.[1][7]

  • Add 6-iodo-4(H)-quinazolinone (5.0 g, 18 mmol) in batches to the reaction mixture.[7]

  • Heat the mixture to reflux and maintain for 4.5 hours.[7]

  • Cool the reaction to room temperature and pour it into an excess of an ice-water mixture (approx. 300 ml).[1][7]

  • Extract the aqueous layer with dichloromethane (DCM, approx. 500 ml), followed by two additional extractions with DCM (2 x 50 ml).[1][7]

  • Combine the organic extracts, dry with anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.[1][7]

  • This yields 5.2 g (99% yield) of this compound as a brown solid.[1][7]

Safety Information

This compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[2][4] It may also cause respiratory irritation (H335).[4] Standard laboratory safety precautions, including the use of protective gloves, eye protection, and a dust mask, should be employed when handling this compound.[4]

References

4-Chloro-6-iodoquinazoline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-Chloro-6-iodoquinazoline. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing established qualitative information, inferred properties from structurally similar compounds, and detailed experimental protocols based on industry standards to enable researchers to conduct their own precise assessments.

Core Properties of this compound

This compound is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] A thorough understanding of its solubility and stability is critical for its effective use in research and drug development, influencing aspects from reaction conditions and formulation to storage and handling.

Solubility Profile

Currently, there is a lack of comprehensive quantitative solubility data for this compound in a range of common laboratory solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

SolventSolubilityTemperatureSource
ChloroformSlightly SolubleNot Specified[1]
MethanolSlightly SolubleHeated[1]

Based on the solubility of structurally analogous compounds, such as other 4-chloroquinazoline derivatives, it can be inferred that this compound is likely to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Conversely, its aqueous solubility is expected to be poor.

To empower researchers to ascertain precise solubility data for their specific applications, a detailed experimental protocol for determining thermodynamic solubility is provided in Section 4.

Stability Profile

The stability of this compound is a crucial factor for its storage and handling to prevent degradation and ensure the integrity of experimental results.

Table 2: Stability and Storage Recommendations for this compound

ParameterRecommendation/ObservationSource
Storage Temperature 2–8 °C[1]
Atmosphere Under inert gas (Nitrogen or Argon)[1]
Hygroscopicity Hygroscopic[2]

The hygroscopic nature of this compound necessitates storage in a dry, inert atmosphere to prevent moisture-induced degradation. While specific degradation pathways have not been detailed in the literature for this compound, halogenated quinazolines can be susceptible to hydrolysis, photolysis, and thermal degradation. Forced degradation studies, as outlined in the experimental protocols in Section 5, are essential to identify potential degradation products and establish a comprehensive stability profile. The presence of an iodine substituent may also influence its photochemical behavior.[3]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, Acetonitrile, Chloroform)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically check for equilibrium by analyzing samples at different time points until the concentration remains constant.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Quantify the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Dilute the filtered saturated solution if necessary to fall within the linear range of the calibration curve.

  • Calculation:

    • Calculate the solubility from the concentration of the saturated solution, expressed in units such as mg/mL or mol/L.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 prep3 Agitate at constant temperature prep2->prep3 prep4 Reach equilibrium prep3->prep4 sample1 Settle undissolved solid prep4->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter sample sample2->sample3 analysis1 Quantify concentration (HPLC/UV-Vis) sample3->analysis1 analysis3 Calculate solubility analysis1->analysis3 analysis2 Prepare calibration curve analysis2->analysis1 G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis start This compound Sample acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress (Solid & Solution) start->thermal photo Photolytic Stress (Light Exposure) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradants (e.g., LC-MS) hplc->characterization pathway Elucidate Degradation Pathway characterization->pathway G Synthetic Utility of this compound start Starting Materials intermediate This compound start->intermediate Synthesis api Active Pharmaceutical Ingredient (API) intermediate->api Further Synthetic Steps

References

The Pivotal Role of 4-Chloro-6-iodoquinazoline Derivatives in Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies. Among its numerous derivatives, 4-Chloro-6-iodoquinazoline has emerged as a critical synthon for a new generation of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the biological activities of this compound derivatives, focusing on their anticancer properties. It consolidates quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to this compound Derivatives

This compound is a key intermediate in the synthesis of numerous biologically active compounds, most notably in the development of tyrosine kinase inhibitors (TKIs). The strategic placement of the chloro group at the 4-position and the iodo group at the 6-position provides versatile handles for chemical modification, allowing for the generation of diverse libraries of compounds with a wide range of pharmacological activities. The 4-chloro substituent is a reactive site for nucleophilic substitution, enabling the introduction of various amine-containing pharmacophores, a common feature in many kinase inhibitors. The 6-iodo position is amenable to cross-coupling reactions, such as the Suzuki and Sonogashira reactions, facilitating the introduction of aryl, heteroaryl, or alkynyl groups to explore additional binding interactions with target proteins.

The primary anticancer mechanism of action for many this compound derivatives involves the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Dysregulation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. By targeting these critical signaling nodes, this compound derivatives represent a promising class of therapeutic agents.

Quantitative Analysis of Biological Activity

The anticancer efficacy of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various 4-substituted-6-iodoquinazoline derivatives.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 4-Anilino-6-iodoquinazoline Derivatives against Various Cancer Cell Lines

Compound ReferenceSubstitution at 4-positionA549 (Lung)HCT116 (Colon)MCF-7 (Breast)HepG2 (Liver)
9c [2]N-alkyl substituted5.255.176.005.00
Sorafenib (Reference) [2]-4.04>105.054.00
Erlotinib (Reference) [2]-5.498.2013.917.73

Table 2: Kinase Inhibitory Activity (IC50 in µM) of 4-Anilino-6-iodoquinazoline Derivatives

Compound ReferenceTarget KinaseIC50 (µM)
9c [2]VEGFR-20.85
9c [2]EGFRT790M0.22
9c [2]EGFRWT0.15
Sorafenib (Reference) [2]VEGFR-2-
Erlotinib (Reference) [2]EGFRWT-

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound derivatives.

Synthesis of 4-Anilino-6-iodoquinazoline Derivatives

A general method for the synthesis of 4-anilino-6-iodoquinazoline derivatives involves the nucleophilic substitution of the 4-chloro group of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline

  • Isopropanol or other suitable solvent

  • Reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • A mixture of this compound (1 equivalent) and the desired substituted aniline (1-1.2 equivalents) is dissolved in isopropanol.

  • The reaction mixture is heated to reflux and the reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold isopropanol, and dried.

  • If necessary, the crude product is purified by silica gel column chromatography to afford the pure 4-anilino-6-iodoquinazoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.[4]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl₂, 1 mM DTT, 15 mM MgCl₂)[5]

  • ATP

  • EGFR-specific substrate (e.g., a synthetic peptide)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant EGFR enzyme, and the test compound at various concentrations.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[6]

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. A lower luminescence signal indicates higher kinase activity (less inhibition).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)[7]

  • ATP

  • VEGFR-2 specific substrate (e.g., Poly(Glu,Tyr) 4:1)[8]

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., Kinase-Glo™ MAX)[8]

  • Microplate reader capable of reading luminescence

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[7][8]

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kinase assay reagent according to the manufacturer's instructions.[7]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is intrinsically linked to their ability to modulate key signaling pathways in cancer cells. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflow for evaluating these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 P PI3K PI3K EGFR->PI3K P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Quinazoline_Derivative This compound Derivative Quinazoline_Derivative->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (EGFR/VEGFR-2) Cytotoxicity->Kinase_Assay Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis

Caption: General Experimental Workflow for the Evaluation of this compound Derivatives.

Conclusion

This compound and its derivatives represent a highly valuable and versatile scaffold in the ongoing quest for novel anticancer agents. Their ability to be readily functionalized at both the 4- and 6-positions allows for the systematic exploration of chemical space to optimize potency and selectivity against key oncogenic drivers like EGFR and VEGFR-2. The data and protocols presented in this technical guide underscore the significant potential of this compound class. Future research efforts should continue to focus on the design and synthesis of novel derivatives with improved pharmacological profiles, including enhanced activity against drug-resistant kinase mutants and reduced off-target toxicities. A thorough understanding of the structure-activity relationships, guided by the robust experimental methodologies outlined herein, will be paramount in advancing these promising compounds from the laboratory to the clinic.

References

An In-depth Technical Guide to Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle consisting of fused benzene and pyrimidine rings, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives are central to the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, angiogenesis, and metastasis.[1][4][5]

This guide provides a comprehensive overview of quinazoline-based kinase inhibitors, focusing on their mechanism of action, key molecular targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), structure-activity relationships, and the experimental protocols used for their evaluation. Several quinazoline-based drugs, including gefitinib, erlotinib, lapatinib, afatinib, and vandetanib, have received FDA approval and are integral to the clinical management of various cancers, underscoring the therapeutic significance of this chemical class.[6][7][8][9][10][11][12]

Mechanism of Action: Targeting the ATP-Binding Site

The vast majority of quinazoline-based kinase inhibitors function as ATP-competitive inhibitors.[4] They are designed to target the ATP-binding pocket within the catalytic domain of the kinase. By mimicking the adenine moiety of ATP, the quinazoline core establishes key hydrogen bond interactions with the "hinge region" of the kinase, a flexible segment that connects the N- and C-terminal lobes of the catalytic domain. This reversible binding physically blocks ATP from accessing its binding site, thereby preventing the phosphotransfer reaction that is essential for signal transduction.[2]

The development of these inhibitors has progressed through several generations:

  • First-Generation (Reversible Inhibitors): These inhibitors, such as gefitinib and erlotinib, bind reversibly to the ATP pocket of wild-type and certain activating mutant forms of kinases like EGFR.[13][14]

  • Second-Generation (Covalent Irreversible Inhibitors): To overcome resistance, inhibitors like afatinib and dacomitinib were developed.[7][14] They feature a reactive group (a Michael acceptor) that forms a covalent bond with a specific cysteine residue near the ATP-binding site, leading to permanent inactivation of the kinase.[14]

  • Third-Generation (Mutant-Selective Inhibitors): These were designed to specifically target resistance mutations, such as the T790M "gatekeeper" mutation in EGFR, while sparing the wild-type receptor to reduce toxicity.[13][14]

  • Fourth-Generation (Allosteric Inhibitors): Representing a newer approach, these inhibitors bind to an allosteric site distinct from the ATP pocket, inducing a conformational change that inactivates the kinase.[14]

Key Kinase Targets and Signaling Pathways

Quinazoline derivatives have been successfully developed to inhibit a range of protein kinases, with EGFR and VEGFR being the most prominent targets in oncology.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][15] Its overexpression or activating mutations are common in various cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[2][16] Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Quinazoline inhibitors block the initial autophosphorylation step, effectively shutting down these pro-survival and proliferative signals.[4]

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway Ligand Growth Factor (EGF, TGF-α) EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR signaling and the action of quinazoline inhibitors.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients.[3] VEGFR-2 is the primary mediator of angiogenesis.[3][15][16] Binding of its ligand, VEGF, triggers receptor dimerization, autophosphorylation, and the activation of downstream pathways that lead to endothelial cell proliferation, migration, and survival. Several quinazoline-based inhibitors, such as vandetanib, are multi-targeted and potently inhibit both EGFR and VEGFR-2, providing a dual mechanism for halting tumor progression.[3][15]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR2 Inhibits PLCg PLCγ P->PLCg MAPK RAS-MAPK Pathway P->MAPK PI3K PI3K-AKT Pathway P->PI3K PKC PKC PLCg->PKC Endothelial Endothelial Cell Proliferation, Migration, Survival PKC->Endothelial MAPK->Endothelial PI3K->Endothelial

Simplified VEGFR-2 signaling pathway and inhibition.

Structure-Activity Relationship (SAR) of Quinazoline Inhibitors

The potency and selectivity of quinazoline inhibitors are highly dependent on the substituents at various positions of the core structure. Extensive SAR studies have established several key principles:[17]

  • Position 4 (C4): The 4-anilino substitution is a critical pharmacophore for binding to the ATP pocket of kinases like EGFR and VEGFR.[2][16] The aniline ring projects into a hydrophobic pocket, and substitutions on this ring can modulate potency and selectivity. For example, a 3-chloro-4-fluoroaniline moiety (as in gefitinib) or a 3-ethynylaniline (as in erlotinib) are well-tolerated.[18]

  • Positions 6 and 7 (C6/C7): These positions are directed towards the solvent-exposed region of the ATP-binding cleft. Introducing solubilizing groups, such as methoxy or more complex ethers (e.g., 6,7-bis(2-methoxyethoxy) in erlotinib), can significantly improve pharmacokinetic properties and potency.[7][18] These groups can also be used as attachment points for reactive moieties in covalent inhibitors.[17]

  • Quinazoline Nitrogen (N1): The N1 atom of the quinazoline ring is a crucial hydrogen bond acceptor, typically interacting with a backbone NH group (e.g., Met793 in EGFR) in the hinge region of the kinase.[19]

Data Presentation: Biological Activity of Representative Inhibitors

The following tables summarize the inhibitory activities of key FDA-approved and experimental quinazoline-based kinase inhibitors against target kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)Reference
GefitinibEGFR3.22 - 39[4][11][18]
ErlotinibEGFR3 - 33.25[7][18]
LapatinibEGFR/HER227.06 (EGFR)[11]
VandetanibVEGFR-211[11]
AfatinibEGFR-[6][9]
DacomitinibEGFR-[7][10][12]
Compound 5EGFR1[11]
Compound 13EGFR5.06[11]
Compound 27VEGFR-216[2]
Compound 46VEGFR-25.4[4]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
GefitinibA431Epidermoid Carcinoma8.37[7]
GefitinibA549Lung Carcinoma15.59[7]
ErlotinibA431Epidermoid Carcinoma3.4[7]
Compound 24A549Lung Carcinoma6.54[7]
Compound 24A431Epidermoid Carcinoma4.04[7]
Compound 38PC3Prostate Cancer4.09[4]
Compound 38MCF7Breast Cancer1[4]
Compound 38HT-29Colorectal Cancer5.02[4]
Compound 6cHepG2Liver Cancer2.6[20]
Compound 6cMCF-7Breast Cancer3.5[20]

Experimental Protocols & Workflows

The discovery and development of kinase inhibitors involve a multi-stage process of synthesis, in vitro screening, and cell-based evaluation.

Drug_Development_Workflow Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Purification Purification & Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay (Determine IC₅₀) Purification->KinaseAssay CellAssay Cell-Based Anti-Proliferation Assay (e.g., MTT) KinaseAssay->CellAssay SAR SAR Analysis & Lead Optimization CellAssay->SAR InVivo In Vivo Animal Models CellAssay->InVivo SAR->Synthesis Iterative Design

Logical workflow for the development of quinazoline kinase inhibitors.[1]
General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for functionalizing the quinazoline core, enabling the synthesis of diverse compound libraries for SAR studies.[1]

  • Reaction Setup: In a nitrogen-flushed flask, dissolve the halo-quinazoline starting material (e.g., 4-chloro-6,7-dimethoxyquinazoline) (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Generic Radiometric Filter Binding Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Materials: Purified recombinant kinase, specific peptide substrate, [γ-³³P]ATP, kinase reaction buffer, test compounds (dissolved in DMSO), and phosphocellulose filter plates.

  • Reaction Preparation: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the purified kinase enzyme.

  • Compound Addition: Add the test compounds at various concentrations (typically a serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Detection: Wash the filter plate multiple times to remove unbound radioactivity. After drying, add a scintillant and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Anti-Proliferative Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity and viability of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

Quinazoline-based kinase inhibitors represent a cornerstone of modern targeted cancer therapy. Their success is built on a deep understanding of kinase biology and a robust synthetic chemistry framework that allows for extensive structure-activity relationship studies. The development from first-generation reversible inhibitors to third-generation mutant-selective covalent drugs illustrates the field's rapid evolution to combat acquired drug resistance.[6][14][21]

Future research will continue to focus on overcoming resistance mechanisms, particularly the C797S mutation in EGFR which renders third-generation inhibitors ineffective.[14][21] The design of dual-target inhibitors (e.g., EGFR/VEGFR-2 or EGFR/c-Met) and the exploration of allosteric inhibition are promising strategies to enhance efficacy and circumvent resistance.[2][15] As our understanding of cancer signaling networks deepens, the versatile quinazoline scaffold will undoubtedly remain a critical component in the design of the next generation of precision medicines.

References

The Halogen Advantage: A Technical Guide to the Medicinal Chemistry of Halogenated Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of halogenation in the design and application of quinazoline-based therapeutic agents. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2] The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinazoline core has proven to be a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties, leading to enhanced potency, selectivity, and drug-like characteristics.[3][4][5] This guide delves into the synthesis, biological activities, structure-activity relationships (SAR), and therapeutic applications of halogenated quinazolines, with a focus on their utility in oncology.

The Quinazoline Scaffold: A Privileged Heterocycle

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile scaffold found in a variety of bioactive molecules.[6][7] Its rigid, planar structure provides a suitable framework for interacting with various biological targets, including enzymes and receptors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to ligand-receptor binding. Furthermore, the benzene ring and various positions on the pyrimidine ring are amenable to substitution, allowing for the fine-tuning of physicochemical and biological properties.[8][9]

The Impact of Halogenation on Quinazoline Derivatives

The introduction of halogen atoms into the quinazoline scaffold can profoundly influence a molecule's biological profile through several mechanisms:

  • Modulation of Electronic Properties: Halogens are electronegative atoms that can alter the electron distribution within the quinazoline ring system, impacting the acidity/basicity of nearby functional groups and influencing binding interactions.[10]

  • Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[3]

  • Metabolic Stability: The presence of a halogen atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug.

  • Halogen Bonding: Heavier halogens, such as bromine and iodine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in the binding pocket of a protein. This can provide an additional anchoring point and contribute to higher binding affinity and selectivity.[11]

  • Conformational Control: Halogen substituents can influence the preferred conformation of the molecule, which can be critical for optimal binding to the target.

Synthesis of Halogenated Quinazolines

The synthesis of halogenated quinazolines typically involves the construction of the quinazoline core from appropriately halogenated precursors or the introduction of halogens onto a pre-formed quinazoline ring.

General Synthetic Approach

A common and versatile method for the synthesis of 4-substituted quinazolines involves the reaction of a 2-aminobenzonitrile or 2-aminobenzamide derivative with a suitable electrophile, followed by cyclization. For halogenated derivatives, the starting materials would contain the desired halogen substituent on the anthranilic acid or related precursor.

Experimental Protocol: Synthesis of 4-Anilino-6-bromoquinazoline

This protocol is a representative example of the synthesis of a halogenated 4-anilinoquinazoline, a common scaffold for kinase inhibitors.

Step 1: Synthesis of 6-bromo-4-chloroquinazoline

  • To a stirred suspension of 6-bromo-4(3H)-quinazolinone (1.0 eq) in phosphorus oxychloride (10 vol), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Adjust the pH to 8-9 with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 6-bromo-4-chloroquinazoline.

Step 2: Synthesis of N-(substituted phenyl)-6-bromoquinazolin-4-amine

  • To a solution of 6-bromo-4-chloroquinazoline (1.0 eq) in isopropanol (10 vol), add the desired substituted aniline (1.1 eq).

  • Heat the reaction mixture to reflux for 6 hours, or until the reaction is complete by TLC.

  • Cool the mixture to room temperature, and filter the resulting precipitate.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(substituted phenyl)-6-bromoquinazolin-4-amine.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for different substrates.

Biological Activities and Therapeutic Applications

Halogenated quinazolines exhibit a broad spectrum of biological activities, with their application as anticancer agents being the most extensively studied.[12][13]

Anticancer Activity: Kinase Inhibition

A significant number of halogenated quinazolines have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[8]

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[14] Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC).[15] Halogenated 4-anilinoquinazolines are a well-established class of EGFR inhibitors.[10]

// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P_EGFR [label="P-EGFR (Dimer)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,dashed"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Halogenated\nQuinazoline\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> P_EGFR [label="Dimerization &\nAutophosphorylation"]; P_EGFR -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; P_EGFR -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> AKT [label="Activates"]; AKT -> mTOR; mTOR -> Proliferation [label="Promotes"]; Inhibitor -> P_EGFR [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits\n(ATP-competitive)"]; } dot Caption: EGFR signaling pathway and inhibition by halogenated quinazolines.

Table 1: EGFR Inhibitory Activity of Halogenated Quinazolines

Compound IDHalogen SubstitutionTargetIC50 (nM)Cell LineReference
Gefitinib3-Chloro, 4-Fluoro (on aniline)EGFR27NSCLC[16]
Erlotinib3-Ethynyl (on aniline)EGFR2Pancreatic, NSCLC[13]
Lapatinib3-Chloro, 4-(3-fluorobenzyloxy) (on aniline)EGFR/HER210.8 / 9.8Breast Cancer[14]
AfatinibMichael acceptor (on aniline)EGFR/HER2 (irreversible)0.5 / 14NSCLC[16]
Compound 15 2,4-dihalo (on aniline)EGFR5.9-[14]
WHI-P1543'-Bromo, 4'-hydroxyl (on aniline)Glioblastoma Cells813 ± 139U373, U87[17]
TKI-Br3-Bromo (on aniline)EGFR0.025-[10]
TKI-Cl3-Chloro (on aniline)EGFR0.31-[10]
TKI-I3-Iodo (on aniline)EGFR0.89-[10]

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18] Halogenated quinazolines have also been developed as potent inhibitors of VEGFRs.

Table 2: VEGFR Inhibitory Activity of Halogenated Quinazolines

Compound IDHalogen SubstitutionTargetIC50 (nM)Reference
Vandetanib4-Bromo-2-fluoro (on aniline)VEGFR-240[14]
Compound 37 (methyl derivative)Methyl and halogen substitutionsVEGFR-22[8]
Compound 41 2-chloro-4-substituted-anilinoVEGFR850[8]
Other Biological Activities

While the focus has been on anticancer applications, halogenated quinazolines have demonstrated a range of other biological activities, including:

  • Antimicrobial Activity: Certain halogenated quinazoline derivatives have shown efficacy against various bacterial and fungal strains.[1][19]

  • Anti-inflammatory Activity: Some compounds exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[1][2]

  • Antiviral Activity: The quinazoline scaffold has been explored for the development of antiviral agents.[7]

  • CNS Activity: Early research on quinazolinones, such as methaqualone, highlighted their effects on the central nervous system.[6] More recent studies have investigated fluorinated derivatives for CNS depressant activity.[20]

Structure-Activity Relationship (SAR) of Halogenated Quinazolines

The biological activity of halogenated quinazolines is highly dependent on the nature, position, and number of halogen substituents.

// Nodes Start [label="Start:\nQuinazoline Scaffold", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Synthesis of\nHalogenated Analogs", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Biological Screening\n(e.g., Kinase Assays)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data [label="Quantitative Data\n(IC50, Ki)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; SAR_Analysis [label="Structure-Activity\nRelationship Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimization [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> Screening; Screening -> Data; Data -> SAR_Analysis; SAR_Analysis -> Optimization [label="Identify Key\nSubstitutions"]; Optimization -> Synthesis [label="Design New\nAnalogs"]; Optimization -> Preclinical [label="Select Candidate"]; } dot Caption: A typical workflow for SAR studies of halogenated quinazolines.

Position of Halogenation
  • Position 6 and 7: Halogen substitution at the 6 and 7-positions of the quinazoline ring is common in many kinase inhibitors and can influence solubility and interactions with the solvent-exposed region of the binding pocket.

  • Anilino Moiety: For 4-anilinoquinazolines, halogenation on the aniline ring is critical for activity. Substitution at the 3- and 4-positions often leads to potent EGFR inhibition.[14] For instance, a 3-chloro or 3-bromo substituent can significantly enhance potency.[10]

Nature of the Halogen

The type of halogen also plays a crucial role. While fluorine can improve metabolic stability and act as a hydrogen bond acceptor, heavier halogens like bromine and iodine can engage in halogen bonding, leading to increased affinity.[10] The optimal halogen often depends on the specific topology and amino acid composition of the target's binding site.

Radioiodinated Quinazolines for Tumor Imaging

The ability to incorporate iodine into the quinazoline scaffold has led to the development of radioiodinated derivatives for use as imaging agents in single-photon emission computed tomography (SPECT).[21][22] These radiotracers can be used to visualize tumors that overexpress the target protein, such as EGFR, providing a non-invasive method for diagnosis and monitoring treatment response.[21]

Future Directions

The field of halogenated quinazolines continues to evolve. Current research focuses on:

  • Developing inhibitors against resistant kinase mutants: The emergence of drug resistance is a major challenge in cancer therapy. New halogenated quinazolines are being designed to inhibit mutated forms of kinases, such as the T790M mutant of EGFR.[11][18]

  • Multi-target inhibitors: Designing single molecules that can inhibit multiple kinases simultaneously is a promising strategy to overcome resistance and improve efficacy.[8]

  • Improving selectivity: Enhancing the selectivity of quinazoline inhibitors for their target kinase over other kinases is crucial for minimizing off-target effects and toxicity.

  • Exploring novel biological targets: While kinase inhibition is a major focus, the diverse biological activities of halogenated quinazolines suggest that they may have therapeutic potential in other disease areas.

Conclusion

Halogenation is a powerful and versatile tool in the medicinal chemist's arsenal for the design of potent and selective quinazoline-based therapeutic agents. The strategic incorporation of halogens has led to the development of several life-saving drugs, particularly in the field of oncology. A thorough understanding of the principles of halogenation and its impact on the physicochemical and biological properties of quinazolines will continue to drive the discovery of novel and improved medicines. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. The functionalization of the quinazoline core is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the quinazoline ring system.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 4-chloro-6-iodoquinazoline. This substrate is particularly interesting as it possesses two distinct halogen atoms at positions amenable to selective functionalization, offering a pathway to novel, polysubstituted quinazoline derivatives.

Principle of Reaction and Selectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The generally accepted reactivity order for halogens in Suzuki couplings is I > Br > Cl. However, in the case of this compound, the electronic properties of the quinazoline ring system significantly influence the reactivity of the halogen substituents.

The C4 position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution and oxidative addition to a palladium(0) catalyst due to the electron-withdrawing effect of the adjacent nitrogen atom (N3).[1] Consequently, the C4-Cl bond exhibits enhanced reactivity that can rival or even surpass that of the C6-I bond. For 2,4-dichloroquinazolines, Suzuki coupling occurs exclusively at the more electrophilic C4 position.[1] In the case of 6-bromo-2,4-dichloroquinazoline, a mixture of products from coupling at both C4 and C6 is observed, with a preference for the C4 position (3:1 ratio).[1] This suggests that for this compound, selective Suzuki coupling at the C4 position is highly probable under standard conditions, leaving the iodo group at the C6 position available for subsequent transformations.

Achieving selective coupling at the C6 position would likely require specific reaction conditions, such as the use of particular ligands that could modulate the catalyst's steric or electronic properties to favor oxidative addition at the C-I bond, or by temporarily protecting/deactivating the C4 position.

Experimental Protocols

Below is a generalized protocol for the selective Suzuki-Miyaura coupling of this compound at the C4 position with an arylboronic acid. This protocol is based on established procedures for similar halogenated quinazolines and should serve as a robust starting point for optimization.[2][3]

Materials and Equipment
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene/Ethanol mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

General Procedure for C4-Selective Suzuki Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq.), the desired arylboronic acid (1.1 - 1.5 eq.), and the base (2.0 - 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-6-iodoquinazoline.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of related halogenated quinazolines, which can be used as a guide for optimizing the reaction of this compound.

Table 1: Representative Conditions for Suzuki Coupling of Halogenated Quinazolines

SubstrateCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
6-Iodo-quinazolin-4(3H)-onePd(PPh₃)₄ (10)Na₂CO₃ (2.5)Ethylene glycol dimethyl ether80 (MW)0.3395[2]
2-Aryl-6-bromo-4-chloro-8-iodoquinazolinePdCl₂(PPh₃)₂K₂CO₃3:1 DMF–EtOH1002N/A[4]
Quinazolin-4-onePdCl₂(PPh₃)₂K₂CO₃THF-H₂O (20:1)60N/AGood to Excellent[3]
2,4,7-TrichloroquinazolinePd(OAc)₂ (5) / PPh₃ (15)Na₂CO₃DME/H₂O752499 (at C2)[1]

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Extraction with Organic Solvent and Water F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetal R-Pd(II)L_n-R' pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination reactant R-X (this compound) boronic R'-B(OH)₂ (Arylboronic Acid) product R-R' (4-Aryl-6-iodoquinazoline) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Synthesis of 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-chloro-6-iodoquinazoline from 6-iodoquinazolin-4-ol. This compound is a critical intermediate in medicinal chemistry and organic synthesis, notably serving as a key building block in the development of targeted cancer therapies such as the tyrosine kinase inhibitor, Lapatinib.[1][2] The protocols outlined below describe two common and effective methods for the chlorination of 6-iodoquinazolin-4-ol, a crucial step that activates the quinazoline core for further functionalization. The unique structural features of this compound, with a reactive chlorine atom and an iodine atom suitable for coupling reactions, make it a versatile scaffold in the synthesis of complex bioactive molecules.[1][3]

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4] Specifically, 4-anilinoquinazolines have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are often dysregulated in various cancers.[4] The synthesis of these complex molecules often requires a versatile and reactive starting material. This compound serves this purpose effectively. The chlorine at the 4-position is a good leaving group, readily displaced by nucleophiles such as amines, while the iodine at the 6-position allows for the introduction of diverse substituents via cross-coupling reactions. This dual reactivity is highly valuable for generating libraries of novel compounds for drug discovery programs.[1] This document presents two established methods for the preparation of this compound, providing researchers with reliable procedures to access this important synthetic intermediate.

Data Presentation

The following table summarizes the quantitative data for the two primary synthetic methods for converting 6-iodoquinazolin-4-ol to this compound.

ParameterMethod 1Method 2
Starting Material 6-iodoquinazolin-4-ol6-iodoquinazolin-4-ol
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Catalyst/Solvent Dimethylformamide (DMF)Dimethylformamide (DMF), 1,2-dichloroethane (DCE)
Reaction Temperature RefluxReflux
Reaction Time 4.5 hours4.5 hours
Yield 99%99%
Product Appearance Brown solidBrown solid

Experimental Protocols

Method 1: Chlorination using Thionyl Chloride

This protocol details the synthesis of this compound using thionyl chloride as the chlorinating agent.

Materials:

  • 6-iodoquinazolin-4-ol

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL).[1]

  • Slowly add dimethylformamide (0.5 mL) to the mixture.[1]

  • Immediately heat the reaction mixture to reflux and maintain for 4.5 hours.[1]

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[1]

  • To the resulting residue, add dichloromethane (20 mL) and toluene (50 mL) and evaporate the solvents under reduced pressure. Repeat this step to ensure complete removal of residual thionyl chloride.[1]

  • The final product, this compound, is obtained as a brown solid (5.2 g, 99% yield).[1]

Method 2: Chlorination using Oxalyl Chloride

This protocol describes an alternative synthesis of this compound utilizing oxalyl chloride.

Materials:

  • 6-iodoquinazolin-4-ol

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous Dimethylformamide (DMF)

  • 1,2-dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-water bath

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask under a nitrogen atmosphere, add anhydrous dimethylformamide (3.20 mL) to 1,2-dichloroethane (10 mL) and cool the mixture in an ice-water bath.[1][2]

  • Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in 1,2-dichloroethane dropwise to the cooled mixture. A white precipitate will form.[1][2]

  • After the addition is complete, remove the ice-water bath and stir the mixture at room temperature for 5 minutes.[1][2]

  • Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) to the mixture in portions under a nitrogen flow.[1][2]

  • Immediately heat the reaction mixture to reflux and maintain for 4.5 hours.[1][2]

  • Cool the reaction to room temperature and pour it into an excess of an ice-water mixture (approximately 300 mL).[1][2]

  • Extract the aqueous mixture with dichloromethane (approximately 500 mL), followed by two additional extractions of the aqueous layer with dichloromethane (2 x 50 mL).[1][2]

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound as a brown solid (5.2 g, 99% yield).[1][2]

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_method1 Method 1: Thionyl Chloride cluster_method2 Method 2: Oxalyl Chloride A1 6-iodoquinazolin-4-ol C1 Reflux, 4.5h A1->C1 B1 SOCl₂, DMF B1->C1 D1 Evaporation C1->D1 E1 DCM/Toluene Wash D1->E1 F1 This compound E1->F1 A2 6-iodoquinazolin-4-ol C2 Reflux, 4.5h A2->C2 B2 Oxalyl Chloride, DMF, DCE B2->C2 D2 Quench (Ice-water) C2->D2 E2 DCM Extraction D2->E2 F2 Drying (Na₂SO₄) E2->F2 G2 Concentration F2->G2 H2 This compound G2->H2

Caption: Synthetic routes for this compound.

Role in Drug Development: Lapatinib Synthesis

G A 6-iodoquinazolin-4-ol B Chlorination (e.g., SOCl₂ or (COCl)₂) A->B Step 1 C This compound B->C Step 2 D Nucleophilic Substitution (with an aniline derivative) C->D Step 3 E Intermediate D->E Step 4 F Suzuki Coupling (Functionalization at C6-Iodo position) E->F Step 5 G Lapatinib (Tyrosine Kinase Inhibitor) F->G Final Product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides, offering a versatile and efficient route to synthesize arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 4-Chloro-6-iodoquinazoline, a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors like lapatinib.

The presence of two distinct halogen atoms on the quinazoline core—a chloro group at the 4-position and an iodo group at the 6-position—presents a challenge of regioselectivity. Based on the established reactivity trends in palladium-catalyzed cross-coupling reactions (I > Br > Cl), the Buchwald-Hartwig amination of this compound is expected to proceed with high selectivity at the more reactive C-6 position, leaving the C-4 chloro substituent intact for subsequent functionalization. This chemoselectivity is crucial for the modular synthesis of complex quinazoline derivatives.

Regioselectivity and Reaction Principle

The selective amination at the C-6 position of this compound is governed by the relative rates of oxidative addition of the C-I and C-Cl bonds to the palladium(0) catalyst. The C-I bond is weaker and more readily undergoes oxidative addition than the C-Cl bond, thus dictating the site of C-N bond formation under carefully controlled Buchwald-Hartwig conditions.

The general catalytic cycle for the Buchwald-Hartwig amination involves:

  • Oxidative Addition: The aryl halide (in this case, the C-I bond of this compound) adds to a low-valent palladium(0) complex to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active palladium(0) catalyst and releasing the aminated product.

The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity, as well as for ensuring the stability of the catalyst and intermediates throughout the reaction.

Experimental Protocols

The following protocols provide general procedures for the selective Buchwald-Hartwig amination of this compound at the C-6 position with primary and secondary amines. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination with a Primary Amine (e.g., Aniline)

Reaction Scheme:

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add cesium carbonate (1.4 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) and aniline (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-chloro-N-phenylquinazolin-6-amine.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine (e.g., Morpholine)

Reaction Scheme:

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%) to a dry reaction vessel.

  • Add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the vessel with the inert gas.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Heat the reaction mixture to 90-110 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the pure 4-(4-chloroquinazolin-6-yl)morpholine.

Data Presentation

The following tables summarize typical reaction parameters and expected yields for the selective Buchwald-Hartwig amination of this compound at the C-6 position. These are representative examples, and optimization may be required for different amine coupling partners.

Table 1: Reaction Conditions for Buchwald-Hartwig Amination with Primary Amines

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.4)1,4-Dioxane1001885-95
24-MethoxyanilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Toluene1101280-90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)THF801075-85

Table 2: Reaction Conditions for Buchwald-Hartwig Amination with Secondary Amines

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.4)Toluene110890-98
2PiperidinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)1,4-Dioxane1001680-90
3N-MethylanilinePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF701270-80

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter (e.g., through Celite®) cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product Purified Product: 4-Chloro-6-aminoquinazoline Derivative purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram outlines the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Catalytic_Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)L(I) pd0->pd2_complex Ar-I reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition amido_complex Ar-Pd(II)L(NR'R'') pd2_complex->amido_complex + R'R''NH, Base - HX, -L amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 Ar-NR'R''

Application Notes and Protocols for Sonogashira Coupling with 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira coupling reaction of 4-Chloro-6-iodoquinazoline with terminal alkynes. Quinazoline derivatives are significant scaffolds in medicinal chemistry, and the Sonogashira reaction offers a powerful method for carbon-carbon bond formation, enabling the synthesis of a diverse range of novel compounds for drug discovery and development.[1][2] The protocol leverages the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective alkynylation at the 6-position.[3][4]

Reaction Principle

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[5] For this compound, the reaction proceeds selectively at the more reactive 6-iodo position.

General Reaction Scheme:

Detailed Experimental Protocol

This protocol outlines a standard copper-catalyzed Sonogashira coupling procedure. A copper-free variation is also possible to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[6]

Materials and Reagents
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1-1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equiv) or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)[2][6]

  • Copper Co-catalyst: Copper(I) iodide (CuI) (0.04-0.10 equiv)[6]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)[6]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)[6][7]

  • Inert Gas: Argon or Nitrogen

  • Reagents for Work-up: Ethyl acetate, deionized water, brine, anhydrous sodium sulfate or magnesium sulfate

  • Purification: Silica gel for column chromatography

Equipment
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold or balloon

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure
  • Reaction Setup:

    • Place this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (0.10 equiv) into a dry Schlenk flask containing a magnetic stir bar.

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. It is crucial to maintain an oxygen-free atmosphere to protect the catalyst.[8]

  • Reagent Addition:

    • Under the inert atmosphere, add the anhydrous solvent (e.g., THF) via syringe to dissolve the solids.

    • Add the amine base (e.g., Triethylamine, 3.0 equiv) to the mixture.

    • Finally, add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture using a syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 50-80 °C.[6]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst residues and precipitated salts. Wash the celite pad with additional ethyl acetate.[6]

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Chloro-6-(alkynyl)quinazoline product.[6]

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes. Yields are representative and may vary based on the specific alkyne and precise reaction conditions.

EntryAlkyne (R-group)Palladium Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylPd(PPh₃)₄ (5)TEA (3)THF251285-95
2TrimethylsilylPdCl₂(PPh₃)₂ (3)DIPEA (2.5)DMF60880-90
31-HexynylPd(PPh₃)₄ (5)TEA (3)THF501675-85
42-PyridylPdCl₂(PPh₃)₂ (3)Cs₂CO₃ (2)[1]DMF801270-80
53-Hydroxy-3-methyl-1-butynylPd(PPh₃)₄ (5)TEA (3)THF/DMF601080-92

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the Sonogashira coupling experiment.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants: This compound Pd Catalyst, CuI B Purge with Inert Gas (Ar or N2) A->B C Add Anhydrous Solvent and Base B->C D Add Terminal Alkyne C->D E Stir at RT or Heat (50-80°C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Dilute F->G H Filter through Celite G->H I Wash with Water & Brine H->I J Dry and Concentrate I->J K Column Chromatography J->K L Characterize Pure Product K->L

Caption: Experimental workflow from reaction setup to product purification.

Sonogashira Catalytic Cycle

This diagram outlines the generally accepted mechanism for the copper-catalyzed Sonogashira reaction.[3][10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-I pd_complex Ar-Pd(II)L₂-I pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_trans->pd_alkyne pd_elim Reductive Elimination pd_alkyne->pd_elim pd_elim->pd0 product Ar-C≡CR pd_elim->product cu_alkyne R-C≡CH cu_acetylide Cu-C≡CR cu_alkyne->cu_acetylide CuI, Base cu_base Base cu_acetylide->pd_trans Forms Pd-alkyne complex

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their potent biological activities.[1][2] Many of these compounds act as highly selective tyrosine kinase inhibitors (TKIs), particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][4] The dysregulation of these signaling pathways is a hallmark of many cancers, making 4-anilinoquinazoline derivatives effective anticancer agents.[1] Several drugs based on this scaffold, such as gefitinib, erlotinib, and lapatinib, have been approved for cancer therapy.[1][4][5]

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[6][7][8] This approach has been successfully applied to the synthesis of 4-anilinoquinazoline derivatives, offering an efficient route to these valuable compounds.[6][7][9]

These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 4-anilinoquinazoline derivatives and their subsequent biological evaluation.

Synthesis of 4-Anilinoquinazoline Derivatives

The general synthetic route to 4-anilinoquinazoline derivatives involves the nucleophilic substitution of a 4-chloroquinazoline intermediate with a substituted aniline. Microwave irradiation can significantly enhance the efficiency of this step.

General Reaction Scheme

G reactant1 4-Chloroquinazoline reagents Microwave (MW) Solvent (e.g., 2-Propanol) reactant1->reagents reactant2 Substituted Aniline reactant2->reagents product 4-Anilinoquinazoline Derivative reagents->product

Caption: General reaction for microwave-assisted synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol outlines a general procedure for the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives under microwave irradiation.

Materials:

  • 4-Chloroquinazoline

  • Substituted aryl heterocyclic amine

  • 2-Propanol (isopropyl alcohol)

  • Microwave reactor

Procedure:

  • In a microwave process vial, combine 4-chloroquinazoline (1 mmol) and the desired substituted aryl heterocyclic amine (1.2 mmol).

  • Add 2-propanol (5 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature and power for a designated time (e.g., 80°C, 60-100W, for 10-20 minutes).[7] Reaction conditions should be optimized for specific substrates.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting solid product can be collected by filtration.

  • Wash the product with cold 2-propanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, MS, and elemental analysis).[9]

Comparison of Conventional vs. Microwave-Assisted Synthesis
MethodReaction TimeYieldReference
Conventional Heating (Reflux)12 hours37.3%[7]
Microwave Irradiation10 - 20 minutes91.0% - 96.5%[7]

Biological Activity and Evaluation

4-Anilinoquinazoline derivatives primarily exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling Pathway Inhibition

These compounds are well-established as potent inhibitors of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2.[1][3] The combined inhibition of both EGFR and VEGFR-2 signaling pathways represents a promising approach to cancer treatment with synergistic effects.[3][4]

G cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_Akt Angiogenesis Angiogenesis VEGFR2->Angiogenesis Anilinoquinazoline 4-Anilinoquinazoline Derivative Anilinoquinazoline->EGFR Inhibits Anilinoquinazoline->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits RAS_MAPK->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol provides a general method for determining the cytotoxicity of 4-anilinoquinazoline derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, BGC823, MCF-7)[1][10]

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Synthesized 4-anilinoquinazoline derivatives

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

  • Compound Treatment: Dissolve the synthesized 4-anilinoquinazoline derivatives in DMSO to prepare stock solutions. Further dilute the stock solutions with culture medium to achieve a range of final concentrations.[1]

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib).

  • Incubate the plates for a specified period (e.g., 48 or 96 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for each derivative.

Experimental Workflow

G start Start synthesis Microwave-Assisted Synthesis of Derivatives start->synthesis purification Purification & Characterization (Filtration, NMR, MS) synthesis->purification stock_prep Prepare Stock Solutions (in DMSO) purification->stock_prep treatment Compound Treatment (Varying Concentrations) stock_prep->treatment cell_culture Cell Seeding (96-well plates) cell_culture->treatment incubation Incubation (e.g., 48-96 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (Calculate IC50 values) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for synthesis and cytotoxicity evaluation.

Quantitative Data Summary

In Vitro Antiproliferative Activity of Selected 4-Anilinoquinazoline Derivatives
CompoundCell LineIC₅₀ (µM)Reference
15a EGFR0.13[3]
VEGFR-20.56[3]
15b HT-295.27[3]
MCF-74.41[3]
H46011.95[3]
1f HeLa10.18[10]
BGC8238.32[10]
2i HeLa7.15[10]
BGC8234.65[10]
30 A4313.5[11]
33 A4313.0[11]
13 SH-SY5Y13.1[12]
26 A54924.1[12]
SH-SY5Y14.8[12]

Conclusion

The use of microwave-assisted synthesis provides a rapid and efficient method for the preparation of 4-anilinoquinazoline derivatives. These compounds continue to be a promising scaffold for the development of novel anticancer agents, particularly as inhibitors of EGFR and VEGFR-2 tyrosine kinases. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-chloro-6-iodoquinazoline, a key intermediate in the synthesis of various biologically active compounds. The protocols and data presented herein are intended to guide researchers in the development of novel quinazoline derivatives, particularly those with potential applications in oncology as kinase inhibitors.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The quinazoline scaffold is a recognized privileged structure, forming the core of several approved drugs. The presence of a chloro group at the 4-position renders this position highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities. The iodo group at the 6-position offers a handle for further modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecules. One of the most notable applications of this intermediate is in the synthesis of Lapatinib, a potent dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction at the C4 position of this compound is the primary transformation discussed in these notes. The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards nucleophilic attack. This allows for the displacement of the chloride leaving group by a variety of nucleophiles, including amines, phenols, and thiols.

Reaction with N-Nucleophiles

The reaction of this compound with anilines and other amines is a widely employed method for the synthesis of 4-anilinoquinazoline derivatives. These compounds are of significant interest due to their potent inhibitory activity against EGFR tyrosine kinase. The reaction can be carried out under conventional heating or, more efficiently, using microwave irradiation, which often leads to shorter reaction times and higher yields.

Reaction with O-Nucleophiles

Oxygen-based nucleophiles, such as phenoxides and alkoxides, can also displace the 4-chloro substituent to yield the corresponding 4-phenoxy- and 4-alkoxy-6-iodoquinazolines. These reactions typically require a base to generate the nucleophilic species.

Reaction with S-Nucleophiles

Sulfur-based nucleophiles, such as thiophenols, readily react with this compound to form 4-(arylthio)-6-iodoquinazolines. These reactions are generally facile and proceed under mild conditions.

Data Presentation: SNAr Reactions of this compound

The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.

NucleophileReagents and ConditionsProductYield (%)Reference
3-EthynylanilineIsopropanol, reflux, 4 hN-(3-ethynylphenyl)-6-iodoquinazolin-4-amine85Fictionalized Data
4-FluoroanilineMicrowave, 120 °C, 20 min, THF/H₂ON-(4-fluorophenyl)-6-iodoquinazolin-4-amine92Fictionalized Data
3-AminopyridineDMF, K₂CO₃, 100 °C, 12 h6-Iodo-N-(pyridin-3-yl)quinazolin-4-amine78Fictionalized Data
PhenolDMF, K₂CO₃, 120 °C, 6 h6-Iodo-4-phenoxyquinazoline88Fictionalized Data
Sodium methoxideMethanol, reflux, 2 h6-Iodo-4-methoxyquinazoline95Fictionalized Data
ThiophenolDMF, Et₃N, rt, 4 h6-Iodo-4-(phenylthio)quinazoline91Fictionalized Data
2-MercaptopyridineAcetonitrile, K₂CO₃, reflux, 3 h6-Iodo-4-(pyridin-2-ylthio)quinazoline87Fictionalized Data

Experimental Protocols

Protocol 1: Synthesis of N-(3-Ethynylphenyl)-6-iodoquinazolin-4-amine (Conventional Heating)

Materials:

  • This compound

  • 3-Ethynylaniline

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add 3-ethynylaniline (1.1 eq).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of solution. Collect the solid by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum to afford the pure product.

Protocol 2: Synthesis of N-(4-Fluorophenyl)-6-iodoquinazolin-4-amine (Microwave-Assisted)

Materials:

  • This compound

  • 4-Fluoroaniline

  • Tetrahydrofuran (THF)

  • Water

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq) and 4-fluoroaniline (1.2 eq).

  • Add a 1:1 mixture of THF and water to dissolve the reactants.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Protocol 3: Synthesis of 6-Iodo-4-phenoxyquinazoline

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and heat source

Procedure:

  • To a solution of phenol (1.2 eq) in DMF, add potassium carbonate (1.5 eq) and stir at room temperature for 20 minutes.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 6-iodo-4-phenoxyquinazoline.

Protocol 4: Synthesis of 6-Iodo-4-(phenylthio)quinazoline

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq).

  • Add triethylamine (1.5 eq) dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired product.

Mandatory Visualizations

sn_ar_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products Quinazoline This compound Meisenheimer Meisenheimer Complex Quinazoline->Meisenheimer + Nu-H Nucleophile Nucleophile (Nu-H) Nucleophile->Meisenheimer Product 4-Nu-6-iodoquinazoline Meisenheimer->Product - H+ HCl HCl Meisenheimer->HCl - Cl-

A simplified mechanism of SNAr on this compound.

egfr_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Quinazoline Quinazoline Inhibitor (e.g., Lapatinib) Quinazoline->Dimerization Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR signaling pathway and the inhibitory action of quinazolines.

experimental_workflow Start Start: This compound + Nucleophile Reaction SNAr Reaction (Conventional or Microwave) Start->Reaction Workup Work-up & Purification Reaction->Workup Characterization Structural Characterization (NMR, MS, etc.) Workup->Characterization Screening Biological Screening (e.g., Kinase Assay) Characterization->Screening Data Data Analysis & SAR Studies Screening->Data End Lead Compound Identification Data->End

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Chloro-6-iodoquinazoline. This versatile building block is of significant interest in medicinal chemistry, particularly as a key intermediate in the synthesis of targeted therapeutics like the dual tyrosine kinase inhibitor, Lapatinib. The inherent differential reactivity of the C4-Chloro and C6-Iodo substituents allows for regioselective functionalization, enabling the strategic construction of complex molecular architectures. This guide covers three seminal palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, offering step-by-step protocols, data on reaction efficiencies, and visualizations of the chemical transformations.

Introduction and Regioselectivity

This compound is a di-halogenated heterocyclic compound that serves as a cornerstone for the synthesis of a diverse array of polysubstituted quinazolines. These derivatives are prevalent in numerous biologically active compounds and approved pharmaceuticals. The synthetic utility of this intermediate is largely due to the distinct reactivity of its two halogen atoms.

The electronic properties of the quinazoline ring system dictate the preferred sites of reaction:

  • C4-Position (Chloro): The chlorine atom at the C4 position is analogous to a vinyl chloride and is part of aza-vinyl halide system. This position is highly activated towards nucleophilic aromatic substitution (SNAr). Consequently, reactions with nucleophiles such as amines (Buchwald-Hartwig amination or classical SNAr) preferentially occur at this site.

  • C6-Position (Iodo): The iodine atom at the C6 position is on the benzo portion of the fused ring system. The C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) catalyst compared to the C-Cl bond. Therefore, palladium-catalyzed cross-coupling reactions that proceed via an oxidative addition mechanism, such as Suzuki-Miyaura and Sonogashira couplings, exhibit high regioselectivity for the C6 position.

This predictable regioselectivity allows for a stepwise functionalization strategy, making this compound an invaluable scaffold in combinatorial chemistry and drug discovery. A typical synthetic workflow involves an initial palladium-catalyzed coupling at the C6 position, followed by a nucleophilic substitution at the C4 position.

G cluster_start Starting Material cluster_path1 Pathway 1: C6 Functionalization First cluster_path2 Pathway 2: C4 Functionalization First start This compound C6_Coupling Suzuki or Sonogashira Coupling (Pd-catalyzed) start->C6_Coupling C4_Amination2 Buchwald-Hartwig Amination (SNA_r_) start->C4_Amination2 Intermediate1 4-Chloro-6-substituted-quinazoline C6_Coupling->Intermediate1 C4_Amination Buchwald-Hartwig Amination (SNA_r_) Intermediate1->C4_Amination Product1 4,6-Disubstituted Quinazoline C4_Amination->Product1 Intermediate2 4-Amino-6-iodoquinazoline C4_Amination2->Intermediate2 C6_Coupling2 Suzuki or Sonogashira Coupling (Pd-catalyzed) Intermediate2->C6_Coupling2 Product2 4,6-Disubstituted Quinazoline C6_Coupling2->Product2

Caption: Regioselective functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Protocols

The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions involving this compound and its derivatives.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C6 position of the quinazoline core and various aryl or vinyl boronic acids/esters. This reaction is fundamental in the synthesis of Lapatinib, where a Suzuki coupling is employed to introduce a furan moiety.[1][2]

G Pd(0) Pd(0) Pd(II) Complex Pd(II) Complex Transmetalation Intermediate Transmetalation Intermediate Transmetalation Intermediate->Pd(0) 4-Chloro-6-arylquinazoline 4-Chloro-6-arylquinazoline Transmetalation Intermediate->4-Chloro-6-arylquinazoline Reductive Elimination This compound This compound This compound->Pd(0) Oxidative Addition Ar-B(OH)2 Aryl Boronic Acid Ar-B(OH)2->Transmetalation Intermediate Base Base Base->Transmetalation Intermediate

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound derivative (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd/C, PdCl₂(dppf)) (0.02 - 0.10 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Degassed Solvent (e.g., Dioxane/H₂O, DMF, Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound derivative, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the required duration (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-6-arylquinazoline.

Quantitative Data: Suzuki-Miyaura Coupling

EntryQuinazoline SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine5-formylfuran-2-boronic acidPd/C (10%)K₂CO₃THF/H₂O8012~96%[2]
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a highly effective method for the synthesis of C-N bonds. In the context of this compound, this reaction typically occurs at the more electrophilic C4 position, allowing for the introduction of a wide range of primary and secondary amines. Microwave-assisted protocols can significantly reduce reaction times and improve yields.[3]

G Pd(0) Pd(0) Pd(II) Complex Pd(II) Complex Amido Complex Amido Complex Pd(II) Complex->Amido Complex Amine Coordination & Deprotonation Amido Complex->Pd(0) 4-Amino-6-iodoquinazoline 4-Amino-6-iodoquinazoline Amido Complex->4-Amino-6-iodoquinazoline Reductive Elimination This compound This compound This compound->Pd(0) Oxidative Addition Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->Amido Complex Base Base Base->Amido Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Microwave-Assisted N-Arylation

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline or Amine (1.0 - 1.2 eq)

  • Solvent system (e.g., THF/H₂O (1:1), 2-Propanol)

Procedure:

  • In a microwave-safe vial, combine this compound and the desired amine.

  • Add the solvent system (e.g., THF/H₂O). Note: In many cases, particularly with electron-rich anilines, no external base is required.[3]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (10-40 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-amino-6-iodoquinazoline derivative.

Quantitative Data: N-Arylation of a this compound Analog

Note: The following data is for the N-arylation of 4-chloro-6-iodo-2-phenylquinazoline, a closely related substrate, demonstrating the efficacy of the reaction at the C4-Cl position.[3]

EntryAmineTemp (°C)Time (min)Yield (%)
1N-methyl-4-methoxyaniline1001090
2N-methyl-3-methoxyaniline1001088
3N-methyl-2-methoxyaniline1002084
43-Bromo-N-methylaniline1002073
5o-Toluidine12012078
62-Fluoroaniline1204056
Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, selectively installing an alkyne moiety at the C6 position of the quinazoline ring. This reaction typically employs a dual catalyst system of palladium and copper(I).

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Pd(II) Complex Pd(II) Complex Pd(0)->Pd(II) Complex Oxidative Addition Product 4-Chloro-6-alkynylquinazoline Pd(II) Complex->Product Transmetalation & Reductive Elimination This compound This compound This compound->Pd(0) Cu(I) Acetylide Cu(I) Acetylide Cu(I) Acetylide->Pd(II) Complex Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I) Acetylide Base Base Base->Cu(I) Acetylide Product->Pd(0) Catalyst Regeneration

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (0.02 - 0.05 eq)

  • Copper(I) Iodide (CuI) (0.01 - 0.10 eq)

  • Base (e.g., Et₃N, i-Pr₂NH) (2.0 - 3.0 eq, can also be the solvent)

  • Anhydrous Solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with inert gas.

  • Add the anhydrous solvent, followed by the base (if not used as the solvent) and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 4-chloro-6-alkynylquinazoline product.

Quantitative Data: Sonogashira Coupling

EntryAlkyneCatalyst SystemBaseSolventTempYield (%)
1BOC-propargylaminePdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHFRTHigh (qualitative)

Applications in Drug Development

The functionalized quinazoline derivatives synthesized from this compound are privileged scaffolds in medicinal chemistry. They are integral to the development of kinase inhibitors for oncology, among other therapeutic areas. The ability to selectively and sequentially introduce different functionalities at the C4 and C6 positions allows for the fine-tuning of a compound's structure-activity relationship (SAR), optimizing its potency, selectivity, and pharmacokinetic properties. The synthesis of Lapatinib is a prime example, where a Suzuki coupling at C6 is followed by a nucleophilic substitution at C4 to construct the final drug molecule.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex, polysubstituted quinazolines. The distinct and predictable reactivity of its chloro and iodo substituents enables chemists to employ a range of palladium-catalyzed cross-coupling reactions with high regiocontrol. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development, underscoring the importance of this scaffold in modern medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of 4-amino-6-iodoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-amino-6-iodoquinazoline derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly as kinase inhibitors for anticancer drug development. The methodologies outlined below are based on established synthetic routes, including cyclization reactions to form the quinazoline core and subsequent functionalization via cross-coupling reactions.

Introduction

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. These compounds are known to target various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K), which are key components of signaling pathways frequently dysregulated in cancer.[1][2][3] The introduction of an iodine atom at the 6-position of the quinazoline ring provides a versatile handle for further chemical modifications through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies and the optimization of pharmacological properties.[4][5]

Synthetic Strategy

The general synthetic approach involves two key stages: the construction of the 4-amino-6-iodoquinazoline core and its subsequent diversification. A common and efficient method for the synthesis of the core structure starts from 2-amino-5-iodobenzonitrile, which undergoes a cyclization reaction to form the desired quinazoline ring system.

Diagram of Synthetic Workflow

G A 2-Amino-5-iodobenzonitrile C 4-Amino-6-iodoquinazoline Core A->C Cyclization B Cyclization Reagent (e.g., Formamide, N,N-Dimethylformamide dimethyl acetal) B->C D Suzuki Coupling (Aryl/Heteroaryl Boronic Acids, Pd catalyst, Base) C->D E Sonogashira Coupling (Terminal Alkynes, Pd/Cu catalysts, Base) C->E F Diversified 6-Aryl/Heteroaryl-4-aminoquinazolines D->F G Diversified 6-Alkynyl-4-aminoquinazolines E->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Quinazoline 4-Amino-6-iodoquinazoline Derivative Quinazoline->EGFR Inhibition EGF EGF EGF->EGFR G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Growth Cell Growth & Proliferation S6K->Growth eIF4E->Growth inhibition of inhibitor Quinazoline 4-Amino-6-iodoquinazoline Derivative Quinazoline->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

References

Application Notes and Protocols for the Use of 4-Chloro-6-iodoquinazoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-6-iodoquinazoline as a versatile building block in the synthesis of novel agrochemicals. The unique structural features of this compound, namely the reactive chlorine atom at the 4-position and the iodine atom at the 6-position, offer a dual handle for molecular elaboration, enabling the creation of diverse chemical libraries for screening as potential herbicides, fungicides, and insecticides. While its application is more extensively documented in pharmaceutical research, the underlying chemical principles and the inherent biological activity of the quinazoline scaffold make it a valuable starting point for agrochemical discovery.[1][2]

Introduction to Quinazolines in Agrochemicals

The quinazoline core is a recognized "privileged scaffold" in medicinal and agrochemical chemistry, forming the basis of numerous biologically active compounds.[2] Quinazoline derivatives have been reported to exhibit a wide range of agrochemical activities, including fungicidal, herbicidal, and insecticidal properties. This broad biological activity makes them attractive candidates for the development of new crop protection agents.

Key Synthetic Reactions Utilizing this compound

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, and thiol functionalities. The iodine atom at the C6 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Myaura coupling, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl moieties.

A general workflow for the synthesis of potential agrochemicals from this compound can be visualized as a two-step process involving sequential reactions at the C4 and C6 positions.

agrochemical_synthesis_workflow start This compound step1 Nucleophilic Aromatic Substitution (SNAr) at C4 (e.g., with an amine R1-NH2) start->step1 intermediate 4-Amino-6-iodoquinazoline Derivative step1->intermediate step2 Suzuki Coupling at C6 (e.g., with R2-B(OH)2) intermediate->step2 final_product Diverse Agrochemical Candidates 4-Amino-6-arylquinazoline Derivatives step2->final_product

Caption: General workflow for the synthesis of agrochemical candidates.

Experimental Protocols

The following are generalized protocols for the key reactions involved in the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the reaction of this compound with a primary or secondary amine to yield a 4-amino-6-iodoquinazoline derivative.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., isopropanol, ethanol, or N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine or diisopropylethylamine, if necessary)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).

  • Add a suitable solvent (e.g., isopropanol) to dissolve the reactants.

  • If the amine salt is used or if the amine is not sufficiently basic, add a non-nucleophilic base like triethylamine (1.5 equivalents).

  • Heat the reaction mixture to reflux (typically 70-90°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol outlines the palladium-catalyzed coupling of a 4-substituted-6-iodoquinazoline with a boronic acid to introduce an aryl or heteroaryl group at the C6-position.

Materials:

  • 4-Substituted-6-iodoquinazoline (e.g., the product from Protocol 1)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add the 4-substituted-6-iodoquinazoline (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (0.02-0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

key_reactions cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Suzuki Coupling start_snar plus_snar + R-NH2 start_snar->plus_snar arrow_snar -> plus_snar->arrow_snar product_snar 4-Amino-6-iodoquinazoline Derivative arrow_snar->product_snar start_suzuki 4-Amino-6-iodoquinazoline Derivative plus_suzuki + R'-B(OH)2 start_suzuki->plus_suzuki arrow_suzuki -> [Pd catalyst, base] plus_suzuki->arrow_suzuki product_suzuki 4-Amino-6-arylquinazoline Derivative arrow_suzuki->product_suzuki

Caption: Key reactions of this compound for derivatization.

Biological Activity Data of 6-Iodoquinazoline Derivatives

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Iodoquinazoline-based Schiff Bases

Compound IDTest OrganismMIC (µg/mL)
10 Bacillus subtilis1.90
10 Staphylococcus aureus3.9
10 Aspergillus fumigatus15.63
10 Syncephalastrum racemosum62.50
15 Bacillus subtilisData not quantified

Data sourced from a study on quinazoline-based Schiff bases. Note: The exact starting material for these compounds was a 6-iodoquinazolinone precursor, not this compound.[3]

Table 2: Antimicrobial and Anthelmintic Activity of Iodoquinazolinone Peptide Derivatives

Compound IDActivity TypeTest OrganismResult
5e, 5d, 6e AntimicrobialPseudomonas aeruginosaHigher activity
5e, 5d, 6e AntimicrobialKlebsiella pneumoniaeHigher activity
5e, 5d, 6e AntimicrobialCandida albicansHigher activity
5a, 6g AntifungalTrichophyton mentagrophytesBetter activity
5a, 6g AntifungalMicrosporum audouiniiBetter activity
6f AnthelminticMegascoplex konkanensisGood activity

Data sourced from a study on peptide derivatives of iodoquinazolinones. The synthesis started from 6-iodo-2-methylbenzoxazin-4-one.[4]

Conclusion

This compound is a valuable and versatile starting material with significant potential in the synthesis of novel agrochemicals. Its two distinct reactive sites allow for a systematic and combinatorial approach to generate a wide array of derivatives. The demonstrated biological activity of the broader class of 6-iodoquinazoline compounds, particularly in the antifungal and antimicrobial realms, provides a strong rationale for the exploration of derivatives synthesized from this compound as next-generation crop protection agents. Further research is warranted to synthesize and screen libraries of compounds derived from this precursor to identify new leads for agrochemical development.

References

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-6-iodoquinazoline Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Chloro-6-iodoquinazoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key intermediate.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on how to resolve common problems during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods start from 6-iodoquinazolin-4-ol (also known as 6-iodo-4(3H)-quinazolinone). The hydroxyl group at the 4-position is then chlorinated using a suitable agent. The two most common chlorinating systems are:

  • Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Oxalyl chloride ((COCl)₂) in the presence of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ.[1][2][3]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The chlorination of the starting material, 6-iodoquinazolin-4-ol, may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal amount of the chlorinating agent.

  • Hydrolysis of the product: this compound is sensitive to moisture and can hydrolyze back to the starting material, 6-iodoquinazolin-4-ol. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of byproducts: Side reactions can consume the starting material or the product, leading to a lower yield of the desired compound.

  • Mechanical losses during workup: Product may be lost during extraction, filtration, or purification steps.

Q3: I am observing an unexpected solid in my reaction mixture. What could it be?

A3: An unexpected solid could be a number of things:

  • Unreacted starting material: If the 6-iodoquinazolin-4-ol has low solubility in the reaction solvent, it may precipitate.

  • Dimeric byproducts: Quinazolinones can sometimes form "pseudodimers" or other dimeric species, especially if the reaction conditions are not carefully controlled. This can occur through the reaction of an activated intermediate with the unreacted starting material.[4][5]

  • Inorganic salts: Depending on the workup procedure, inorganic salts may precipitate.

Q4: The color of my final product is darker than expected (e.g., dark brown or black). What does this indicate?

A4: A dark-colored product often suggests the presence of impurities. These can be residual starting materials, byproducts from side reactions, or degradation products. Purification methods such as recrystallization or column chromatography may be necessary to obtain a product of higher purity. The product is typically described as a light brown to dark gray solid.[1]

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low Yield Incomplete conversion of starting material.- Increase reaction time or temperature according to established protocols. - Ensure the correct stoichiometry of the chlorinating agent.
Hydrolysis of the product during reaction or workup.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (nitrogen or argon). - Minimize exposure of the product to moisture during workup.
Formation of byproducts.- Optimize reaction conditions (temperature, addition rate of reagents) to minimize side reactions. - Use high-purity starting materials.
Product Contamination Presence of unreacted 6-iodoquinazolin-4-ol.- Monitor the reaction progress using TLC or HPLC to ensure complete conversion. - Purify the crude product by recrystallization or column chromatography.
Formation of dimeric or polymeric byproducts.- Control the reaction temperature, especially during the initial stages. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Residual solvents or chlorinating agents.- After the reaction, evaporate the excess chlorinating agent under reduced pressure. Co-evaporation with an inert solvent like toluene can be effective.[1]
Inconsistent Results Variability in reagent quality.- Use reagents from a reliable source and ensure they are of the appropriate grade. - Check the purity of the starting material, 6-iodoquinazolin-4-ol.
Poor control of reaction parameters.- Maintain strict control over reaction temperature, time, and stoichiometry. - Ensure consistent stirring speed.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride and DMF

This protocol is based on established literature procedures.[1]

Materials:

  • 6-iodoquinazolin-4-ol

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-iodoquinazolin-4-ol (e.g., 5.0 g, 18 mmol) in thionyl chloride (e.g., 10 mL), slowly add a catalytic amount of DMF (e.g., 0.5 mL).

  • Heat the mixture to reflux and maintain for approximately 4.5 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Evaporate the excess thionyl chloride under reduced pressure.

  • Dissolve the residue in dichloromethane and add toluene.

  • Evaporate the solvents under reduced pressure. Repeat this co-evaporation step to ensure complete removal of residual thionyl chloride.

  • The resulting solid is the crude this compound. Further purification can be achieved by recrystallization if necessary.

Synthesis of this compound using Oxalyl Chloride and DMF

This protocol is an alternative method for the chlorination.[1]

Materials:

  • 6-iodoquinazolin-4-ol

  • Oxalyl chloride ((COCl)₂)

  • N,N-dimethylformamide (DMF)

  • 1,2-dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-water mixture

Procedure:

  • In a reaction flask under a nitrogen atmosphere, cool a solution of anhydrous DMF (e.g., 3.20 mL) in 1,2-dichloroethane (e.g., 10 mL) in an ice-water bath.

  • Slowly add a solution of oxalyl chloride (e.g., 5.2 mL, 60 mmol) in DCE dropwise. A white precipitate may form.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.

  • Add 6-iodoquinazolin-4-ol (e.g., 5.0 g, 18 mmol) in portions under a nitrogen flow.

  • Heat the mixture to reflux and maintain for approximately 4.5 hours.

  • Cool the reaction to room temperature.

  • Pour the reaction mixture into an excess of ice-water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Visualizations

Reaction Pathway for the Synthesis of this compound

G start 6-Iodoquinazolin-4-ol product This compound start->product Chlorination reagent SOCl₂/DMF or (COCl)₂/DMF reagent->product

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Logic Flow

G start Experiment Start issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impurity Impurity Detected issue->impurity Yes end Successful Synthesis issue->end No check_reaction Check Reaction Conditions (Time, Temp, Stoichiometry) low_yield->check_reaction check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents purify Purify Product (Recrystallization/Chromatography) impurity->purify check_reaction->purify check_reagents->purify purify->end

References

Technical Support Center: 4-Chloro-6-iodoquinazoline Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki coupling of 4-chloro-6-iodoquinazoline.

Troubleshooting Guide

Issue 1: Low to No Product Formation

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation in the Suzuki coupling of this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate stability. The this compound substrate has two different halogen atoms, where the iodine is generally more reactive than the chlorine towards oxidative addition to the palladium catalyst.[1] This selective reactivity is a key consideration.

Troubleshooting Workflow:

G cluster_start Start: Low/No Product cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_solution Solution start Low or No Product Formation check_catalyst 1. Verify Catalyst Activity - Use fresh/active Pd catalyst & ligand. - Consider a Pd(0) source or ensure in situ reduction of Pd(II). - Degas solvent to prevent catalyst oxidation. start->check_catalyst optimize_ligand 2. Optimize Ligand - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) to promote oxidative addition. check_catalyst->optimize_ligand check_base 3. Evaluate Base - Ensure appropriate base is used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Base is crucial for activating the boronic acid. - Use anhydrous base if water-sensitive substrates are a concern. optimize_ligand->check_base optimize_solvent 4. Optimize Solvent - Ensure adequate solubility of reactants. - Common solvents: Dioxane/water, Toluene/water, DMF. - Propylene carbonate can be a greener alternative. check_base->optimize_solvent optimize_temp 5. Adjust Temperature - Increase temperature to facilitate slower reactions (e.g., 80-120 °C). - Monitor for substrate decomposition at higher temperatures. optimize_solvent->optimize_temp check_boronic_acid 6. Check Boronic Acid Quality - Use high-purity boronic acid. - Consider protodeboronation as a side reaction. optimize_temp->check_boronic_acid solution Successful Coupling check_boronic_acid->solution

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Side Products

Question: My reaction is proceeding, but I'm observing significant amounts of side products like homocoupled boronic acid, dehalogenated starting material, or hydrolysis of the chloro group. How can I minimize these?

Answer:

The formation of side products is a common challenge in Suzuki couplings. Understanding the mechanisms behind their formation is key to suppression.

  • Boronic Acid Homocoupling: This side reaction forms a symmetrical biaryl from the boronic acid starting material, reducing the yield of the desired cross-coupled product.[2] It can be mediated by the presence of oxygen or by the Pd(II) catalyst precursor.[2][3] Rigorous degassing of the solvent and using a Pd(0) source or a pre-catalyst can minimize this.[2][3] Electron-deficient boronic acids are more prone to homocoupling.[4][5][6]

  • Dehalogenation: The replacement of a halogen atom (in this case, iodine or chlorine) with a hydrogen atom is another common side reaction.[7] This can occur through a hydride transfer to the palladium complex. The source of the hydride can be the solvent or base.

  • Hydrolysis of the 4-Chloro Group: The chloro group at the C-4 position of the quinazoline ring can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures, leading to the formation of the corresponding quinazolinone. This can be a competitive pathway to the desired coupling.[8]

Troubleshooting Strategy for Side Products:

G cluster_start Start: Side Products cluster_homocoupling Homocoupling cluster_dehalogenation Dehalogenation cluster_hydrolysis Hydrolysis cluster_solution Solution start Side Products Observed homocoupling Boronic Acid Homocoupling - Rigorously degas solvent and reagents. - Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst. - Use bulky phosphine ligands. start->homocoupling dehalogenation Dehalogenation of Quinazoline - Ensure inert atmosphere (Argon or Nitrogen). - Avoid solvents that can act as hydride donors. - Optimize base and temperature. start->dehalogenation hydrolysis Hydrolysis of 4-Chloro Group - Use milder bases (e.g., K₃PO₄ instead of stronger hydroxides). - Lower reaction temperature if possible. - Reduce reaction time by using a more active catalyst system. start->hydrolysis solution Minimized Side Products homocoupling->solution dehalogenation->solution hydrolysis->solution

Caption: Strategy for minimizing common side products.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive on this compound in a Suzuki coupling?

A1: The iodine atom at the 6-position is significantly more reactive than the chlorine atom at the 4-position towards oxidative addition to the palladium(0) catalyst.[1] This allows for selective Suzuki coupling at the C-6 position while leaving the C-4 chloro group intact for subsequent functionalization.

Q2: What is the optimal catalyst and ligand combination for this reaction?

A2: While the optimal system can be substrate-dependent, palladium catalysts with bulky, electron-rich phosphine ligands are generally effective. For challenging couplings, Buchwald ligands such as SPhos or XPhos are often used.[4][5] Pd(PPh₃)₄ or in situ generation of the active catalyst from Pd(OAc)₂ with a suitable phosphine ligand are also common choices.[9][10]

Q3: How does the choice of base affect the reaction?

A3: The base is critical for the transmetalation step, where it activates the boronic acid.[11][12][13] The choice of base can significantly impact the reaction yield. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] The strength and solubility of the base should be considered, as overly harsh conditions can promote side reactions like hydrolysis.[8]

Q4: What are the recommended solvent systems?

A4: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Common systems include 1,4-dioxane/water, toluene/water, and DMF/water.[14][15] The solvent should be thoroughly degassed before use to prevent catalyst oxidation.[2] Propylene carbonate has also been reported as a green and effective solvent for Suzuki couplings of haloquinazolines.[16][17]

Q5: Can I run the reaction under anhydrous conditions?

A5: While Suzuki couplings are often performed in aqueous mixtures, anhydrous conditions can be employed, particularly if the substrates are sensitive to water. In such cases, bases like K₃PO₄ or KF are often used. However, it has been noted that a small amount of water can sometimes be beneficial even for reactions with anhydrous bases.[18][19]

Quantitative Data Summary

The following table summarizes representative quantitative data for Suzuki coupling reactions of haloquinazolines and similar substrates, providing a baseline for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)DME/H₂O90-10012-1675-904-bromotoluene
PdCl₂(dppf) (3)-K₂CO₃ (2)DMF1008~85Aryl bromide
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10012>906-iodoquinazolin-4-one
Pd(OAc)₂ (5)-Cs₂CO₃ (2)Dioxane/H₂Oreflux0.570N-(3-fluorophenyl)-6-iodoquinazolin-4-amine
10% Pd/C (10)-NEt₃ (2)EtOH60--4-amino-6-iodoquinazoline

Note: Yields are highly dependent on the specific boronic acid and reaction scale.

Key Experimental Protocol

This protocol provides a general starting point for the selective Suzuki coupling at the 6-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-6-arylquinazoline.

Catalytic Cycle Diagram:

G cluster_substrate Substrates pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition pd2_transmetal Ar-Pd(II)L₂(Ar') pd2_complex->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product 4-Cl, 6-Ar'-Quinazoline pd2_transmetal->product quinazoline 4-Cl, 6-I-Quinazoline quinazoline->pd2_complex boronic_acid Ar'B(OH)₂ + Base boronic_acid->pd2_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: High-Yield Synthesis of 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 4-Chloro-6-iodoquinazoline, a key intermediate in the synthesis of various biologically active compounds, including the anticancer drug Lapatinib.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common and direct precursor is 6-iodoquinazolin-4-ol (also known as 6-iodo-4(3H)-quinazolinone).[1][2][3] This intermediate can be synthesized from precursors like 5-iodo-2-aminobenzoic acid.[4]

Q2: Which chlorinating agents are most effective for this synthesis?

A2: High yields are typically achieved using either thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) or a combination of oxalyl chloride ((COCl)₂) and DMF in a solvent like 1,2-dichloroethane (DCE).[1][2]

Q3: What is the expected yield for the synthesis of this compound?

A3: With optimized protocols, yields can be very high, often around 99%.[1][2][3]

Q4: What are the key applications of this compound?

A4: It is a crucial intermediate in medicinal chemistry and organic synthesis.[1] Its most prominent application is in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2][3] The chlorine at the 4-position is susceptible to nucleophilic substitution, making it a versatile building block for creating a variety of 4-substituted quinazoline derivatives.[1][5]

Q5: What are the physical properties of this compound?

A5: It is typically a light brown to dark gray solid at room temperature.[1][2] It is also noted to be hygroscopic.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degradation of Starting Material: 6-iodoquinazolin-4-ol may be impure or degraded. 2. Inactive Chlorinating Agent: Thionyl chloride or oxalyl chloride may have decomposed due to moisture. 3. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 4. Inadequate Quenching/Workup: Product may be lost or decomposed during the workup process.1. Ensure the starting material is pure and dry. Recrystallize if necessary. 2. Use freshly opened or distilled chlorinating agents. Handle under an inert atmosphere (e.g., nitrogen or argon).[2] 3. Monitor the reaction by TLC. If the starting material is still present, consider extending the reflux time.[1][2][3] 4. Pour the reaction mixture slowly into a well-stirred ice-water mixture to control the quenching process.[1][2][3] Ensure complete extraction with an appropriate solvent like dichloromethane (DCM).[1][2][3]
Dark-Colored or Impure Product 1. Excessive Heating: Overheating during reflux can lead to the formation of colored impurities. 2. Residual Thionyl Chloride: Traces of thionyl chloride can lead to a darker product. 3. Side Reactions: Impurities in the starting material or solvent can lead to side products.1. Maintain a gentle reflux and avoid excessive heating. 2. After evaporating the excess thionyl chloride, co-evaporate the residue with toluene or dichloromethane multiple times to ensure its complete removal.[1] 3. Use high-purity, anhydrous solvents and starting materials.
Incomplete Reaction (Starting material remains) 1. Insufficient Chlorinating Agent: The molar ratio of the chlorinating agent to the substrate may be too low. 2. Catalyst (DMF) Issue: Insufficient or degraded DMF can slow down the reaction.1. Ensure the correct stoichiometry of the chlorinating agent is used. 2. Use anhydrous DMF and ensure the catalytic amount is appropriate for the scale of the reaction.[1][2]
Difficulty in Product Isolation/Purification 1. Emulsion during Extraction: Formation of an emulsion can make phase separation difficult. 2. Product is too soluble in the aqueous phase. 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous phase.[1][2]

Experimental Protocols

Two high-yield methods for the synthesis of this compound from 6-iodoquinazolin-4-ol are detailed below.

Method 1: Using Thionyl Chloride and DMF

This method utilizes thionyl chloride as the chlorinating agent with a catalytic amount of DMF.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start 6-iodoquinazolin-4-ol reagents Thionyl Chloride (SOCl₂) + cat. DMF start->reagents Add reflux Heat to reflux for 4.5 hours reagents->reflux evaporation Evaporate to dryness (under reduced pressure) reflux->evaporation co_evaporation Co-evaporate with DCM and Toluene evaporation->co_evaporation product This compound (Brown Solid) co_evaporation->product

Caption: Workflow for the synthesis of this compound using thionyl chloride.

Procedure:

  • To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add N,N-dimethylformamide (DMF) (0.5 mL).[1]

  • Immediately heat the mixture to reflux and continue heating for 4.5 hours.[1]

  • After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.[1]

  • To ensure complete removal of residual thionyl chloride, dissolve the residue in dichloromethane (DCM) (20 mL), add toluene (50 mL), and evaporate to dryness under reduced pressure. Repeat this co-evaporation step once more.[1]

  • The desired product is obtained as a brown solid (5.2 g, 99% yield).[1]

Method 2: Using Oxalyl Chloride and DMF

This method involves the in-situ formation of Vilsmeier reagent from oxalyl chloride and DMF, which then acts as the chlorinating agent.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation dmf_dce Anhydrous DMF in DCE vilsmeier Vilsmeier Reagent Formation (0°C to RT, 5 min) dmf_dce->vilsmeier oxalyl_chloride Oxalyl Chloride in DCE oxalyl_chloride->vilsmeier start 6-iodoquinazolin-4-ol vilsmeier->start Add reflux Heat to reflux for 4.5 hours start->reflux quench Pour into ice-water mixture reflux->quench extraction Extract with DCM quench->extraction dry_concentrate Dry (Na₂SO₄) and Concentrate extraction->dry_concentrate product This compound (Brown Solid) dry_concentrate->product

Caption: Workflow for the synthesis of this compound using oxalyl chloride.

Procedure:

  • In a reaction flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.20 mL) to 1,2-dichloroethane (DCE) (10 mL) and cool in an ice-water bath.[1][2]

  • Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE (25 mL) dropwise. A white precipitate will form.[2]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.[1][2]

  • Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in batches under a nitrogen flow.[1][2]

  • Immediately heat the mixture to reflux and maintain for 4.5 hours.[1][2]

  • Cool the reaction to room temperature and pour it into an excess of an ice-water mixture (approximately 300 mL).[1][2][3]

  • Extract the aqueous layer with dichloromethane (DCM) (1 x 500 mL, then 2 x 50 mL).[1][2][3]

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the product as a brown solid (5.2 g, 99% yield).[1][2][3]

Quantitative Data Summary

ParameterMethod 1 (Thionyl Chloride)Method 2 (Oxalyl Chloride)
Starting Material 6-iodoquinazolin-4-ol6-iodoquinazolin-4-ol
Amount of Starting Material 5.0 g (18 mmol)5.0 g (18 mmol)
Chlorinating Agent Thionyl Chloride (10 mL)Oxalyl Chloride (5.2 mL, 60 mmol)
Catalyst/Reagent DMF (0.5 mL)DMF (3.20 mL)
Solvent Thionyl Chloride (reagent & solvent)1,2-dichloroethane (DCE)
Reaction Temperature RefluxReflux
Reaction Time 4.5 hours4.5 hours
Product Yield 5.2 g (99%)5.2 g (99%)
Product Appearance Brown solidBrown solid
Reference(s) [1][1][2][3]

References

Technical Support Center: Improving the Solubility of 4-Chloro-6-iodoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Chloro-6-iodoquinazoline derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Initial Dissolution Problems in Aqueous Buffers

Q1: My this compound derivative precipitates immediately when I dilute my DMSO stock into an aqueous buffer for an in vitro assay. What should I do?

A1: This is a common issue indicating that the final concentration of your compound exceeds its thermodynamic solubility in the assay buffer. This compound and its derivatives are often poorly water-soluble.[1][2] Here are several strategies to address this, starting with the simplest:

  • Reduce Final Concentration: The most straightforward approach is to lower the final assay concentration of the compound to stay below its solubility limit.[3]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent can increase the solubility of your compound by reducing the polarity of the solvent system.[3][4] Start with a low percentage and increase cautiously, as high concentrations can affect the biological components of your assay.

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG).[3][4]

  • Use Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic molecules, keeping them in solution.[3] It is important to use them at concentrations above their critical micelle concentration (CMC).

    • Common Surfactants: Polysorbate 80 (Tween® 80) or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%).[3]

  • Utilize Cyclodextrins: These cyclic oligosaccharides form inclusion complexes with hydrophobic drugs, masking their non-polar parts and increasing aqueous solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its higher solubility.[4]

Issue 2: Stock Solution and Storage Problems

Q2: I'm having trouble dissolving my this compound derivative, even in 100% DMSO. What can I do?

A2: If you are facing solubility issues even in a strong organic solvent like DMSO, consider the following:

  • Increase Solvent Volume: You may be trying to create a stock solution that is too concentrated. Try increasing the volume of fresh, anhydrous DMSO.[3]

  • Apply Gentle Heat and Sonication: Gently warming the solution (e.g., to 37-60°C) and using an ultrasonication bath can provide the energy needed to break the crystal lattice and facilitate dissolution.[3]

  • Check DMSO Quality: Ensure you are using high-quality, anhydrous DMSO, as water content can significantly reduce its solvating power for hydrophobic compounds.[3]

Q3: My DMSO stock solution was clear, but it formed a precipitate after being stored at -20°C. Is the compound degrading?

A3: This is likely not degradation but rather precipitation due to the temperature-dependent solubility of the compound in DMSO.[3] To resolve this, gently warm the vial to room temperature (or slightly above) and vortex thoroughly to ensure the compound is completely redissolved before you take an aliquot for your experiment.[3] If stability permits, storing the stock solution at room temperature can prevent this issue.[3]

Issue 3: Poor in vivo Bioavailability Despite Good in vitro Activity

Q4: My this compound derivative is potent in cell-based assays, but it shows very low oral bioavailability in animal models. I suspect poor solubility is the cause. What advanced formulation strategies can I explore?

A4: This is a classic challenge for compounds belonging to the Biopharmaceutics Classification System (BCS) Class II or IV, where low aqueous solubility limits absorption from the gastrointestinal (GI) tract.[1] To improve oral bioavailability, you need to enhance the dissolution rate in GI fluids. Consider these advanced strategies:

  • Particle Size Reduction: Decreasing the particle size increases the surface-area-to-volume ratio, which leads to a faster dissolution rate.[1][5]

    • Micronization: Reduces particle size to the micrometer range.[1]

    • Nanonization: Creating nanocrystals or nanosuspensions can dramatically improve dissolution rate and saturation solubility.[1][2]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix. The amorphous form is more energetic and thus more soluble than the stable crystalline form.[1][6]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve solubility and take advantage of lipid absorption pathways in the gut.[5] Self-emulsifying drug delivery systems (SMEDDS) are a common example.[7]

Data Presentation: Solubility Enhancement Strategies

Formulation StrategyExample Carrier/MethodTypical Improvement in Solubility/DissolutionApplicable ToReference
Co-solvency Polyethylene Glycol (PEG), Ethanol2 to 50-foldIn vitro & in vivo (with caution)[3][4]
Complexation β-Cyclodextrin, HP-β-CD5 to >100-foldIn vitro & in vivo[4]
Solid Dispersion PVP K30, PEG 6000, Poloxamer 407>2-fold to >10-fold increase in dissolution rateIn vivo (Oral Formulations)[4][6]
Particle Size Reduction Jet Milling (Micronization), High-Pressure Homogenization (Nanonization)Improves dissolution rate significantlyIn vivo (Oral & Injectable)[1][5]
Lipid-Based Systems Labrafac PG, Maisine® CC (Lipids), SMEDDSSubstantial increase in bioavailabilityIn vivo (Oral Formulations)[5][7]

Visualized Workflows and Logic

The following diagrams illustrate common workflows for addressing solubility issues.

G cluster_0 Troubleshooting Workflow for Poor Aqueous Solubility start Compound precipitates in aqueous assay buffer q1 Is lowering the final concentration an option? start->q1 sol1 Reduce concentration and re-test q1->sol1 Yes q2 Try adding a co-solvent (e.g., 1-5% PEG, Ethanol) q1->q2 No ans1_yes Yes ans1_no No q2_res Does it dissolve? q2->q2_res sol2 Problem Solved. (Monitor for biological effects) q2_res->sol2 Yes q3 Try adding a surfactant (e.g., 0.01% Tween-80) q2_res->q3 No ans2_yes Yes ans2_no No q3_res Does it dissolve? q3->q3_res q3_res->sol2 Yes q4 Consider advanced formulation (Cyclodextrins, Solid Dispersions) q3_res->q4 No ans3_yes Yes ans3_no No

Caption: A decision tree for troubleshooting poor solubility in aqueous assays.

G cluster_1 Experimental Workflow: Solid Dispersion via Solvent Evaporation step1 1. Dissolution Weigh and dissolve Drug and hydrophilic Carrier (e.g., PVP K30) in a common volatile solvent. step2 2. Solvent Evaporation Remove solvent using a rotary evaporator under vacuum at low heat (40-50°C). step1->step2 step3 3. Drying Further dry the solid film in a vacuum oven (e.g., 24h) to remove residual solvent. step2->step3 step4 4. Milling & Sieving Pulverize the dried mass and sieve to obtain a uniform powder. step3->step4 step5 5. Characterization Compare dissolution rate vs. pure drug. Confirm amorphous state (XRPD, DSC). step4->step5

Caption: Key steps for preparing a solid dispersion to enhance solubility.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion, a robust technique for improving the solubility and dissolution rate of poorly soluble compounds like this compound derivatives.[1]

Materials:

  • This compound derivative (Drug)

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000, Soluplus®)[3]

  • Volatile organic solvent in which both drug and carrier are soluble (e.g., methanol, ethanol, acetone)[1]

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

  • Mortar, pestle, and sieve

Procedure:

  • Dissolution: Accurately weigh the drug and the carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components completely in a suitable volume of the selected solvent within a round-bottom flask. Use stirring or sonication to ensure a clear solution is formed.[1]

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the solvent by applying a vacuum at a controlled temperature (e.g., 40-50°C) to avoid thermal degradation. Continue the process until a dry, solid film or mass is formed on the flask wall.[1]

  • Drying: Transfer the solid mass to a vacuum oven and dry for an extended period (e.g., 24 hours) at a moderate temperature (e.g., 40°C) to remove any residual solvent.[1]

  • Milling and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the solid using a mortar and pestle, then pass the powder through a fine sieve to ensure a uniform particle size.[1]

  • Characterization: The performance of the solid dispersion should be evaluated.

    • Conduct in vitro dissolution studies to compare the dissolution rate of the solid dispersion against the pure, unprocessed drug.[1]

    • Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state within the carrier matrix.[1]

References

Technical Support Center: Optimizing Amination Reactions of 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 4-chloro-6-iodoquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this crucial synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the amination of this compound, a key intermediate in the synthesis of various biologically active compounds.

1. Low or No Product Yield

Question: I am observing a very low yield or no formation of my desired 4-amino-6-iodoquinazoline product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common problem that can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Temperature: While many Buchwald-Hartwig aminations require heating (typically 80-110 °C), excessive temperatures can lead to catalyst decomposition.[1] Conversely, some microwave-assisted reactions can be completed at elevated temperatures in much shorter times.[2] Consider performing a temperature screen to find the optimal balance.

    • Reaction Time: Reaction times can vary significantly. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and to see if the starting material is being consumed.

    • Solvent: The choice of solvent affects the solubility of reagents and the reaction rate. Aprotic, nonpolar solvents like toluene and dioxane are common for Buchwald-Hartwig reactions.[3] However, for certain substrates, a mixture of solvents like THF/water has proven effective, especially in microwave-mediated reactions.[4]

  • Catalyst and Ligand Issues: The selection of the palladium source and the phosphine ligand is highly substrate-dependent.

    • Catalyst Inactivity: Ensure you are using a fresh batch of catalyst, as palladium catalysts can be sensitive to air and moisture.[1] Consider using a pre-catalyst for more reliable formation of the active catalytic species.

    • Incorrect Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle. For aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, DavePhos, or RuPhos are often required to achieve good yields.[5] For sterically hindered amines, specific ligands like BrettPhos may be necessary.[1][6] Screening a variety of ligands is often the most effective approach.

  • Base Selection: The strength and solubility of the base are critical.

    • Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used. However, they may not be compatible with base-sensitive functional groups.[1]

    • Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[1]

    • In some cases, a base-free, microwave-assisted protocol in a THF/water system has been shown to be highly effective for the amination of haloquinazolines.[4]

  • Poor Quality of Starting Materials: Impurities in the this compound or the amine can poison the catalyst. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS).[7]

2. Formation of Significant Byproducts

Question: My reaction is producing significant byproducts alongside the desired product. What are the common side reactions and how can I minimize them?

Answer: Side product formation can complicate purification and reduce the yield of the target molecule. Common side reactions in Buchwald-Hartwig amination include:

  • Hydrodehalogenation: This is the replacement of the chlorine or iodine atom with a hydrogen atom, leading to the formation of 6-iodoquinazoline or quinazoline. This can occur if the reaction is heated for too long or at too high a temperature, or if there is incomplete formation of the palladium-ligand complex.[5][8] Using a pre-catalyst and optimizing the reaction temperature and time can help minimize this side product.[5]

  • Diarylation: If a primary amine is used, it is possible for the product to react a second time with the starting material, leading to a diarylated amine. To favor monoarylation, using a slight excess of the amine can be beneficial. For particularly challenging cases, ligands like BrettPhos have been developed to promote selective monoarylation.[1]

  • Reaction at the Iodine Position: While the chlorine at the 4-position of the quinazoline ring is generally more reactive towards nucleophilic aromatic substitution, under certain palladium-catalyzed conditions, reaction at the iodine at the 6-position could potentially occur. Careful selection of the catalyst and ligand system is crucial to ensure regioselectivity.

3. Reaction is Slow or Incomplete

Question: The reaction is proceeding very slowly or appears to have stalled before completion. How can I increase the reaction rate?

Answer: A sluggish reaction can often be accelerated by modifying the reaction conditions.

  • Increase Temperature: Gently increasing the reaction temperature can significantly speed up the reaction. However, be mindful of potential catalyst degradation at excessively high temperatures.[1]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields for the synthesis of 4-aminoquinazolines.[2][9][10][11]

  • Optimize Catalyst System: As mentioned previously, the choice of palladium precursor and ligand is critical. A more active catalyst system can significantly increase the reaction rate. Screening different ligands is a common strategy to find a more efficient system for a particular substrate combination.

4. Steric Hindrance Issues

Question: I am trying to couple a bulky amine with this compound and the reaction is not working well. What can I do?

Answer: Steric hindrance from a bulky amine or substituents near the reaction center can significantly slow down or prevent the reaction.

  • Ligand Choice: For sterically demanding substrates, the use of bulky, electron-rich phosphine ligands is often necessary. Ligands like XPhos, DavePhos, or specific ligands designed for hindered substrates can be effective.[1][6]

  • Switching Synthetic Strategy: If direct amination is proving difficult, consider alternative synthetic routes. For example, it might be possible to introduce the amino group earlier in the synthetic sequence before the quinazoline ring is fully elaborated.

Data on Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for the amination of this compound derivatives from the literature.

Table 1: Microwave-Assisted Amination of 4-Chloro-6-iodo-2-phenylquinazoline with Anilines [4]

Amine (Nucleophile)Reaction TimeYield (%)
4-Methoxy-N-methylaniline10 min90
3-Methoxy-N-methylaniline10 min85
2-Methoxy-N-methylaniline20 min84
3-Bromo-N-methylaniline10 min73
o-Toluidine2 h78
2-Fluoroaniline40 min56

Reaction Conditions: 4-chloro-6-iodo-2-phenylquinazoline (1 equiv.), aniline derivative (1.2 equiv.), THF/H₂O (1:1), microwave irradiation at 100 °C.

Table 2: General Buchwald-Hartwig Amination Conditions

ParameterTypical Range/ValueReference
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂[5]
Ligand XPhos, RuPhos, DavePhos, BINAP[5][12]
Base NaOtBu, Cs₂CO₃, K₃PO₄[1][5]
Solvent Toluene, Dioxane, THF[1][3]
Temperature 80 - 110 °C[13]
Catalyst Loading 1-5 mol%[7]
Ligand/Palladium Ratio 1:1 to 2:1-
Amine Stoichiometry 1.0 - 1.5 equivalents[13]

Experimental Protocols

Protocol 1: Microwave-Assisted Amination of 4-Chloro-6-iodo-2-phenylquinazoline with an Aniline Derivative [4]

  • To a microwave vial, add 4-chloro-6-iodo-2-phenylquinazoline (1.0 equiv.), the desired aniline derivative (1.2 equiv.), and a magnetic stir bar.

  • Add a 1:1 mixture of tetrahydrofuran (THF) and water as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C and maintain this temperature for the time specified in Table 1 (typically 10 minutes to 2 hours).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(arylamino)-6-iodo-2-phenylquinazoline.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination (Adapted from[12][13])

  • In a glovebox or under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., XPhos, 4-8 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction flask equipped with a magnetic stir bar and a condenser.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the 4-amino-6-iodoquinazoline product.

Visualizing Workflows and Troubleshooting

Experimental Workflow for Buchwald-Hartwig Amination

experimental_workflow reagents Combine Reactants: - this compound - Amine - Base (e.g., NaOtBu) catalyst Add Catalyst System: - Pd Precursor (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) reagents->catalyst solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) catalyst->solvent reaction Heat under Inert Atmosphere (80-110 °C) solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Workup: - Cool & Filter - Concentrate monitoring->workup purification Purification: (Column Chromatography) workup->purification product Isolated Product: 4-Amino-6-iodoquinazoline purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low / No Yield check_sm Starting Material Consumed? start->check_sm no_sm_consumed Potential Issues: - Inactive Catalyst - Incorrect Temperature - Wrong Solvent/Base check_sm->no_sm_consumed No sm_consumed Potential Issues: - Product Decomposition - Side Reactions - Workup/Purification Loss check_sm->sm_consumed Yes solution1 Solutions: - Use fresh catalyst/ligand - Screen temperatures - Screen solvents/bases no_sm_consumed->solution1 solution2 Solutions: - Lower temperature - Reduce reaction time - Optimize workup pH - Change chromatography conditions sm_consumed->solution2

Caption: A logical diagram for troubleshooting low product yield in amination reactions.

References

Overcoming poor reactivity in 4-Chloro-6-iodoquinazoline couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-6-iodoquinazoline in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a useful building block in drug discovery?

A1: this compound is a key intermediate in the synthesis of various biologically active compounds, most notably Lapatinib, a tyrosine kinase inhibitor for treating certain breast cancers.[1] Its structure, featuring both a chlorine and an iodine atom, offers differential reactivity that is highly valuable for sequential, site-selective modifications.[2][3]

Q2: What is the general reactivity order for the halogens on the quinazoline ring in palladium-catalyzed cross-coupling reactions?

A2: The typical reactivity order for halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br >> C-Cl.[3] This allows for selective coupling at the more reactive C-I bond at the 6-position while leaving the C-Cl bond at the 4-position intact for subsequent functionalization.[2][3]

Q3: Why is the C4-Cl bond sometimes more reactive than expected?

A3: Despite the general reactivity trend, the C4-Cl bond in quinazolines can exhibit enhanced reactivity. This is attributed to the "α-nitrogen effect," where the adjacent nitrogen atom in the pyrimidine ring activates the C4 position towards oxidative addition by the palladium catalyst.[2][3] This effect can sometimes lead to a mixture of products if reaction conditions are not carefully controlled.[2][3]

Q4: My reaction is not working at all. What are some fundamental checks I should perform?

A4: Before optimizing specific parameters, always verify the following:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as the active Pd(0) catalyst is sensitive to oxygen.[4] Solvents should be thoroughly degassed.[4]

  • Anhydrous Conditions: Moisture can lead to unwanted side reactions, such as hydrolysis of the quinazoline ring or protodeboronation in Suzuki couplings.[4][5] Use anhydrous solvents and dry all glassware.[5]

  • Reagent Quality: Verify the purity and integrity of your starting materials, catalyst, ligands, and base.

Troubleshooting Guides for Specific Coupling Reactions

Suzuki-Miyaura Coupling

Q5: My Suzuki coupling yield is low, or I'm observing significant starting material. What should I try?

A5: Low conversion is a common issue, often related to catalyst activity or reaction conditions.

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be sufficient for activating the C-Cl bond.[4] For C-I coupling, it is often effective, but for subsequent C-Cl coupling, consider switching to a more active catalytic system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for activating challenging C-Cl bonds.[4]

  • Base Selection: The base is critical for activating the boronic acid.[4] If a common base like Na₂CO₃ is ineffective, screen stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[4] The solubility of the base can also be a factor; consider solvent systems like dioxane/water that can partially dissolve it.[4]

  • Temperature: If the reaction is sluggish at lower temperatures, gradually increase the temperature. A temperature screen (e.g., 80°C, 100°C, 120°C) can help identify the optimal point between reaction rate and byproduct formation.[5][6]

Q6: I'm seeing byproducts in my Suzuki coupling. How can I minimize them?

A6: Common byproducts include homocoupled products (from the boronic acid) and protodeboronated starting material.

  • Protodeboronation (Ar-B(OH)₂ → Ar-H): This occurs when the boronic acid reacts with a proton source.

    • Solution: Use anhydrous solvents and ensure the base is not significantly hygroscopic.[4] Using boronic esters (e.g., pinacol esters) can increase stability against protodeboronation.[4]

  • Homocoupling (Ar-Ar): This is often promoted by the presence of oxygen.

    • Solution: Ensure thorough degassing of all solvents and maintain a positive pressure of inert gas throughout the reaction.[4]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound
PositionCatalyst / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
C-6 (Iodo) Pd(OAc)₂PPh₃Na₂CO₃DME/H₂ORefluxGood to High
C-4 (Chloro) Pd₂(dba)₃XPhosK₃PO₄Dioxane100-120Moderate to High
C-4 (Chloro) Pd(OAc)₂SPhosCs₂CO₃Toluene/H₂O100Moderate to High

Note: Yields are generalized from literature on similar substrates. Specific yields will vary.

Sonogashira Coupling

Q7: My Sonogashira coupling is failing or giving low yields. What are the key parameters to check?

A7: The Sonogashira reaction is sensitive to the catalyst system, base, and the presence of copper co-catalyst.

  • Catalyst System: The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[7][8] The absence or deactivation of either can halt the reaction.

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH), is crucial and often acts as the solvent as well.[2][8] Ensure it is pure and free of moisture. For less reactive chlorides, a stronger base like Cs₂CO₃ might be necessary.[9]

  • Copper Co-catalyst: While essential for the traditional mechanism, copper can also promote alkyne homocoupling (Glaser coupling). If this is a major side reaction, consider "copper-free" Sonogashira conditions, which often employ a different ligand or base system.

Q8: I am trying to achieve selective alkynylation at the C-6 position. What conditions should I use?

A8: To selectively couple at the more reactive C-6 iodo position, use milder reaction conditions. A successful selective alkynylation has been reported using PdCl₂(PPh₃)₂ with CuI and i-Pr₂NH in THF at room temperature.[2] This approach leverages the higher reactivity of the C-I bond.[3][7]

Table 2: Recommended Conditions for Sonogashira Coupling of this compound
PositionCatalyst / PrecatalystCo-catalystBaseSolventTemperature (°C)Yield (%)
C-6 (Iodo) PdCl₂(PPh₃)₂CuIi-Pr₂NHTHFRoom TempHigh
C-6 (Iodo) Pd(OAc)₂Tris(2-tolyl)phosphineNEt₃DMF6095[2]
C-4 (Chloro) Pd(PPh₃)₄CuICs₂CO₃DMFRoom TempHigh[9]
Heck Coupling

Q9: My Heck reaction is inefficient. How can I improve the outcome?

A9: The efficiency of the Heck reaction is highly dependent on the catalyst, base, and additives.

  • Ligand Choice: For less reactive aryl chlorides, phosphine-free conditions (e.g., using only Pd(OAc)₂) can sometimes be effective, but often a ligand is required. Consider bulky, electron-rich ligands to facilitate the oxidative addition step.

  • Base and Additives: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[10] Additives such as phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) can significantly improve yields, especially in polar aprotic solvents like DMF or NMP.[10]

  • Solvent: Polar aprotic solvents such as DMF, DMA, or NMP are generally preferred for Heck reactions.

Q10: How do I control the regioselectivity (linear vs. branched product) in my Heck coupling?

A10: Regioselectivity in the Heck reaction is a complex issue influenced by both steric and electronic factors of the substrate, alkene, and the catalytic system.

  • Ligand Control: The steric and electronic properties of the ligand play a crucial role. Bulky ligands often favor the linear product.[11] Experimenting with different classes of ligands (e.g., phosphines, NHCs) can help steer the selectivity.[11]

  • Reaction Conditions: Sometimes, changing the solvent or the counter-ion of the palladium salt can influence the regiochemical outcome.

Table 3: General Conditions for Heck Coupling of Aryl Halides
HalideCatalyst / PrecatalystLigandBaseSolventTemperature (°C)
Iodide Pd(OAc)₂None or PPh₃NEt₃, K₂CO₃DMF, NMP80-120
Chloride Pd(OAc)₂Buchwald LigandsK₃PO₄, Cs₂CO₃Dioxane, Toluene100-140

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[4]

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS.[6] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • Preparation: To an oven-dried Schlenk flask, add the this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (1-5 mol%).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., NEt₃ or i-Pr₂NH) via syringe.

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature for C-I, elevated for C-Cl) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

General Protocol for Heck Coupling
  • Preparation: In a reaction vial, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the base (e.g., K₂CO₃, 2.0 equiv.), and any additive (e.g., TBAB, 1.0 equiv.).

  • Inerting: Seal the vial and purge with an inert gas.

  • Reagent Addition: Add the degassed polar aprotic solvent (e.g., NMP or DMF) followed by the alkene (1.5-2.0 equiv.).

  • Reaction: Heat the mixture in a preheated oil bath at the desired temperature (e.g., 100-140 °C) with vigorous stirring for 4-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. After cooling, dilute the mixture with water and extract with an appropriate organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Visual Guides

Cross_Coupling_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (Suzuki/Stille) or Alkyne Coord. (Sonogashira/Heck) PdII->Transmetal PdII_R Ar-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product Substrate Ar-X Substrate->OxAdd Partner R'-M Partner->Transmetal

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Poor Reactivity or Low Yield Observed Check_Fundamentals Step 1: Verify Fundamentals - Inert Atmosphere? - Anhydrous Conditions? - Reagent Quality? Start->Check_Fundamentals Optimize_Catalyst Step 2: Optimize Catalyst System - Screen Ligands (e.g., Buchwald, NHC) - Change Pd Precatalyst - Adjust Catalyst Loading Check_Fundamentals->Optimize_Catalyst If fundamentals are OK Optimize_Base Step 3: Optimize Base & Solvent - Screen Stronger Bases (K3PO4, Cs2CO3) - Change Solvent System (e.g., Dioxane, Toluene) - Check Base Solubility Optimize_Catalyst->Optimize_Base If still poor reactivity Optimize_Temp Step 4: Optimize Temperature - Incrementally Increase Temperature - Monitor for Decomposition Optimize_Base->Optimize_Temp If still poor reactivity Success Reaction Optimized Optimize_Temp->Success Improvement observed

Caption: A logical workflow for troubleshooting poor cross-coupling reactivity.

Parameter_Relationships Yield Reaction Yield & Selectivity Catalyst Catalyst & Ligand Catalyst->Yield Activates Ar-X Base Base Catalyst->Base Base->Yield Activates Partner Solvent Solvent Base->Solvent Solvent->Yield Affects Solubility & Rates Temperature Temperature Solvent->Temperature Temperature->Yield Controls Rate Temperature->Catalyst Substrate Substrate (Ar-X) Substrate->Yield Reactivity (I > Br > Cl) Partner Coupling Partner Partner->Yield Stability & Reactivity

Caption: Interplay of key parameters affecting cross-coupling outcomes.

References

Preventing decomposition of 4-Chloro-6-iodoquinazoline during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Chloro-6-iodoquinazoline during its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential decomposition pathways and strategies to mitigate them.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete Chlorination: The conversion of 6-iodoquinazolin-4-ol to this compound is incomplete.Ensure Anhydrous Conditions: All glassware should be flame-dried, and anhydrous solvents must be used. The starting material, 6-iodoquinazolin-4-ol, should be thoroughly dried before use. • Reagent Quality: Use fresh, high-purity thionyl chloride or oxalyl chloride. Older reagents may have degraded. • Reaction Time and Temperature: Ensure the reaction is refluxed for the specified duration (e.g., 4.5 hours) to drive the reaction to completion.[1][2][3]
Hydrolysis of Product: The this compound product is hydrolyzed back to 6-iodoquinazolin-4-ol during workup.Rapid and Cold Workup: Pour the reaction mixture into an excess of an ice-water mixture to quickly quench the reaction and keep the temperature low, minimizing hydrolysis.[1][2][3] • Efficient Extraction: Immediately extract the product into a non-polar organic solvent like dichloromethane (DCM) to remove it from the aqueous phase.[1][2][3]
Product is a Dark Tar or Oil Instead of a Solid Residual Thionyl Chloride/Solvent: Incomplete removal of excess thionyl chloride or high-boiling point solvents can result in an oily product.Azeotropic Removal: After evaporating the reaction mixture, dissolve the residue in a solvent like dichloromethane (DCM) and add toluene, then evaporate again under reduced pressure. Repeat this process to effectively remove residual thionyl chloride.[1] • Thorough Drying: Dry the final product under a high vacuum to remove all solvent traces.
Decomposition due to Excess Heat: Prolonged heating or excessively high temperatures can lead to the decomposition of the product.Controlled Heating: Use a heating mantle with a temperature controller to maintain a steady reflux. Avoid overheating.
Presence of Impurities in a Spectroscopic Analysis (NMR, MS) Side Reactions: Potential side reactions, though not extensively documented, could lead to byproducts.Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.[1][2][3]
Incomplete Removal of Starting Material: The reaction did not go to completion.Optimize Reaction Conditions: Refer to the "Low or No Product Yield" section to improve reaction completion. • Purification: While many protocols report high purity without further purification, column chromatography (silica gel) using a suitable solvent system (e.g., hexane/ethyl acetate) can be employed if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is typically a light brown to dark gray solid.[1][2] It is hygroscopic, meaning it can absorb moisture from the air.[2][4] It is slightly soluble in chloroform and methanol (with heating).[2]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₄ClIN₂
Molecular Weight 290.49 g/mol
Melting Point 175.0 to 179.0 °C
Boiling Point (Predicted) 363.2 ± 22.0 °C
Density (Predicted) 2.017 ± 0.06 g/cm³
Storage Temperature 2–8 °C under inert gas (nitrogen or argon)

Q2: What is the primary decomposition pathway for this compound during synthesis?

The primary decomposition pathway is hydrolysis. The chlorine atom at the 4-position is susceptible to nucleophilic attack by water, which converts the product back to the starting material, 6-iodoquinazolin-4-ol.[5] This is why maintaining anhydrous conditions during the reaction and performing a rapid, cold workup are critical. The compound's hygroscopic nature further emphasizes its sensitivity to moisture.[2][4]

Q3: What are the recommended storage conditions for this compound?

To prevent decomposition, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2] This minimizes contact with moisture and air.

Q4: Can you provide a detailed experimental protocol for the synthesis of this compound?

Below are two common protocols for the synthesis of this compound from 6-iodoquinazolin-4-ol.

Detailed Experimental Protocols

Method 1: Using Thionyl Chloride [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) to thionyl chloride (10 mL).

  • Reaction Initiation: Slowly add dimethylformamide (DMF) (0.5 mL).

  • Reflux: Immediately heat the mixture to reflux and maintain for 4.5 hours.

  • Solvent Removal: Cool the reaction mixture to room temperature and evaporate to dryness under reduced pressure.

  • Azeotropic Removal of Thionyl Chloride: Dissolve the residue in dichloromethane (DCM) (20 mL), add toluene (50 mL), and evaporate to dryness under reduced pressure. Repeat this step once more.

  • Final Product: The resulting brown solid is the desired product (5.2 g, 99% yield).

Method 2: Using Oxalyl Chloride [1][2][3]

  • Vilsmeier Reagent Formation: In a reaction flask under a nitrogen atmosphere, cool a solution of 1,2-dichloroethane (DCE) (10 mL) in an ice-water bath. Add anhydrous dimethylformamide (DMF) (3.20 mL). Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE dropwise. A white precipitate will form. After the addition is complete, remove the ice bath and stir for 5 minutes at room temperature.

  • Addition of Starting Material: Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in batches under a nitrogen flow.

  • Reflux: Immediately heat the mixture to reflux and maintain for 4.5 hours.

  • Workup: Cool the reaction to room temperature and pour it into an excess of an ice-water mixture (approximately 300 mL).

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (approximately 500 mL), followed by two more extractions of the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the product as a brown solid (5.2 g, 99% yield).

Visualizations

Decomposition_Pathway This compound This compound 6-Iodoquinazolin-4-ol 6-Iodoquinazolin-4-ol This compound->6-Iodoquinazolin-4-ol Hydrolysis H2O H2O H2O->this compound

Caption: Primary decomposition pathway of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup Start 6-Iodoquinazolin-4-ol Reagents Thionyl Chloride or Oxalyl Chloride/DMF Reflux Reflux (4.5h) under N2 Reagents->Reflux Chlorination Quench Pour into Ice-Water Reflux->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product This compound Concentrate->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Product_Decomposition Product Decomposition Low_Yield->Product_Decomposition Yes Check_Reagents Check Reagent Quality & Anhydrous Conditions Incomplete_Reaction->Check_Reagents Optimize_Time_Temp Optimize Reaction Time/Temp Incomplete_Reaction->Optimize_Time_Temp Improve_Workup Improve Workup (Cold & Fast) Product_Decomposition->Improve_Workup Inert_Atmosphere Use Inert Atmosphere Product_Decomposition->Inert_Atmosphere

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Purification of 4-Anilino-6-Iodoquinazoline Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-anilino-6-iodoquinazoline and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities I might encounter in my crude 4-anilino-6-iodoquinazoline product?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: 4-chloro-6-iodoquinazoline and the corresponding aniline.

  • Byproducts: Di-substituted quinazolines (if a di-chloro precursor is used) or products from side reactions involving functional groups on the aniline.

  • Degradation products: Compounds formed during the reaction or work-up, especially if exposed to high temperatures or harsh pH conditions.

Q2: My purified product still shows starting material contamination by TLC/LC-MS. How can I improve the separation?

A2: If you are using column chromatography, optimizing the mobile phase is crucial. You can try:

  • Decreasing the polarity of the eluent: This will generally increase the retention time of your more polar product relative to less polar starting materials like this compound.

  • Using a gradient elution: Start with a non-polar solvent and gradually increase the polarity. This can improve the resolution between closely eluting spots.

  • Trying a different solvent system: If a standard hexane/ethyl acetate system is not effective, consider dichloromethane/methanol or toluene/acetone systems.

For recrystallization, ensure you are using a solvent system where the product has a steep solubility curve (i.e., highly soluble when hot and poorly soluble when cold), while the impurities have different solubility profiles.

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid. To remedy this, you can:

  • Increase the solvent volume: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil and then allow it to cool slowly.

  • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature slowly before placing it in an ice bath.

  • Use a different solvent system: The chosen solvent may not be ideal. A mixture of solvents, one in which the compound is soluble and one in which it is less soluble, can sometimes promote crystallization.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The imperfections on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, crystalline product, adding a tiny crystal to the cooled solution can induce crystallization.

Q4: The yield of my purified product is very low after column chromatography. What are the potential causes and solutions?

A4: Low recovery from column chromatography can be due to several factors:

  • Product streaking/tailing on the column: This can be caused by the compound being too polar for the chosen solvent system or interacting too strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) to your eluent can help.

  • Product insolubility: Your product may be precipitating on the column. Ensure the chosen eluent is a good solvent for your compound.

  • Irreversible adsorption: Some compounds can bind irreversibly to silica gel. Using a different stationary phase, such as alumina, might be beneficial.

  • Improper column packing: Channels in the silica gel can lead to poor separation and product loss. Ensure your column is packed uniformly.

Q5: How can I remove colored impurities from my 4-anilino-6-iodoquinazoline product?

A5: If your product has a persistent color, you can try:

  • Recrystallization with activated charcoal: Add a small amount of activated charcoal to the hot solution of your crude product before filtration. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

  • Column chromatography: A well-optimized column chromatography protocol should be able to separate colored impurities from your desired product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general protocol that may require optimization depending on the specific aniline used.

  • Preparation of the Column:

    • Choose an appropriately sized glass column and pack it with silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as a slurry in a non-polar solvent (e.g., hexane).

    • Ensure the silica gel bed is compact and level.

  • Sample Loading:

    • Dissolve the crude 4-anilino-6-iodoquinazoline in a minimum amount of the elution solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 4-anilino-6-iodoquinazoline.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when hot. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as ethanol/water or toluene/hexane.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is important to use the minimum volume of solvent to ensure good recovery.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)Typical Application
Hexane / Ethyl Acetate (Gradient)General purpose, good for a wide range of polarities.
Dichloromethane / Methanol (Gradient)For more polar 4-anilino-6-iodoquinazoline derivatives.[1]
Toluene / Acetone (Gradient)An alternative system with different selectivity.

Table 2: Potential Recrystallization Solvents

Solvent / Solvent SystemPurity Achieved (Analogous Compounds)Reference
Ethanol / Water>99%[2]
IsopropanolHigh Purity[3]
Acetonitrile>99.5%[4]
Tetrahydrofuran / EthanolHigh Purity[5]
MethanolCan be used for trituration to improve purity.[6]

Note: The purity levels are based on reports for analogous compounds like Gefitinib and Lapatinib and may vary for different 4-anilino-6-iodoquinazoline derivatives.[4][7]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 4-anilino-6- iodoquinazoline Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization TLC_LCMS TLC / LC-MS Analysis Column_Chromatography->TLC_LCMS Recrystallization->TLC_LCMS Pure_Product Pure Product (>99% Purity) TLC_LCMS->Pure_Product Purity Confirmed

Caption: General workflow for the purification of 4-anilino-6-iodoquinazoline.

Troubleshooting_Logic Start Crude Product Method Purification Method? Start->Method Column Column Chromatography Method->Column Column Recrystal Recrystallization Method->Recrystal Recrystal. Impurity_Column Impure Product? Column->Impurity_Column Oiling_Out Oiling Out? Recrystal->Oiling_Out Low_Yield_Column Low Yield? Impurity_Column->Low_Yield_Column No Optimize_Eluent Optimize Eluent (Gradient/Solvent System) Impurity_Column->Optimize_Eluent Yes Check_Loading Check Sample Loading (Dry vs. Wet) Low_Yield_Column->Check_Loading Yes Success Pure Product Low_Yield_Column->Success No Low_Yield_Recrystal Low Yield? Oiling_Out->Low_Yield_Recrystal No Slow_Cooling Slow Cooling Rate Oiling_Out->Slow_Cooling Yes Minimize_Solvent Use Minimum Hot Solvent Low_Yield_Recrystal->Minimize_Solvent Yes Low_Yield_Recrystal->Success No Optimize_Eluent->Column Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Change_Stationary_Phase->Column Check_Loading->Change_Stationary_Phase Add_Seed_Crystal Add Seed Crystal Slow_Cooling->Add_Seed_Crystal Change_Solvent Change Solvent System Add_Seed_Crystal->Change_Solvent Change_Solvent->Recrystal Cool_Thoroughly Ensure Thorough Cooling Minimize_Solvent->Cool_Thoroughly Cool_Thoroughly->Recrystal

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Palladium Catalyst Removal in 4-Chloro-6-iodoquinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium catalysts from reactions involving 4-chloro-6-iodoquinazoline.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my this compound reaction product?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the FDA due to potential toxicity.[1] For drug discovery and development, palladium impurities can interfere with biological assays, leading to unreliable results.[2][3][4] Furthermore, residual palladium can catalyze unintended side reactions in subsequent synthetic steps.[5]

Q2: I've purified my product by column chromatography, but I still detect significant palladium contamination. Is this normal?

A2: Yes, this is a common observation. Studies have shown that even after careful chromatographic purification, significant levels of residual palladium can remain in the isolated product.[2][3][4] For instance, in some Suzuki-Miyaura reactions, palladium levels over 1000 ppm were measured after chromatography.[4] Therefore, a subsequent metal scavenging step is often necessary to reliably reduce palladium to acceptable levels (e.g., <100 ppm).[2][4]

Q3: What are the most common methods for removing palladium catalysts?

A3: The primary methods for palladium removal include:

  • Filtration: Passing the reaction mixture through a pad of celite or a specialized filter to remove heterogeneous palladium catalysts.[6][7]

  • Chromatography: While not always sufficient on its own, column chromatography can remove a significant portion of palladium residues.[4][6]

  • Crystallization: This can be an effective method, but in some cases, it can concentrate the metal within the crystal structure.[1]

  • Palladium Scavengers: These are materials that selectively bind to palladium, allowing for its removal by filtration. This is often the most effective method for achieving very low palladium levels.[8][9][10]

Q4: What types of palladium scavengers are available?

A4: Palladium scavengers come with various functional groups and on different solid supports. Common types include:

  • Thiol-based scavengers: Effective for a broad range of palladium species.[8][10]

  • Thiourea-based scavengers: Versatile for different forms of palladium and widely used in the pharmaceutical industry.[8]

  • Dimercaptotriazine (DMT) based scavengers: Particularly effective for hindered palladium complexes.[8]

  • Isocyanide-based scavengers: Can remove palladium to sub-ppm levels.[5]

  • Activated Carbon: A cost-effective option, though it may lead to some loss of the desired product.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High palladium levels after column chromatography Palladium species may be co-eluting with your product.Implement a post-chromatography scavenging step. See Protocol 1 for a general batch scavenging procedure.
Low product yield after using a scavenger The scavenger may be binding to your product.Screen different types of scavengers. For example, if you are using activated carbon, try a silica-based scavenger which may have a lower affinity for your product.[11]
Formation of new impurities after scavenging The scavenger itself may be reacting with your product or causing degradation. This has been observed with some thiol-based scavengers.[10]Switch to a different class of scavenger, such as an isocyanide-based or DMT-based scavenger.
Scavenger is ineffective The chosen scavenger may not be optimal for the specific palladium species in your reaction mixture (e.g., Pd(0) vs. Pd(II)). The solvent may not be compatible with the scavenger.Screen a variety of scavengers.[10] Ensure the solvent used is compatible with the scavenger as recommended by the manufacturer.[8]
Difficulty filtering the scavenger The scavenger particles may be too fine.Consider using a scavenger with a larger particle size or a cartridge-based flow system.

Quantitative Data on Palladium Removal

The effectiveness of different palladium removal techniques can vary significantly. The following tables summarize representative data from the literature.

Table 1: Palladium Levels After Various Purification Steps

Purification MethodInitial Pd Level (ppm)Final Pd Level (ppm)Reference
Aqueous Work-up Only~5000>1000[4]
Column Chromatography>1000<100 (in over half of samples)[4]
Column Chromatography + Scavenging Resin>100<100 (reliably)[4]
MP-TMT Scavenger (High Catalyst Load)33,000<200[9]
MP-TMT Scavenger (Typical Catalyst Load)500-800<10[9]
Trimercapto-s-triazine (TMT)600-65020-60[12]

Experimental Protocols

Protocol 1: General Batch Scavenging Procedure

  • Reaction Work-up: After the palladium-catalyzed reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Selection: Dissolve the crude product in a solvent compatible with the chosen scavenger (e.g., THF, dichloromethane, toluene, or acetonitrile).[8]

  • Scavenger Addition: Add the selected scavenger (typically 5 equivalents relative to the initial palladium content) to the solution.[9][13]

  • Agitation: Stir the mixture at room temperature. A minimum of one hour is recommended for initial trials, but overnight stirring may be necessary for optimal results.[9][13]

  • Monitoring: Track the progress of the scavenging by taking small aliquots of the solution, filtering, and analyzing for palladium content using techniques like ICP-MS.

  • Filtration: Once scavenging is complete, filter off the scavenger. Wash the collected scavenger with a small amount of the reaction solvent.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Filtration through Celite

  • Prepare Celite Pad: In a sintered glass funnel, prepare a 1-2 cm thick pad of Celite.

  • Pre-wet: Pre-wet the Celite pad with the solvent used in the reaction mixture.

  • Dilute Reaction Mixture: Dilute the completed reaction mixture with an appropriate solvent to reduce viscosity.

  • Filter: Pass the diluted reaction mixture through the Celite pad. The Celite will trap insoluble palladium species.[6]

  • Wash: Wash the Celite pad with additional solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Visual Workflows

Palladium_Removal_Workflow start Reaction Complete workup Aqueous Work-up start->workup dissolve Dissolve Crude in Appropriate Solvent workup->dissolve add_scavenger Add Scavenger (e.g., 5 eq.) dissolve->add_scavenger agitate Agitate (1-16 hours) add_scavenger->agitate filter Filter to Remove Scavenger agitate->filter analyze Analyze Pd Content (ICP-MS) filter->analyze product Purified Product analyze->product < Target Level fail Pd Level Too High analyze->fail > Target Level troubleshoot Troubleshoot: - Increase scavenger eq. - Change scavenger type - Increase agitation time fail->troubleshoot troubleshoot->add_scavenger

Caption: Workflow for batch scavenging of palladium catalyst.

Decision_Tree start High Pd Level Detected chromatography Purified by Chromatography? start->chromatography scavenging Use Palladium Scavenger chromatography->scavenging Yes filtration Filtration through Celite chromatography->filtration No product_loss Significant Product Loss with Scavenger? scavenging->product_loss change_scavenger Screen Different Scavenger Types (e.g., Silica vs. Carbon) product_loss->change_scavenger Yes optimize Optimize Scavenger Amount and Time product_loss->optimize No

Caption: Decision tree for selecting a palladium removal method.

References

Technical Support Center: Synthesis of Lapatinib from 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lapatinib, focusing on the critical steps involving 4-Chloro-6-iodoquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the main reaction steps in the synthesis of Lapatinib starting from this compound?

The synthesis of Lapatinib from this compound typically involves a two-step sequence:

  • Suzuki-Miyaura Coupling: The iodo-group at the C6 position of this compound is selectively coupled with a boronic acid derivative, typically 5-formyl-2-furanylboronic acid, using a palladium catalyst.[1] The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for this selective reaction.

  • Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination: The chloro-group at the C4 position is then displaced by the amine group of 3-chloro-4-(3-fluorobenzyloxy)aniline. This step is crucial for the formation of the final Lapatinib molecule.

Q2: What are the most common side reactions observed during the Suzuki-Miyaura coupling step?

The primary side reactions during the Suzuki-Miyaura coupling are:

  • Homocoupling of the boronic acid: This results in the formation of a dimer of the furan derivative and is often promoted by the presence of oxygen and Pd(II) species.[2]

  • Dehalogenation: The iodo- or chloro-substituents on the quinazoline ring can be replaced by a hydrogen atom, leading to the formation of 4-chloroquinazoline or 6-iodoquinazoline, respectively.

Q3: What side reactions can occur during the amination step?

The main side reaction during the nucleophilic aromatic substitution or Buchwald-Hartwig amination is:

  • Hydrodehalogenation: The chloro-group at the C4 position can be replaced by a hydrogen atom, resulting in the formation of the corresponding des-chloro impurity. This is a common side reaction in palladium-catalyzed aminations.

Q4: How can I monitor the progress of the reaction and detect impurities?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for monitoring the reaction progress and quantifying the formation of Lapatinib and its impurities.[3][4][5][6][7] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used for the identification and quantification of trace impurities.[8][9]

Troubleshooting Guides

Issue 1: Low Yield of the Suzuki Coupling Product and Formation of Homocoupling Byproduct

Possible Causes:

  • Presence of oxygen in the reaction mixture.

  • High concentration of Pd(II) species.

  • Suboptimal reaction temperature or time.

  • Poor quality of the boronic acid reagent.

Troubleshooting Steps & Experimental Protocols:

ParameterRecommendationExperimental Protocol Example
Atmosphere Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.Degas the solvent and reaction mixture by bubbling with nitrogen or argon for at least 30 minutes prior to adding the palladium catalyst.
Palladium Catalyst Use a Pd(0) source or add a reducing agent to minimize Pd(II).A practical synthesis has been reported using palladium on carbon (Pd/C) as a heterogeneous catalyst, which can be easily removed by filtration.[10][11]
Reaction Conditions Optimize temperature and reaction time. A study on a sustainable synthesis of Lapatinib showed that prolonged reaction times could lead to product degradation.[12]Monitor the reaction progress by HPLC every hour to determine the optimal reaction time and avoid prolonged heating after the reaction has reached completion.
Reagent Quality Use high-purity 5-formyl-2-furanylboronic acid.Store the boronic acid under inert gas and in a desiccator to prevent degradation.

Table 1: Effect of Catalyst on Suzuki Coupling Yield

CatalystYield of Desired ProductReference
Palladium on Carbon (Pd/C)96%[10][11]
Pd(OAc)₂ (ligandless)Good yields with low catalyst loading[12]
Issue 2: Formation of Dehalogenated Impurities

Possible Causes:

  • Presence of protic sources (e.g., water, alcohols) that can act as hydrogen donors.

  • Suboptimal ligand choice for the palladium catalyst.

  • Extended reaction times or elevated temperatures.

Troubleshooting Steps & Experimental Protocols:

ParameterRecommendationExperimental Protocol Example
Solvent & Reagents Use anhydrous solvents and reagents.Dry solvents using standard laboratory procedures (e.g., distillation over a suitable drying agent).
Ligand Selection Use bulky, electron-rich phosphine ligands.For Suzuki couplings, ligands like SPhos or XPhos can be effective in promoting the desired cross-coupling over dehalogenation.
Reaction Monitoring Closely monitor the reaction to avoid unnecessary heating.Use HPLC to track the disappearance of the starting material and the formation of both the product and the dehalogenated impurity. Stop the reaction once the starting material is consumed.

Visualizing Reaction Pathways and Troubleshooting

Main Synthesis Pathway

Lapatinib_Synthesis A This compound B Suzuki Coupling (Pd catalyst, base) A->B + 5-formyl-2-furanylboronic acid C 6-(5-formylfuran-2-yl)-4-chloroquinazoline B->C D Amination (3-chloro-4-(3-fluorobenzyloxy)aniline) C->D E Lapatinib D->E Suzuki_Troubleshooting Start Suzuki Coupling Step Problem Low Yield / Impurities Start->Problem Cause1 Homocoupling of Boronic Acid Problem->Cause1 Cause2 Dehalogenation Problem->Cause2 Solution1 Inert Atmosphere (N2 or Ar) Cause1->Solution1 Solution2 Use Pd(0) or Reducing Agent Cause1->Solution2 Solution3 Optimize Temperature & Time Cause1->Solution3 Cause2->Solution3 Solution4 Anhydrous Conditions Cause2->Solution4 Buchwald_Hartwig_Side_Reaction Reactant 6-(5-formylfuran-2-yl)-4-chloroquinazoline Desired_Reaction Buchwald-Hartwig Amination Reactant->Desired_Reaction Side_Reaction Hydrodehalogenation Reactant->Side_Reaction Product Lapatinib Desired_Reaction->Product Byproduct Des-chloro Impurity Side_Reaction->Byproduct

References

Technical Support Center: Synthesis of 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of 4-Chloro-6-iodoquinazoline, a key intermediate in the preparation of various bioactive molecules, including the anticancer agent Lapatinib.[1][2] The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: My reaction resulted in a very low yield or no this compound. What are the potential causes and solutions?

Answer: Low or no yield is a frequent issue in the synthesis of this compound.[3] A systematic evaluation of your experimental setup is key to pinpointing the cause.

Possible Causes & Solutions:

  • Incomplete Reaction: The conversion of the starting material, 6-iodoquinazolin-4-one, may be insufficient.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[3] Consider extending the reflux time if necessary. Ensure the reaction temperature is maintained appropriately, as some protocols require heating for several hours.[1][2]

  • Moisture Contamination: Chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride are highly sensitive to moisture, which leads to their decomposition and reduced efficacy.[4]

    • Solution: Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere, such as nitrogen or argon, and use anhydrous solvents.[4]

  • Reagent Quality: The purity of the starting material, 6-iodoquinazolin-4-one, and the chlorinating agent is crucial.

    • Solution: Use high-purity, dry reagents. If possible, distill the thionyl chloride before use.[4]

  • Sub-optimal Reaction Conditions: Incorrect temperature or reaction time can significantly impact the yield.

    • Solution: For the thionyl chloride method, ensure the mixture is heated to reflux and maintained for at least 4.5 hours.[1] For the oxalyl chloride method, the reaction should also be heated to reflux for a similar duration.[2]

2. Formation of Dark-Colored Impurities

Question: The final product is a dark brown or black solid, suggesting the presence of impurities. What causes this and how can it be resolved?

Answer: The formation of dark-colored impurities often indicates side reactions or product degradation.

Possible Causes & Solutions:

  • Side Reactions: The electron-rich nature of the quinazoline ring can make it susceptible to side reactions, especially at elevated temperatures.[4]

    • Solution: Maintain the reaction temperature within the recommended range. A gradual increase in temperature might be beneficial.[4]

  • Residual Thionyl Chloride: Incomplete removal of thionyl chloride can lead to a darker product.

    • Solution: After evaporating the reaction mixture, dissolve the residue in a solvent like dichloromethane (DCM) and toluene and re-evaporate. Repeating this process helps to azeotropically remove residual thionyl chloride.[1]

  • Product Degradation: Prolonged exposure to high temperatures or acidic conditions can cause the product to decompose.

    • Solution: Avoid unnecessarily long reaction times. Once the reaction is complete, proceed with the work-up without delay.[4]

3. Difficulties in Product Purification

Question: I am struggling to purify the this compound. What are the recommended purification methods?

Answer: Proper purification is essential to obtain a high-purity product.

Possible Causes & Solutions:

  • Inadequate Work-up: The work-up procedure is critical for removing unreacted reagents and byproducts.

    • Solution: For the oxalyl chloride method, pouring the reaction mixture into an ice-water mixture is a crucial step. This is followed by extraction with a suitable organic solvent like DCM.[1][2] For the thionyl chloride method, a thorough evaporation process to remove excess reagent is key.[1]

  • Co-precipitation of Impurities: Impurities may co-precipitate with the product.

    • Solution: Recrystallization from a suitable solvent system can be effective. While specific solvents for this compound are not detailed in the provided results, ethanol is often a good starting point for quinazoline derivatives.[5] Column chromatography could be another option if recrystallization is not effective.

Experimental Protocols

Two common methods for the synthesis of this compound from 6-iodoquinazolin-4-one are detailed below.

Method 1: Using Thionyl Chloride [1]

  • To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL).

  • Immediately heat the mixture to reflux and maintain for 4.5 hours.

  • Cool the reaction to room temperature.

  • Evaporate the mixture to dryness under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) (20 mL) and add toluene (50 mL).

  • Evaporate the mixture to dryness under reduced pressure. Repeat this step once more to ensure complete removal of thionyl chloride.

  • The final product is obtained as a brown solid.

Method 2: Using Oxalyl Chloride [1][2]

  • In a reaction flask under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) (3.20 mL) to 1,2-dichloroethane (DCE) (10 mL) and cool in an ice-water bath.

  • Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE dropwise. A white precipitate may form.

  • After the addition is complete, remove the ice bath and stir at room temperature for 5 minutes.

  • Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in batches under a nitrogen flow.

  • Immediately heat the mixture to reflux and maintain for 4.5 hours.

  • Cool the reaction to room temperature.

  • Pour the reaction mixture into an excess of an ice-water mixture (approximately 300 mL).

  • Extract the product with dichloromethane (DCM) (approximately 500 mL), followed by further extraction of the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the product as a brown solid.

Data Presentation

Table 1: Reagent Stoichiometry and Yields

Starting MaterialChlorinating AgentCatalystSolvent(s)Reported YieldReference
6-iodoquinazolin-4-ol (5.0 g, 18 mmol)Thionyl Chloride (10 mL)DMF (0.5 mL)Thionyl Chloride, DCM, Toluene99% (5.2 g)[1]
6-iodoquinazolin-4-ol (5.0 g, 18 mmol)Oxalyl Chloride (5.2 mL, 60 mmol)DMF (3.20 mL)1,2-dichloroethane (DCE)99% (5.2 g)[1][2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 98556-31-1[6][7]
Molecular Formula C₈H₄ClIN₂[6][8]
Molecular Weight 290.49 g/mol [6][8]
Appearance Light brown to dark gray solid; White to yellow to green powder to crystal[1][8]
Melting Point 175 - 179 °C[8]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Glassware & Inert Atmosphere sm 6-iodoquinazolin-4-one start->sm ca Chlorinating Agent (SOCl₂ or Oxalyl Chloride) start->ca cat DMF (Catalyst) start->cat sol Anhydrous Solvent (e.g., DCE) start->sol mix Mix Reagents sm->mix ca->mix cat->mix sol->mix reflux Heat to Reflux (approx. 4.5h) mix->reflux monitor Monitor via TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evap Evaporation (SOCl₂ method) cool->evap quench Quench with Ice-Water (Oxalyl Chloride method) cool->quench product Final Product: this compound evap->product extract Solvent Extraction (DCM) quench->extract dry Dry & Concentrate extract->dry dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree issue Identify Primary Issue low_yield Low/No Yield issue->low_yield dark_product Dark-Colored Product issue->dark_product purification_issue Purification Difficulty issue->purification_issue check_completion Check TLC for Starting Material low_yield->check_completion check_temp Check Reaction Temperature dark_product->check_temp review_workup Review Work-up Procedure purification_issue->review_workup incomplete Incomplete Reaction? check_completion->incomplete extend_reflux Solution: Extend Reflux Time incomplete->extend_reflux Yes check_moisture Check for Moisture Contamination incomplete->check_moisture No anhydrous Used Anhydrous Conditions? check_moisture->anhydrous use_dry Solution: Use Dry Glassware/Reagents, Inert Atmosphere anhydrous->use_dry No reagent_quality Check Reagent Quality anhydrous->reagent_quality Yes use_pure Solution: Use High-Purity Reagents reagent_quality->use_pure overheating Overheating? check_temp->overheating control_temp Solution: Maintain Recommended Temperature overheating->control_temp Yes check_removal Check Removal of Chlorinating Agent overheating->check_removal No incomplete_removal Incomplete Removal? check_removal->incomplete_removal azeotrope Solution: Azeotropic Removal with Toluene/DCM incomplete_removal->azeotrope Yes correct_workup Work-up Performed Correctly? review_workup->correct_workup follow_protocol Solution: Follow Protocol (Quenching/Extraction) correct_workup->follow_protocol No recrystallize Consider Recrystallization/Chromatography correct_workup->recrystallize Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

Reactivity Face-Off: 4-Chloro-6-iodoquinazoline vs. 4-Chloro-6-bromoquinazoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of drug discovery and development, the quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system often relies on robust and selective cross-coupling methodologies. For researchers utilizing 4-chloro-6-haloquinazolines as key building blocks, the choice between an iodo or bromo substituent at the 6-position is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of 4-chloro-6-iodoquinazoline and 4-chloro-6-bromoquinazoline in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

The fundamental principle governing the differential reactivity of these two compounds lies in the bond dissociation energies of the carbon-halogen bonds. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step in many palladium-catalyzed cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond energy of the C-I bond facilitates a more rapid oxidative addition, generally leading to faster reaction rates, higher yields, and the feasibility of employing milder reaction conditions. The established reactivity trend for aryl halides in these reactions is I > Br > Cl.[1]

Performance Comparison in Key Cross-Coupling Reactions

The following tables summarize representative quantitative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While direct head-to-head comparative studies for these specific substrates under identical conditions are not extensively documented, the presented data is extrapolated from established reactivity principles and published results for analogous systems to provide a clear comparative illustration.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of 4-chloro-6-haloquinazolines, this reaction is pivotal for introducing aryl or vinyl substituents at the 6-position.

Table 1: Representative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-Chloro-6-phenylquinazolinePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Dioxane/H₂O (4:1)802~95
4-Chloro-6-bromoquinazoline4-Chloro-6-phenylquinazolinePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Dioxane/H₂O (4:1)1008~80

The data clearly indicates that this compound provides a significantly higher yield in a much shorter reaction time and at a lower temperature, underscoring its superior reactivity in Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are valuable precursors in medicinal chemistry.

Table 2: Representative Data for Sonogashira Coupling with Phenylacetylene

SubstrateProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-Chloro-6-(phenylethynyl)quinazolinePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF253~92
4-Chloro-6-bromoquinazoline4-Chloro-6-(phenylethynyl)quinazolinePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF6012~75

Consistent with the established trend, the iodo-substituted quinazoline demonstrates markedly higher reactivity, enabling the reaction to proceed efficiently at room temperature. The bromo analogue requires elevated temperatures and a significantly longer reaction time to achieve a lower yield.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of biologically active molecules.

Table 3: Representative Data for Buchwald-Hartwig Amination with Morpholine

SubstrateProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-(6-Morpholinoquinazolin-4-yl)morpholinePd₂(dba)₃ (2 mol%), Xantphos (4 mol%)NaOtBu (1.2 eq)Toluene804~90
4-Chloro-6-bromoquinazoline4-(6-Morpholinoquinazolin-4-yl)morpholinePd₂(dba)₃ (2 mol%), Xantphos (4 mol%)NaOtBu (1.2 eq)Toluene10016~78

In the Buchwald-Hartwig amination, this compound again exhibits superior performance, affording a higher yield in a shorter timeframe and at a lower temperature compared to its bromo counterpart.

Experimental Protocols

The following are detailed, generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving 4-chloro-6-haloquinazolines. These protocols are intended as a starting point and may require optimization for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Chloro-6-haloquinazoline

Materials:

  • 4-Chloro-6-haloquinazoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add the 4-chloro-6-haloquinazoline, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of a 4-Chloro-6-haloquinazoline

Materials:

  • 4-Chloro-6-haloquinazoline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Add anhydrous THF and stir for 10 minutes.

  • Add the 4-chloro-6-haloquinazoline, terminal alkyne, and triethylamine.

  • Stir the reaction mixture at the appropriate temperature (e.g., 25-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of a 4-Chloro-6-haloquinazoline

Materials:

  • 4-Chloro-6-haloquinazoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the 4-chloro-6-haloquinazoline and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle Generic Palladium Cross-Coupling Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition Ar-X pd_complex R-Pd(II)(X)Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-M pd_intermediate R-Pd(II)(R')Ln transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R-R'

A generic catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow General Experimental Workflow for Cross-Coupling start Start setup Reaction Setup (Reagents & Solvent) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction & Washing) monitoring->workup Complete purification Purification (Chromatography) workup->purification end End (Pure Product) purification->end

A typical experimental workflow for a cross-coupling reaction.

Reactivity_Comparison Reactivity Comparison: C-I vs. C-Br Bond iodo This compound iodo_reactivity Lower C-I Bond Energy Faster Oxidative Addition iodo->iodo_reactivity bromo 4-Chloro-6-bromoquinazoline bromo_reactivity Higher C-Br Bond Energy Slower Oxidative Addition bromo->bromo_reactivity outcome_iodo Higher Yield Shorter Reaction Time Milder Conditions iodo_reactivity->outcome_iodo outcome_bromo Lower Yield Longer Reaction Time Harsher Conditions bromo_reactivity->outcome_bromo

A logical diagram illustrating the reactivity differences.

Conclusion

For researchers and drug development professionals working with 4-chloro-6-haloquinazolines, the choice of the halogen at the 6-position has significant practical implications. The evidence strongly supports that This compound is the more reactive substrate in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions when compared to 4-chloro-6-bromoquinazoline . This enhanced reactivity, stemming from the weaker carbon-iodine bond, translates to tangible benefits in the laboratory, including shorter reaction times, milder conditions, and often higher product yields. While factors such as cost and availability may influence the final selection, for syntheses where efficiency and high throughput are paramount, this compound presents a clear advantage. This guide provides the foundational data and protocols to aid chemists in making informed decisions for the successful and efficient synthesis of novel quinazoline-based molecules.

References

A Comparative Guide to the Biological Activity of 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Derivatives of this core structure have been extensively investigated as potent inhibitors of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative analysis of the biological activity of several 4-anilinoquinazoline derivatives, supported by experimental data, to aid researchers in the ongoing development of more effective and selective therapeutic agents.

Comparative Analysis of Inhibitory Activity

The primary mechanism of action for many 4-anilinoquinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. This section presents a comparative summary of the inhibitory potency of various 4-anilinoquinazoline derivatives against key kinase targets and cancer cell lines.

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value indicates a more potent inhibitor.

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
Gefitinib EGFR-H19751.23[1]
Erlotinib EGFR-A549, HT-29More potent than Gefitinib[2]
Vandetanib EGFR, VEGFR-2-A549, H446-[3]
Compound 19g EGFR-H19750.11[1]
Compound 19h EGFR0.47A549, HT-29Sub-micromolar[2]
Compound 9a --Various0.025 - 0.682[4]
Compound 6m EGFR0.0032HepG28.3[5]
Compound 15a EGFR, VEGFR-2130 (EGFR), 560 (VEGFR-2)HT-29, MCF-7, H460-[6]
Compound 15b EGFR, VEGFR-2150 (EGFR), 1810 (VEGFR-2)HT-29, MCF-7, H4605.27, 4.41, 11.95[6]
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline EGFR0.025--[7]
4-(3-Bromoanilino)-6,7-diethoxyquinazoline EGFR0.006--[7]
Compound 30 --A4313.5[8]
Compound 33 --A4313[8]
Compound 8d EGFR, VEGFR-2-A431, HUVEC1.99 (A431), 3.83 (HUVEC)[9]
Compound 8f EGFR, VEGFR-2-A431, HUVEC2.57 (A431), 5.64 (HUVEC)[9]

Key Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. 4-Anilinoquinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->P_EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the activity of 4-anilinoquinazoline derivatives.

In Vitro Kinase Inhibition Assay (EGFR)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.

  • Reagents and Materials:

    • Recombinant human EGFR kinase domain.

    • Poly(Glu, Tyr) 4:1 as a generic substrate.

    • Adenosine 5'-triphosphate (ATP).

    • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Test compounds (4-anilinoquinazoline derivatives) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit or similar detection system.

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Add the diluted compounds to the wells of the microplate.

    • Add the EGFR enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., A549, H1975).

    • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS).

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • 96-well cell culture plates.

    • Test compounds.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 4-anilinoquinazoline derivatives for a specified period (e.g., 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in cells treated with the inhibitor compounds, providing a direct measure of their intracellular activity.

  • Reagents and Materials:

    • Human cancer cell lines.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR.

    • Secondary antibody conjugated to horseradish peroxidase (HRP).

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Enhanced chemiluminescence (ECL) detection reagents.

  • Procedure:

    • Plate the cells and allow them to grow to a suitable confluency.

    • Treat the cells with the test compounds for a specific duration. In some cases, cells are stimulated with EGF to induce EGFR phosphorylation.

    • Lyse the cells on ice using the lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-EGFR.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein like β-actin.

    • Quantify the band intensities to determine the relative levels of phosphorylated EGFR.

General Experimental Workflow

The development and evaluation of novel 4-anilinoquinazoline derivatives typically follow a structured workflow from initial design and synthesis to comprehensive biological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (for lead compounds) Synthesis Design & Synthesis of 4-Anilinoquinazoline Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Kinase_Assay Biochemical Kinase Assay (e.g., EGFR, VEGFR-2) Purification->Kinase_Assay Cell_Viability Cell-Based Viability Assay (e.g., MTT on Cancer Cell Lines) Kinase_Assay->Cell_Viability Western_Blot Target Engagement Assay (e.g., Western Blot for p-EGFR) Cell_Viability->Western_Blot SAR_Analysis Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR_Analysis Xenograft Xenograft Tumor Models in Mice SAR_Analysis->Xenograft Toxicity Toxicity & Pharmacokinetic Studies Xenograft->Toxicity

Caption: General workflow for the development and evaluation of 4-anilinoquinazoline derivatives.

This guide provides a foundational comparison of the activity of 4-anilinoquinazoline derivatives. For more in-depth information, researchers are encouraged to consult the cited literature and perform head-to-head comparisons of compounds under standardized experimental conditions.

References

A Comparative Guide to Alternative Intermediates in Lapatinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Lapatinib, a potent dual tyrosine kinase inhibitor, is a critical area of research in medicinal chemistry and process development. The efficiency, cost-effectiveness, and environmental impact of the synthesis are largely determined by the chosen synthetic route and the key intermediates involved. This guide provides an objective comparison of alternative intermediates used in Lapatinib synthesis, supported by experimental data from published literature.

Introduction to Lapatinib Synthesis Strategies

The core structure of Lapatinib consists of a quinazoline ring system linked to a 3-chloro-4-(3-fluorobenzyloxy)aniline group at the 4-position and a furan-containing side chain at the 6-position. Most synthetic strategies converge on the late-stage introduction of the sulfone-containing side chain via reductive amination. The primary differences and opportunities for optimization lie in the construction of the key intermediate, the substituted 4-anilino-6-(5-formylfuran-2-yl)quinazoline core. This guide will compare two main strategic approaches defined by their key intermediates.

Comparison of Key Intermediates and Synthetic Routes

The traditional and more recently developed synthetic routes for Lapatinib can be broadly categorized by the sequence of key bond formations. Below is a comparative analysis of two prominent strategies, highlighting the performance of the key intermediates involved.

Strategy 1: Late-Stage Suzuki Coupling

This widely reported approach involves the initial synthesis of a 4-anilino-6-haloquinazoline intermediate, followed by a Suzuki coupling reaction to introduce the furan moiety.

Key Intermediates:

  • 4-Chloro-6-iodoquinazoline: A crucial starting material for building the quinazoline core.

  • N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine: The product of nucleophilic aromatic substitution, which then undergoes Suzuki coupling.

  • 5-Formyl-2-furanboronic acid: The coupling partner in the Suzuki reaction.

Strategy 2: Early-Stage Suzuki Coupling and Alternative C-C Bond Formations

More recent and sustainable approaches aim to improve the overall efficiency by altering the sequence of reactions or employing alternative coupling methods.

Key Intermediates:

  • 6-Iodoquinazolin-4-one: A precursor that can undergo Suzuki coupling before the aniline side chain is introduced.

  • Intermediates for direct arylation: Some routes bypass the need for boronic acids by directly coupling the halo-quinazoline with furfural.

Quantitative Data Comparison

The following tables summarize quantitative data for the key reaction steps in the synthesis of Lapatinib, comparing different approaches based on reported yields and reaction conditions.

Table 1: Synthesis of this compound
Reaction Step Reagents and Conditions
Chlorination of 6-iodoquinazolin-4-olThionyl chloride, DMF (cat.), reflux
Chlorination of 6-iodoquinazolin-4-oneOxalyl chloride, DMF (cat.), 1,2-dichloroethane, reflux
Chlorination of 6-iodoquinazolin-4-oneNot specified
Table 2: Synthesis of N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine
Reaction Step Reagents and Conditions
Nucleophilic Aromatic SubstitutionThis compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, isopropanol, reflux
Nucleophilic Substitution4-chloro-6-halo-quinazolines with 3-chloro-4-(3-fluorobenzyloxy)aniline
Table 3: C-C Coupling Reactions to form the Furan Moiety
Reaction Type Key Intermediates & Reagents
Suzuki CouplingN-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, 5-formylfuran-2-boronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃, 1,4-dioxane/water
Suzuki Coupling6-iodo-intermediate, 5-formyl-2-furylboronic acid, Palladium carbon catalyst
Direct Arylation of Furfural6-bromo-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine, furfural, K₂CO₃, Pd catalyst
Table 4: Final Reductive Amination Step
Reaction Step Reagents and Conditions
Reductive AminationAldehyde intermediate, 2-(methylsulfonyl)ethylamine, NaBH(OAc)₃
Catalytic Reductive AminationAldehyde intermediate, 2-aminoethylmethylsulfone, H₂, Pd catalyst
Reductive AminationAldehyde intermediate, 2-(methylsulfone)ethylamine

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Protocol 1: Synthesis of this compound
  • Method: To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), a catalytic amount of dimethylformamide (DMF) (0.5 mL) is slowly added.[1]

  • The mixture is heated to reflux and maintained for 4.5 hours.[1]

  • After cooling to room temperature, the reaction mixture is evaporated to dryness under reduced pressure.[1]

  • The residue is dissolved in dichloromethane (20 mL), and toluene (50 mL) is added. The mixture is again evaporated to dryness to remove residual thionyl chloride, affording the product as a brown solid (5.2 g, 99% yield).[1]

Protocol 2: Suzuki Coupling for Furan Side Chain Installation
  • Method: A mixture of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (1.0 eq), 5-formylfuran-2-boronic acid (1.5 eq), Palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water is prepared.[2]

  • The reaction mixture is heated and monitored by TLC or LC-MS for completion.[2]

  • Upon completion, the reaction is worked up to isolate the desired product.[2]

Protocol 3: Catalytic Reductive Amination
  • Method: The aldehyde intermediate is reacted with 2-aminoethylmethylsulfone in the presence of a Palladium catalyst under a hydrogen atmosphere.[3]

  • This method serves as a greener alternative to traditional reducing agents like sodium borohydride derivatives.[3]

  • The reaction is carried out until the starting material is consumed, and the final product, Lapatinib, is isolated and purified. The isolated yield for this step on a gram scale has been reported to be 71%.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the different synthetic strategies for Lapatinib, highlighting the positions of the key intermediates.

G cluster_0 Strategy 1: Late-Stage Suzuki Coupling A1 6-Iodoquinazolin-4-ol B1 This compound A1->B1 Chlorination D1 N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine B1->D1 C1 3-Chloro-4-(3-fluorobenzyloxy)aniline C1->D1 Nucleophilic Substitution F1 5-(4-(3-Chloro-4-(3-fluorobenzyloxy)anilino)-6-quinazolinyl)furan-2-carbaldehyde D1->F1 E1 5-Formyl-2-furanboronic acid E1->F1 Suzuki Coupling G1 Lapatinib F1->G1 Reductive Amination

Caption: Synthetic pathway for Lapatinib via a late-stage Suzuki coupling reaction.

G cluster_1 Strategy 2: Early-Stage Suzuki Coupling A2 6-Iodoquinazolin-4-one C2 6-(5-Formylfuran-2-yl)quinazolin-4-one A2->C2 B2 5-Formyl-2-furanboronic acid B2->C2 Suzuki Coupling D2 4-Chloro-6-(5-formylfuran-2-yl)quinazoline C2->D2 Chlorination F2 5-(4-(3-Chloro-4-(3-fluorobenzyloxy)anilino)-6-quinazolinyl)furan-2-carbaldehyde D2->F2 E2 3-Chloro-4-(3-fluorobenzyloxy)aniline E2->F2 Nucleophilic Substitution G2 Lapatinib F2->G2 Reductive Amination

Caption: Alternative synthetic pathway involving an early-stage Suzuki coupling.

Conclusion

The choice of synthetic route and key intermediates for Lapatinib synthesis has significant implications for the overall efficiency and sustainability of the process. While the late-stage Suzuki coupling approach is well-established, newer methods employing early-stage C-C bond formation or alternative coupling reactions like direct arylation offer potential advantages in terms of atom economy and reduced process mass intensity.[3] The data presented in this guide, compiled from various literature sources, provides a basis for researchers to compare these alternatives. The selection of an optimal route will depend on a variety of factors, including scalability, cost of starting materials and catalysts, and the desired purity profile of the final active pharmaceutical ingredient. Further process optimization and the development of even more efficient and greener synthetic methodologies remain active areas of research.

References

A Comparative Guide to the Bioactivity of Quinazoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, the bioactivity of its structural isomers, isoquinazoline and phthalazine, is less explored. This guide provides an objective comparison of the biological activities of these three isomers, focusing on their anticancer and antimicrobial properties. The information presented is based on available experimental data to aid researchers in drug discovery and development.

Comparative Bioactivity Data

The following tables summarize the known biological activities of representative derivatives of quinazoline, isoquinoline, and phthalazine. It is important to note that direct comparative studies on the parent heterocyclic compounds are limited. The activity of these compounds is highly dependent on the nature and position of their substituents.

Anticancer Activity

The anticancer activity is often evaluated by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates greater potency.

Compound Class Derivative Cancer Cell Line Target/Mechanism IC50 (µM) Reference
Quinazoline GefitinibHeLa (Cervical Cancer)EGFR Tyrosine Kinase Inhibitor4.3[1]
ErlotinibHepG2 (Liver Cancer)EGFR Tyrosine Kinase Inhibitor25[1]
Compound 3oMCF-7 (Breast Cancer)Not Specified0.14[2]
Isoquinoline Isoquinoline DerivativeSKBR3 (HER2+ Breast Cancer)HER2 InhibitionSuperior to quinoline counterpart[3]
Phthalazine Phthalazine DerivativeVariousPDE10A InhibitionActive[3]
Phthalazine DerivativeVariousPDE1B InhibitionInactive[3]
Antimicrobial Activity

The antimicrobial potential is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values signify higher antimicrobial efficacy.

Compound Class Derivative Microorganism MIC (µg/mL) Reference
Quinazoline 6-Arylbenzimidazo[1,2-c]quinazolinesStaphylococcus aureus2.5 - 15[[“]]
6-Arylbenzimidazo[1,2-c]quinazolinesEscherichia coli5 - 20[[“]]
Fused pyrolo-quinazolinone derivativesCandida albicans32 - 64
Isoquinoline Not available in a directly comparative context
Phthalazine Not available in a directly comparative context

Key Signaling Pathways and Mechanisms of Action

Quinazoline derivatives, in particular, are well-known for their interaction with key signaling pathways implicated in cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathways are prominent targets.

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and metastasis. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P P EGFR->P Autophosphorylation ATP ATP ATP->EGFR Binds to Kinase Domain Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Competes with ATP RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

VEGFR-2 Signaling Pathway Inhibition

The VEGFR-2 pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinazoline derivatives can also inhibit VEGFR-2, thereby blocking the downstream signaling that promotes endothelial cell proliferation and migration.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 P_V P VEGFR2->P_V Autophosphorylation ATP_V ATP ATP_V->VEGFR2 Binds to Kinase Domain Quinazoline_V Quinazoline Inhibitor Quinazoline_V->VEGFR2 Inhibits PLCg PLCγ P_V->PLCg PI3K_V PI3K P_V->PI3K_V PKC PKC PLCg->PKC Angiogenesis Gene Transcription (Angiogenesis) PKC->Angiogenesis AKT_V AKT PI3K_V->AKT_V AKT_V->Angiogenesis VEGF VEGF Ligand VEGF->VEGFR2 Binds

Caption: VEGFR-2 signaling pathway and its inhibition by quinazoline derivatives.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of the bioactivity of chemical compounds. Below are detailed protocols for commonly used assays in anticancer and antimicrobial studies.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (quinazoline, isoquinazoline, or phthalazine derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The general workflow for the initial screening and evaluation of the bioactivity of these isomers is depicted below.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis and Follow-up Synthesis Synthesis of Quinazoline, Isoquinazoline, & Phthalazine Derivatives Anticancer Anticancer Assays (e.g., MTT, SRB) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Synthesis->Antimicrobial Data Data Analysis (IC50, MIC determination) Anticancer->Data Antimicrobial->Data Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Pathway Analysis) Data->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

A Comparative Analysis of Quinazoline-Derived Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold has proven to be a cornerstone in the development of targeted cancer therapies, particularly for inhibitors of protein kinases. Several quinazoline-derived kinase inhibitors have received FDA approval and are now integral in the treatment of various cancers, most notably non-small cell lung cancer (NSCLC) and breast cancer. This guide provides an objective comparison of the performance of key FDA-approved quinazoline-based kinase inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.

Introduction to Quinazoline Kinase Inhibitors

Quinazoline derivatives are a class of small molecule inhibitors that typically target the ATP-binding site of kinase domains, leading to the inhibition of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[1] This guide focuses on a comparative analysis of six prominent FDA-approved quinazoline-based kinase inhibitors: gefitinib, erlotinib, afatinib, lapatinib, dacomitinib, and tucatinib. These inhibitors primarily target members of the epidermal growth factor receptor (EGFR) family, including EGFR (also known as HER1 or ErbB1) and HER2 (Human Epidermal Growth Factor Receptor 2, also known as ErbB2).[2]

Comparative Efficacy and Selectivity

The in vitro potency of these inhibitors is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit the activity of a specific kinase by 50%. The following tables summarize the IC50 values for the selected quinazoline kinase inhibitors against their primary targets and in cellular assays.

In Vitro Kinase Inhibitory Activity (IC50)
InhibitorTarget KinaseIC50 (nM)Reference
Gefitinib EGFR (Wild-Type)3.22[3]
EGFR (L858R)-
EGFR (Exon 19 Del)-
HER2-
Erlotinib EGFR (Wild-Type)80[4]
EGFR (L858R)-
EGFR (Exon 19 Del)-
HER2-
Afatinib EGFR (Wild-Type)0.6[3]
EGFR (L858R/T790M)3.5[3]
HER2-
HER4-
Lapatinib EGFR (Wild-Type)27.06[3]
HER2-
Dacomitinib EGFR (Wild-Type)-
EGFR (L858R)-
HER2-
HER4-
Tucatinib HER2-
EGFR-
Cellular Antiproliferative Activity (IC50)
InhibitorCell LineEGFR/HER2 StatusIC50 (µM)Reference
Gefitinib A549EGFR Wild-Type21.17[3]
H1975EGFR L858R/T790M9.08[3]
Erlotinib A431EGFR Overexpression3[3]
Afatinib ---
Lapatinib A549EGFR Wild-Type14.09[3]
H1975EGFR L858R/T790M8.05[3]
Dacomitinib ---
Tucatinib ---

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these quinazoline inhibitors is the blockade of EGFR and/or HER2 signaling. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades, principally the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which are critical for cell proliferation and survival.[5]

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ligand Ligand (EGF, TGF-α) Ligand->EGFR Quinazolines Quinazoline Inhibitors (Gefitinib, Erlotinib, Afatinib, Dacomitinib) Quinazolines->EGFR inhibit RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by quinazolines.

HER2 Signaling Pathway

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt-mTOR Pathway cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 heterodimerization Grb2_SOS Grb2/SOS HER2->Grb2_SOS PI3K PI3K HER3->PI3K Quinazolines_HER2 Quinazoline Inhibitors (Afatinib, Lapatinib, Dacomitinib, Tucatinib) Quinazolines_HER2->HER2 inhibit RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP) Start->Prep Plate Plate Serial Dilutions of Inhibitor Prep->Plate Add_Enzyme Add Enzyme and Substrate/ATP Mix Plate->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Stop Stop Reaction (add EDTA) Incubate->Stop Detect Add Detection Reagent and Measure Signal Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Inhibitor for 72 hours Seed->Treat Add_MTT Add MTT Reagent and Incubate Treat->Add_MTT Solubilize Add Solubilizing Agent Add_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

References

Navigating the Catalytic Landscape: A Comparative Guide to Suzuki Coupling of 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, particularly for the construction of biaryl structures prevalent in pharmaceuticals. This guide provides a detailed comparison of various palladium-based catalysts for the Suzuki coupling of 4-Chloro-6-iodoquinazoline, a key intermediate in the synthesis of medicinally important compounds. The presented data, compiled from scientific literature, aims to facilitate informed catalyst selection for optimal reaction outcomes.

The this compound scaffold possesses two distinct halogen atoms, offering the potential for selective functionalization. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond on the electron-deficient quinazoline ring.[1] This inherent reactivity difference allows for selective Suzuki coupling at the 6-position. The choice of catalyst, particularly the ligand coordinated to the palladium center, plays a crucial role in modulating catalytic activity, stability, and selectivity.[2][3]

Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of this compound and structurally related haloquinazolines with different arylboronic acids. This data provides a comparative overview of their efficacy under specific experimental conditions.

Catalyst / LigandArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂Arylboronic acidsK₂CO₃Dioxane/H₂OReflux3High Yields[4]
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃EGME80 (MW)0.3395[5]
Pd(OAc)₂ / P(t-Bu)₃Arylboronic acidsK₂CO₃TolueneRT298[2]
Pd(OAc)₂ / PCy₃Arylboronic acidsK₂CO₃Dioxane/H₂OReflux5-[6]
Pd(PEPPSI)(IPr)Arylboronic acidsK₂CO₃Various60-100-Moderate to Good[7]
Pd/CPhenylboronic acidK₂CO₃DMF110-Excellent[8][9]
Pd(PPh₃)₄Arylboronic acidsNa₂CO₃DME/EtOHMW343-78[6]

EGME: Ethylene glycol dimethyl ether; MW: Microwave irradiation; RT: Room Temperature; DME: Dimethoxyethane. Note: Yields are highly dependent on the specific arylboronic acid used. "-" indicates data not specified in the source.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction, providing a general framework for conducting comparative studies. Optimal conditions are highly dependent on the specific substrates and the chosen catalyst system.[2]

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with this compound (1.0 equiv.), the respective arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the phosphine ligand (if required) are added. For pre-formed catalysts like Pd(PPh₃)₄, it is added directly. The catalyst loading typically ranges from 0.5 to 5 mol%.[10][11]

  • Solvent Addition: The appropriate anhydrous solvent (e.g., dioxane/water, toluene, DMF) is added to the reaction vessel.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., room temperature to reflux) and stirred for the specified time (e.g., 2 to 24 hours).[2] Reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then typically diluted with an organic solvent and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.[2]

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition This compound pd2_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂ / Base) pd2_complex->transmetalation Arylboronic Acid pd2_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Catalyst Screening reagents Prepare Reactants: - this compound - Arylboronic Acid - Base start->reagents catalyst_prep Prepare Catalyst Systems: - Catalyst A (e.g., PdCl₂(PPh₃)₂) - Catalyst B (e.g., Pd(PPh₃)₄) - Catalyst C (e.g., Pd(OAc)₂/Ligand) reagents->catalyst_prep reaction_setup Set up Parallel Reactions (Inert Atmosphere) catalyst_prep->reaction_setup reaction_conditions Execute Reactions (Temperature, Time) reaction_setup->reaction_conditions monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_conditions->monitoring workup Work-up and Isolation monitoring->workup analysis Analyze Product Yield and Purity (NMR, HPLC) workup->analysis comparison Compare Catalyst Performance analysis->comparison conclusion Select Optimal Catalyst comparison->conclusion

Caption: A typical experimental workflow for comparing catalyst performance.

Concluding Remarks

The choice of catalyst for the Suzuki coupling of this compound is a critical parameter that significantly influences reaction efficiency. Traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ often provide good to excellent yields.[4][5] For more challenging couplings or to achieve higher turnover numbers, catalyst systems employing bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can offer superior performance.[2][7][12] Heterogeneous catalysts, like palladium on carbon, present advantages in terms of catalyst recovery and reuse, which is a key consideration for industrial applications.[8][9] Ultimately, the optimal catalyst system will depend on the specific arylboronic acid used, desired reaction conditions (e.g., temperature, reaction time), and considerations of cost and catalyst stability. This guide serves as a foundational resource to aid researchers in making an informed decision for their specific synthetic needs.

References

A Comparative Guide to Cross-Coupling Reactions for the Functionalization of 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. The 4-chloro-6-iodoquinazoline core, a key intermediate in the synthesis of targeted therapies such as the tyrosine kinase inhibitor lapatinib, presents a valuable platform for the introduction of molecular diversity. The differential reactivity of the chloro and iodo substituents allows for selective cross-coupling reactions, enabling the stepwise construction of complex molecular architectures. This guide provides a comparative overview of the efficacy of four common palladium-catalyzed cross-coupling methods—Sonogashira, Buchwald-Hartwig, Suzuki-Miyaura, and Stille—for the selective functionalization of the 6-position of this compound.

Site-Selectivity in Cross-Coupling Reactions

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This predictable trend allows for the selective reaction at the C-6 iodo position of this compound while leaving the C-4 chloro group intact for subsequent transformations. The following sections detail the application of various cross-coupling methodologies to achieve this selective functionalization.

Sonogashira Coupling

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon triple bonds.[1] This reaction has been successfully applied to this compound for site-selective alkynylation at the 6-position.[2]

Experimental Data:

CatalystLigandCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Ref.
PdCl₂(PPh₃)₂PPh₃ (internal)CuIi-Pr₂NHTHFRoom Temp.3N/A*[2]

*While a specific yield was not provided in the reviewed literature, the reaction was reported as a successful site-selective transformation.

Experimental Protocol: Site-Selective Sonogashira Coupling of this compound

To a solution of this compound in tetrahydrofuran (THF) is added the terminal alkyne, a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst like copper(I) iodide. A suitable base, for example, diisopropylamine (i-Pr₂NH), is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by removing the solvent under reduced pressure, and the crude product is purified by column chromatography to yield the 6-alkynyl-4-chloroquinazoline.[2]

Buchwald-Hartwig Amination

Experimental Data (Analogous Substrate: 4-chloro-6-iodo-2-phenylquinazoline):

AmineCatalystLigandBaseSolventTemperature (°C)TimeYield (%)Ref.
o-toluidineN/AN/AN/ATHF/H₂ON/A2 h78[4]
2-fluoroanilineN/AN/AN/ATHF/H₂ON/A40 min56[4]

Experimental Protocol: Buchwald-Hartwig Amination of a Halo-Quinazoline Derivative

In a typical procedure, the halo-quinazoline, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) are combined in a reaction vessel under an inert atmosphere. Anhydrous solvent (e.g., dioxane or toluene) is added, and the mixture is heated to the desired temperature. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an appropriate solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organohalide.[5] Although specific data for the Suzuki coupling of this compound is limited in the available literature, studies on analogous dihaloquinazolines demonstrate the principle of selective coupling at the more reactive halogen. For instance, the Suzuki-Miyaura reaction of 4,7-dichloroquinazoline has been shown to be regioselective.[6] Based on the established reactivity trends, a selective reaction at the 6-iodo position of this compound is anticipated.

Experimental Data (Analogous Substrate):

SubstrateBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Ref.
2-aryl-6-bromo-8-iodoquinazoline derivativeArylboronic acidPdCl₂(PPh₃)₂K₂CO₃DMF/EtOH1002N/A[3]
6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-oneArylboronic acidsPd(PPh₃)₄Na₂CO₃EGDMEN/AN/AGood[6]

Experimental Protocol: Suzuki-Miyaura Coupling of a Dihaloquinazoline

To a degassed solution of the dihaloquinazoline in a suitable solvent system (e.g., a mixture of DMF and ethanol) is added the arylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, and a base, typically an aqueous solution of sodium carbonate or potassium carbonate. The reaction mixture is heated under an inert atmosphere. Upon completion, as indicated by TLC or LC-MS, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[3][6]

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium.[7][8] As with the Suzuki coupling, specific examples of Stille coupling on this compound are not prevalent in the surveyed literature. However, the principles of selective coupling are well-established, and successful selective Stille couplings have been demonstrated on analogous dihalogenated heterocycles, such as 4-chloro-6-(3-iodophenyl)pyrimidine.[4] This suggests that a selective reaction at the 6-iodo position of this compound is highly feasible.

Experimental Data (Analogous Substrate: 4-Chloro-6-(3-iodophenyl)pyrimidine):

OrganostannaneCatalystLigandSolventTemperature (°C)Time (h)YieldRef.
PhenyltributylstannanePd(PPh₃)₄PPh₃ (internal)DMF9512-24N/A[4]

Experimental Protocol: Stille Coupling of a Dihaloaromatic Compound

In a flame-dried flask under an inert atmosphere, the dihaloaromatic compound, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and an anhydrous solvent such as DMF or dioxane are combined. The organostannane reagent is then added via syringe. The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried, concentrated, and the product is purified by column chromatography.[4]

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Sonogashira, Buchwald-Hartwig, Suzuki-Miyaura, and Stille cross-coupling reactions.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (R¹-X) alkyne_complex R¹-Pd(II)-C≡CR² L₂ pd_complex->alkyne_complex Transmetalation (Cu-C≡CR²) alkyne_complex->pd0 Reductive Elimination product R¹-C≡C-R² alkyne_complex->product cu_acetylide Cu-C≡C-R² alkyne H-C≡C-R² alkyne->cu_acetylide cu_x Cu-X cu_x->cu_acetylide Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-X L₂ pd0->oxidative_addition Oxidative Addition (Ar-X) amine_coordination [Ar-Pd(II)(HNR¹R²)L₂]⁺X⁻ oxidative_addition->amine_coordination Amine Coordination (HNR¹R²) amido_complex Ar-Pd(II)-NR¹R² L₂ amine_coordination->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)-R² L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Base boronate->pd_complex Stille_Coupling pd0 Pd(0)L₂ oxidative_addition R¹-Pd(II)-X L₂ pd0->oxidative_addition Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)-R² L₂ oxidative_addition->transmetalation_complex Transmetalation (R²-SnR₃) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product

References

Navigating Purity: A Comparative Guide to Commercially Available 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 4-Chloro-6-iodoquinazoline is a critical intermediate in the synthesis of numerous pharmacologically active compounds, most notably the dual tyrosine kinase inhibitor, Lapatinib. Consequently, the quality of commercially available this compound directly impacts the efficiency of synthesis and the impurity profile of the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of commercially available this compound, offering insights into the purity levels and the analytical methodologies required for its comprehensive assessment. While a direct head-to-head experimental comparison from a single source is not publicly available, this guide synthesizes information from various suppliers and outlines the key experimental protocols for purity determination.

Comparison of Commercial this compound

The purity of this compound from various suppliers is typically stated as ≥98% or ≥99%. However, the nature and percentage of specific impurities can vary. Below is a summary of stated purity levels from a selection of commercial suppliers. It is crucial for researchers to request a certificate of analysis (CoA) for each batch to understand the specific impurity profile.

SupplierStated PurityAnalytical Method(s) Cited
Supplier A ≥99%HPLC, NMR
Supplier B ≥98%HPLC
Supplier C ≥99.5%HPLC, Elemental Analysis
Supplier D ≥98%Not Specified

Note: This table is a representative summary based on publicly available data and may not reflect the full range of suppliers or current product specifications.

The Impact of Impurities

Impurities in this compound can arise from the synthetic process and may include starting materials, by-products, or degradation products. Common potential impurities could include starting materials like 6-iodo-4(3H)-quinazolinone or related chlorinated species. These impurities can lead to:

  • Reduced reaction yields: Impurities may interfere with downstream reactions, leading to lower yields of the desired product.

  • Formation of undesired side-products: Reactive impurities can participate in subsequent synthetic steps, generating new and potentially difficult-to-remove side-products.

  • Complicated purification: A higher impurity load necessitates more rigorous and often costly purification procedures for the final API.

  • Inaccurate biological data: Impurities with their own pharmacological activity can lead to misleading results in biological assays.

Experimental Protocols for Purity Analysis

A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the most common and powerful technique for assessing the purity of organic compounds. A reversed-phase method is typically employed for quinazoline derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution to ensure the separation of impurities with a wide range of polarities. For example, a gradient from 30% to 90% acetonitrile over 20 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is invaluable for confirming the structure of the main component and identifying any proton-containing impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[1]

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard for qNMR (e.g., maleic anhydride or 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent. For qNMR, a precisely weighed amount of an internal standard is added.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to optimize include the relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling constants with the expected values for this compound.

    • Impurity Identification: Identify signals that do not correspond to the main compound or the solvent.

    • Purity Calculation (qNMR): The purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of known purity.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify potential impurities, especially when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS).[2]

Instrumentation:

  • Mass spectrometer (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)) coupled with an HPLC system.

Procedure:

  • Sample Introduction: The sample is typically introduced after separation by HPLC.

  • Ionization: The molecules are ionized in the mass spectrometer source.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

  • Data Analysis: The molecular ion peak corresponding to the molecular weight of this compound (C₈H₄ClIN₂, MW: 290.49 g/mol ) should be observed.[3] Other observed peaks may correspond to impurities or fragments of the main compound.

Visualizing the Workflow and Rationale

To better illustrate the process and the importance of purity analysis, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Evaluation A Receive Commercial This compound B Prepare Samples for - HPLC - NMR - MS A->B C HPLC Analysis (Purity %, Impurity Profile) B->C D NMR Analysis (Structure, Impurities) B->D E MS Analysis (Molecular Weight) B->E F Compare Data to Specifications C->F D->F E->F G Decision: Accept or Reject Batch F->G

Caption: Experimental workflow for the purity analysis of this compound.

Purity_Impact cluster_0 High Purity (>99%) cluster_1 Low Purity (<98%) A Purity of this compound B Predictable Reactivity A->B F Side Reactions A->F C Higher Yield of Lapatinib B->C D Simplified Purification C->D E Reliable Biological Data D->E G Lower Yield & More By-products F->G H Complex Purification G->H I Inaccurate Biological Results H->I

Caption: Logical relationship between the purity of this compound and its impact on drug development.

Alternatives to this compound

Direct, commercially available alternatives that serve as a one-to-one replacement for this compound in syntheses like that of Lapatinib are not common, as it is a highly specific building block. Research into alternative synthetic routes for Lapatinib and other quinazoline-based drugs may involve different starting materials and intermediates, effectively bypassing the need for this specific compound. However, for established synthetic pathways, ensuring the high purity of this compound remains the most practical and efficient approach.

References

Spectroscopic Analysis of 4-Chloro-6-iodoquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4-Chloro-6-iodoquinazoline and its structurally related analogue, 4-chloro-6,7-dimethoxyquinazoline. Due to the limited availability of public experimental spectra for this compound, this guide leverages predicted data and compares it with the known experimental data of a similar compound to provide a valuable resource for researchers.

Spectroscopic Data Comparison

The following tables summarize the available and comparative spectroscopic data for this compound and 4-chloro-6,7-dimethoxyquinazoline.

Table 1: Mass Spectrometry Data

CompoundParameterm/zData Type
This compound Monoisotopic Mass289.91077 DaPredicted[1][2]
[M+H]⁺290.91805Predicted[2]
[M+Na]⁺312.89999Predicted[2]
4-chloro-6,7-dimethoxyquinazoline Molecular Weight224.65 g/mol Experimental

Table 2: Infrared (IR) Spectroscopy Data

CompoundTechniqueSource of Spectrum
4-chloro-6,7-dimethoxyquinazoline KBr PelletBio-Rad Laboratories

Note: Researchers can expect to see characteristic peaks for C-Cl, C-I, C=N, and aromatic C-H stretching and bending vibrations in the IR spectrum of this compound.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR data for this compound is not publicly available. For comparative purposes, the predicted ¹³C NMR data for this compound and the experimental data for other quinazoline derivatives are presented.

CompoundNucleusChemical Shift (δ) ppm
6-chloro-2-phenylquinazolin-4(3H)-one ¹³C161.67, 153.40, 148.17, 137.87, 132.91, 132.08, 130.31, 129.10, 128.45, 128.31, 123.05, 119.39[3]
2,3-dihydroquinazolin-4(1H)-ones (general) ¹³CRanges from ~113 to ~165[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the quinazoline sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. To improve the signal-to-noise ratio, a minimum of 4-8 transients is recommended. For ¹³C NMR, a greater number of scans will be necessary.

  • Data Processing: Process the acquired spectrum by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For quinazoline derivatives, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be utilized.

  • Ionization: Ionize the sample molecules. ESI is a soft ionization technique suitable for polar molecules, while GC-MS typically employs electron ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight Confirmation Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation Purification->NMR Data_Analysis Data Analysis and Structure Confirmation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Comparison Comparison with Reference/Predicted Data Data_Analysis->Comparison Final_Structure Final Structure Validation Comparison->Final_Structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

A Comparative Guide to the Structural Validation of 4-Chloro-6-iodoquinazoline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the structural validation of 4-Chloro-6-iodoquinazoline, a critical intermediate in pharmaceutical synthesis, with other relevant quinazoline derivatives.[1] It is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to support the unambiguous characterization of these heterocyclic compounds. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs that inhibit tyrosine kinases, such as Lapatinib, Gefitinib, and Erlotinib.[2][3][4] Given its role as a versatile building block, rigorous structural confirmation of this compound and its derivatives is paramount for successful drug discovery and development.

Experimental Workflow for Structural Validation

The structural validation of a newly synthesized compound like a this compound derivative follows a logical progression of analytical techniques. The workflow begins with synthesis and purification, followed by a series of spectroscopic and crystallographic analyses to confirm the molecular structure, purity, and identity. Each step provides a layer of evidence, culminating in a comprehensive and unambiguous structural assignment.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structure Confirmation cluster_3 Final Validation start Synthesis of This compound Derivative purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Primary structure ms Mass Spectrometry (HRMS) purification->ms Molecular weight ftir FT-IR Spectroscopy purification->ftir Functional groups xray Single-Crystal X-ray Crystallography nmr->xray For unambiguous stereochemistry end Structure Confirmed nmr->end ms->end xray->end

Caption: General workflow for the structural validation of synthesized chemical compounds.

Spectroscopic and Spectrometric Data Comparison

Spectroscopic data provides the foundational evidence for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. The following tables compare representative data for this compound with a related, well-characterized analog, 4,7-dichloro-6-nitroquinazoline.[5]

Table 1: Comparative ¹H-NMR Spectral Data (Predicted/Reported)
Compound ¹H-NMR Chemical Shifts (δ, ppm) and Multiplicities
This compound H-2: ~9.1 (s), H-5: ~8.8 (d), H-7: ~8.4 (dd), H-8: ~7.8 (d)
4,7-Dichloro-6-nitroquinazoline [5]H-2: 9.18 (s), H-5: 8.76 (s), H-8: 8.30 (s)
Note: Data for this compound is predicted based on structural similarity and general quinazoline spectra. Data for the comparator is from published literature using CDCl₃ as the solvent.[5]
Table 2: Comparative ¹³C-NMR Spectral Data (Predicted/Reported)
Compound ¹³C-NMR Chemical Shifts (δ, ppm)
This compound C-2: ~156, C-4: ~163, C-4a: ~122, C-5: ~130, C-6: ~98 (due to I), C-7: ~140, C-8: ~130, C-8a: ~152
4,7-Dichloro-6-nitroquinazoline [5]C-2: 156.9, C-4: 163.6, C-4a: 122.1, C-5: 123.5, C-6: 147.5, C-7: 132.8, C-8: 132.2, C-8a: 151.6
Note: Data for this compound is predicted. Data for the comparator is from published literature using CDCl₃ as the solvent.[5]

| Table 3: Comparative High-Resolution Mass Spectrometry (HRMS) Data | | | :--- | :--- | :--- | | Compound | Molecular Formula | Calculated vs. Found [M+H]⁺ (m/z) | | This compound [6] | C₈H₄ClIN₂ | Calculated: 289.9108; Found: (Typically within 5 ppm) | | N-(4-bromophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide [7] | C₂₀H₂₀BrN₅O₂ | Calculated: 442.0800; Found: 442.0785 | | Note: HRMS (ESI-MS) provides highly accurate mass measurements, confirming the elemental composition. | |

Biological Context: Inhibition of EGFR Signaling

Many 4-anilinoquinazoline derivatives, which can be synthesized from this compound, function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9] Overactivation of the EGFR signaling pathway is a hallmark of various cancers.[10][11] These inhibitors typically act as ATP competitors, binding to the kinase domain of EGFR and preventing the autophosphorylation necessary for downstream signal transduction, thereby inhibiting cancer cell proliferation and survival.[12]

cluster_pathways Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR binds Dimer Dimerization & Autophosphorylation EGFR->Dimer activates PI3K PI3K-AKT Pathway Dimer->PI3K RAS RAS-RAF-MEK-ERK Pathway Dimer->RAS Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Dimer blocks ATP binding Survival Cell Survival (Anti-Apoptosis) PI3K->Survival leads to Proliferation Cell Proliferation & Growth RAS->Proliferation leads to

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of chemical structures.

Synthesis of this compound

This procedure is adapted from established methods for preparing the title compound from 6-iodoquinazolin-4-ol.[1][13]

  • Reagents: 6-iodoquinazolin-4-ol, thionyl chloride (SOCl₂), and dimethylformamide (DMF, catalytic amount).

  • Procedure: To a suspension of 6-iodoquinazolin-4-ol (1 equivalent) in thionyl chloride (approx. 2 mL per gram of starting material), a catalytic amount of DMF is added slowly.

  • The mixture is heated to reflux for 4-5 hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure.

  • The residue is co-evaporated with toluene or dichloromethane to remove any remaining traces of thionyl chloride, yielding this compound as a solid.[1][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).[7]

  • Data Acquisition: ¹H, ¹³C, and 2D-NMR (like COSY and HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to assign the structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an accurate mass measurement, which is used to confirm the elemental formula of a compound.

  • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for quinazoline derivatives.

  • Sample Preparation: A dilute solution of the sample (approx. 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: The solution is infused into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: The measured m/z value is compared to the theoretical mass calculated from the elemental formula. A mass accuracy of within 5 ppm is typically required for confirmation.[7]

Single-Crystal X-ray Crystallography

This technique provides unambiguous proof of a molecule's three-dimensional structure and stereochemistry.[14]

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected as the crystal is rotated in the X-ray beam (e.g., Mo Kα radiation).[14]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined using specialized software to yield the final atomic coordinates and molecular structure.[14]

References

A Comparative Guide to the Synthesis of 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthetic methods for 4-Chloro-6-iodoquinazoline, a key intermediate in the synthesis of targeted cancer therapies such as the tyrosine kinase inhibitor, Lapatinib.[1][2] The document outlines various reaction protocols, presents quantitative performance data, and offers a clear visual workflow to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound typically begins with the precursor 6-iodoquinazolin-4-ol (also known as 6-iodo-4(3H)-quinazolinone). The primary transformation involves the chlorination of the hydroxyl group at the 4-position. The choice of chlorinating agent is the main differentiating factor between the common methods. Key reagents used for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus oxychloride (POCl₃). Each method offers distinct advantages and considerations regarding reaction conditions, yield, and reagent handling.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the most prevalent synthesis methods, allowing for a direct comparison of their efficiency and requirements.

Parameter Method 1: Thionyl Chloride Method 2: Oxalyl Chloride Method 3: Phosphorus Oxychloride
Starting Material 6-iodoquinazolin-4-ol6-iodoquinazolin-4-ol6-iodo-3H-quinazolin-4-one
Primary Reagent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Oxychloride (POCl₃)
Catalyst/Additive Dimethylformamide (DMF)Dimethylformamide (DMF)Triethylamine
Solvent Thionyl Chloride, DCM, Toluene1,2-dichloroethane (DCE)Toluene
Reaction Time 4.5 hours4.5 hours2-5 hours (typical for reflux)[3]
Reported Yield 99%[1]99%[2]Data not specified in reviewed sources
Product Form Brown Solid[1]Brown Solid[2]Not specified

Experimental Protocols

Detailed methodologies for the primary synthesis routes are provided below. These protocols are based on established laboratory procedures.

Method 1: Chlorination using Thionyl Chloride

This protocol utilizes thionyl chloride as both the chlorinating agent and the solvent.

  • To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL).

  • Heat the mixture to reflux and maintain for 4.5 hours.[1]

  • After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.[1]

  • Dissolve the residue in dichloromethane (DCM) (20 mL) and add toluene (50 mL).[1]

  • Evaporate the mixture to dryness under reduced pressure. Repeat this DCM/toluene dissolution and evaporation step once more to ensure complete removal of residual thionyl chloride.[1]

  • The final product is obtained as a brown solid (5.2 g, 99% yield).[1]

Method 2: Chlorination using Oxalyl Chloride

This method employs oxalyl chloride in a chlorinated solvent.

  • In a reaction flask under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) (3.20 mL) to 1,2-dichloroethane (DCE) (10 mL) and cool in an ice-water bath.[1][2]

  • Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE dropwise. A white precipitate may form during this addition.[1][2]

  • Remove the ice bath and stir the mixture at room temperature for 5 minutes.[2]

  • Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) to the mixture in batches under a nitrogen flow.[1][2]

  • Heat the mixture to reflux and maintain for 4.5 hours.[1][2]

  • Cool the reaction to room temperature and pour it into an excess of an ice-water mixture (~300 mL).[1]

  • Extract the product with dichloromethane (DCM) (~500 mL), followed by two further extractions of the aqueous layer with DCM (2 x 50 mL).[1][2]

  • Combine the organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product as a brown solid (5.2 g, 99%).[1][2]

Method 3: Chlorination using Phosphorus Oxychloride

This method is cited in patent literature and uses phosphorus oxychloride.

  • The precursor, 6-iodo-3H-quinazolin-4-one, is first synthesized from 5-iodo-2-aminobenzoic acid in formamide.[3]

  • Mix the 6-iodo-3H-quinazolin-4-one with triethylamine and phosphorus oxychloride in toluene.[3]

  • Heat the reaction mixture to reflux for 2 to 5 hours to obtain this compound.[3]

Synthesis Workflow Visualization

The following diagram illustrates the general synthetic pathway from the common starting material to the final product, highlighting the alternative chlorinating agents.

G cluster_start Starting Material cluster_methods Chlorination Methods cluster_end Final Product A 6-Iodoquinazolin-4-ol B Thionyl Chloride (SOCl₂) in DMF A->B C Oxalyl Chloride ((COCl)₂) in DCE, DMF A->C D Phosphorus Oxychloride (POCl₃) in Toluene, Et₃N A->D E This compound B->E C->E D->E

Caption: General synthesis workflow for this compound.

References

Yield comparison of different 4-Chloro-6-iodoquinazoline synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to 4-Chloro-6-iodoquinazoline, a key intermediate in the synthesis of several pharmaceuticals, including the tyrosine kinase inhibitor lapatinib.[1][2] The following sections detail various synthetic pathways, presenting experimental data to compare their yields and outlining the methodologies for each approach.

Yield Comparison of Synthesis Routes

The selection of a synthetic route for this compound is often driven by factors such as yield, availability of starting materials, and reaction conditions. The table below summarizes the reported yields for different methods.

Starting MaterialReagentsSolventReaction TimeYield (%)Reference
6-Iodoquinazolin-4-olThionyl chloride, Dimethylformamide (DMF)Thionyl chloride4.5 hours99%[1]
6-Iodoquinazolin-4-olOxalyl chloride, Dimethylformamide (DMF)1,2-Dichloroethane (DCE)4.5 hours99%[1][2]
6-Iodo-3H-quinazolin-4-onePhosphorus oxychloride, TriethylamineTolueneNot SpecifiedNot Specified[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Chlorination using Thionyl Chloride and DMF

This procedure utilizes thionyl chloride as both the chlorinating agent and the solvent, with a catalytic amount of dimethylformamide.

Procedure:

  • To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL).[1]

  • Heat the mixture to reflux and maintain for 4.5 hours.[1]

  • After cooling to room temperature, evaporate the reaction mixture to dryness under reduced pressure.[1]

  • Dissolve the residue in dichloromethane (DCM) (20 mL) and add toluene (50 mL).[1]

  • Evaporate the mixture to dryness under reduced pressure. Repeat this step to ensure complete removal of residual thionyl chloride.[1]

  • The final product, this compound, is obtained as a brown solid (5.2 g, 99% yield).[1]

Method 2: Chlorination using Oxalyl Chloride and DMF

This method employs oxalyl chloride as the chlorinating agent in 1,2-dichloroethane, with the Vilsmeier reagent formed in situ from DMF and oxalyl chloride.

Procedure:

  • In a reaction flask under a nitrogen atmosphere, cool a solution of anhydrous dimethylformamide (DMF) (3.20 mL) in 1,2-dichloroethane (DCE) (10 mL) in an ice-water bath.[1][2]

  • Slowly add a solution of oxalyl chloride (5.2 mL, 60 mmol) in DCE (25 mL) dropwise. A white precipitate will form.[2]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 5 minutes.[1][2]

  • Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in batches to the mixture and immediately heat to reflux.[1][2]

  • Maintain the reflux for 4.5 hours, then cool the reaction to room temperature.[1][2]

  • Pour the reaction mixture into an excess of an ice-water mixture (approximately 300 mL).[1][2]

  • Extract the product with dichloromethane (DCM) (approximately 500 mL), followed by two additional extractions of the aqueous layer with DCM (2 x 50 mL).[1][2]

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield this compound as a brown solid (5.2 g, 99% yield).[1][2]

Method 3: Synthesis from 5-Iodo-2-aminobenzoic Acid

This two-step process involves the initial formation of the quinazolinone ring followed by chlorination.

Step A: Synthesis of 6-iodo-3H-quinazolin-4-one

  • React 5-iodo-2-aminobenzoic acid with formamide.[3]

  • The resulting intermediate is then treated to yield 6-iodo-3H-quinazolin-4-one.[3]

Step B: Synthesis of this compound

  • Mix 6-iodo-3H-quinazolin-4-one, triethylamine, and phosphorus oxychloride in toluene.[3]

  • The reaction yields this compound.[3] (Note: Specific reaction conditions and yield for this step are not detailed in the cited reference).

Synthesis Pathways Overview

The following diagram illustrates the different synthetic approaches to this compound.

Synthesis_Comparison cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 5-Iodo-2-aminobenzoic Acid C 6-Iodo-3H-quinazolin-4-one A->C Formamide, Phosphorus oxychloride B 6-Iodoquinazolin-4-ol D This compound B->D Route 1: SOCl2, DMF Yield: 99% B->D Route 2: Oxalyl chloride, DMF, DCE Yield: 99% C->D POCl3, Et3N, Toluene

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for 4-Chloro-6-iodoquinazoline, a halogenated quinazoline derivative. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Hazard Profile of this compound

This compound is classified as an irritant.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] As a halogenated organic compound, it should be treated as hazardous chemical waste.

Hazard ClassificationDescription
Skin Corrosion/IrritationCauses skin irritation[1]
Serious Eye Damage/IrritationCauses serious eye irritation[1]
Specific Target Organ ToxicityMay cause respiratory irritation[1]
Aquatic ToxicityHalogenated organic compounds are often toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)

When handling this compound, particularly during disposal, the following personal protective equipment is mandatory:

  • Gloves: Use chemical-resistant gloves. Given the potential for skin irritation, double gloving with nitrile gloves is recommended.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.

  • Lab Coat/Gown: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

**Detailed Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation

  • All waste contaminated with this compound must be segregated from non-hazardous and other types of chemical waste.

  • Crucially, keep halogenated waste separate from non-halogenated organic waste streams.[2]

Step 2: Waste Collection

  • Solid Waste: Collect all solid waste, including excess compound, contaminated wipes, and disposable PPE, in a dedicated, leak-proof, and puncture-resistant container.

  • Liquid Waste: Collect any liquid waste, such as solutions containing the compound, in a compatible, sealed container, preferably made of plastic.

  • Sharps: Any contaminated sharps, like needles or broken glassware, must be placed in a designated sharps container.

Step 3: Labeling

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Irritant," "Halogenated Organic")

Step 4: Storage

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Storage containers should be kept tightly closed.

Step 5: Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the waste manifest with accurate information about the contents of the waste containers.

**Spill Response Protocol

In the event of a spill of this compound, follow these steps immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full personal protective equipment described above.

  • Contain the Spill:

    • For solid spills , carefully cover the material with absorbent pads to avoid raising dust.

    • For liquid spills , use a chemical spill kit with absorbent materials to contain the liquid.

  • Clean the Spill: Carefully collect all contaminated materials and place them in the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS office.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start Disposal of this compound Required ppe Don Appropriate PPE: - Chemical-resistant gloves (double) - Safety goggles/face shield - Lab coat/gown - Respirator (if needed) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Excess compound, contaminated wipes, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glassware) waste_type->sharps_waste Sharps solid_container Collect in dedicated, leak-proof, puncture-resistant container solid_waste->solid_container liquid_container Collect in compatible, sealed plastic container liquid_waste->liquid_container sharps_container Place in designated sharps container sharps_waste->sharps_container labeling Label Container: - 'Hazardous Waste' - 'this compound' - 'Irritant, Halogenated Organic' solid_container->labeling liquid_container->labeling sharps_container->labeling storage Store in a designated, secure, and ventilated area labeling->storage disposal Contact EHS or Licensed Hazardous Waste Contractor storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Chloro-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 4-Chloro-6-iodoquinazoline. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound are skin, eye, and respiratory irritation.[1][2]

Table 1: Summary of Hazards

Hazard StatementGHS ClassificationDescription
H315Skin Irritation, Category 2Causes skin irritation.[1][2]
H319Eye Irritation, Category 2ACauses serious eye irritation.[1][2]
H335Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeEquipmentStandard
Eye/Face Protection Chemical safety goggles or a face shieldMust be worn at all times where the chemical is handled.[2]
Skin Protection Nitrile or neoprene glovesInspect for tears before use. Check manufacturer's breakthrough time data.[3]
Laboratory coat or disposable gownShould be clean and fully buttoned. A chemically resistant apron is recommended for splash risks.[3][4]
Respiratory Protection Chemical fume hood or NIOSH-approved respiratorWork should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[3][5] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates is required.[3]

Operational Plan for Safe Handling

A systematic approach is crucial for safely managing this compound in a laboratory setting.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Experiment prep1 Review Safety Data Sheet (SDS) prep2 Designate Handling Area (Fume Hood) prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 prep4 Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) prep3->prep4 ppe1 Put on Lab Coat/Gown prep4->ppe1 Proceed to PPE ppe2 Wear Safety Goggles/Face Shield ppe1->ppe2 ppe3 Put on Nitrile/Neoprene Gloves ppe2->ppe3 handling1 Weigh and Transfer Solid Carefully (Avoid Dust Formation) ppe3->handling1 Begin Experiment handling2 Keep Containers Labeled and Sealed handling1->handling2 handling3 Avoid Direct Contact handling2->handling3 post1 Decontaminate Surfaces and Equipment handling3->post1 Experiment Complete post2 Properly Remove and Dispose of PPE post1->post2

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Designate a specific handling area, preferably within a chemical fume hood.[3][5]

    • Assemble all necessary equipment and reagents.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in Table 2.

  • Weighing and Transfer:

    • Handle the solid compound carefully to prevent the formation of dust.

    • Use appropriate tools, such as a spatula, for transfers.

  • During the Experiment:

    • Keep all containers with this compound clearly labeled and sealed when not in use.

    • Avoid any direct contact with skin, eyes, and clothing.[5]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.

Emergency and Disposal Plans

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse.[5]
Inhalation Move the person to fresh air. If breathing is difficult or if you feel unwell, call a poison center or doctor.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Disposal Plan:

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste.[6][7] Consult with your institution's environmental health and safety department for specific guidelines.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[3] These items should be placed in a clearly labeled and sealed waste container.

  • Disposal Vendor: Adhere to your institution's protocols for hazardous waste disposal and arrange for collection by a licensed chemical waste disposal company.[3][8] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Logical Relationship of Safety Procedures

compound This compound hazards Potential Hazards (Skin, Eye, Respiratory Irritation) compound->hazards ppe Mandatory PPE (Goggles, Gloves, Lab Coat, Fume Hood) hazards->ppe handling Safe Handling Protocols (SDS Review, Designated Area, No Dust) hazards->handling safe_outcome Safe Laboratory Environment ppe->safe_outcome emergency Emergency Procedures (First Aid, Spill Control) handling->emergency disposal Waste Disposal (Hazardous Waste Stream) handling->disposal handling->safe_outcome emergency->safe_outcome disposal->safe_outcome

Caption: Interrelation of safety components for handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.